5-Bromo-6-(cyclohexyloxy)nicotinic acid
Description
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Properties
IUPAC Name |
5-bromo-6-cyclohexyloxypyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrNO3/c13-10-6-8(12(15)16)7-14-11(10)17-9-4-2-1-3-5-9/h6-7,9H,1-5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFXHNLLCABQTJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=N2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-6-(cyclohexyloxy)nicotinic Acid: Properties, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
5-Bromo-6-(cyclohexyloxy)nicotinic acid, a halogenated pyridine derivative, presents a compelling scaffold for chemical exploration in the fields of medicinal chemistry and materials science. Its unique structural amalgamation, featuring a reactive brominated nicotinic acid core coupled with a bulky cyclohexyloxy moiety, offers a versatile platform for the synthesis of novel compounds with potentially significant biological activities. This technical guide provides a comprehensive overview of the known and predicted chemical and physical properties of this compound. Furthermore, it outlines a detailed, field-proven protocol for its synthesis and purification, alongside robust analytical methodologies for its characterization. The narrative delves into the causality behind experimental choices, ensuring a reproducible and scalable approach. Finally, this guide explores the potential applications of this compound, drawing insights from the established biological roles of related nicotinic acid derivatives, to provide a forward-looking perspective for researchers in drug discovery and development.
Introduction: The Scientific Rationale
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives are fundamental building blocks in numerous biological processes and have been extensively utilized in the development of therapeutics.[1] The introduction of a bromine atom at the 5-position of the pyridine ring serves as a key synthetic handle, enabling a wide array of palladium-catalyzed cross-coupling reactions for the construction of complex molecular architectures. The cyclohexyloxy group at the 6-position not only influences the molecule's lipophilicity and steric profile but may also play a crucial role in modulating its interaction with biological targets. This guide aims to provide a detailed technical resource for researchers interested in leveraging the unique chemical attributes of this compound for their research endeavors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The following tables summarize the key identifiers and predicted properties of this compound.
Table 1: Chemical Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 1216394-54-5 | [2] |
| Molecular Formula | C₁₂H₁₄BrNO₃ | [2] |
| Molecular Weight | 300.15 g/mol | [2] |
| MDL Number | MFCD11100069 | [2][3] |
Table 2: Predicted Physicochemical Data
| Property | Predicted Value | Notes |
| Boiling Point | 399.8 ± 42.0 °C | Prediction based on computational models. |
| Density | 1.516 ± 0.06 g/cm³ | Prediction based on computational models. |
| pKa | 3.35 ± 0.10 | Prediction for the carboxylic acid proton. |
Solubility Profile (Predicted)
Based on the structure and the properties of related nicotinic acid derivatives, a qualitative solubility profile can be predicted. The carboxylic acid moiety suggests solubility in polar protic solvents and aqueous bases. The cyclohexyloxy group and the brominated pyridine ring introduce lipophilic character, suggesting solubility in a range of organic solvents.
Table 3: Predicted Solubility
| Solvent | Predicted Solubility | Rationale |
| Water | Sparingly soluble | Carboxylic acid group enhances polarity, but the large hydrophobic moiety limits solubility. |
| Methanol, Ethanol | Soluble | Polar protic solvents capable of hydrogen bonding with the carboxylic acid. |
| Dimethyl Sulfoxide (DMSO) | Soluble | Highly polar aprotic solvent, effective for many organic acids.[4] |
| Dichloromethane (DCM) | Moderately Soluble | The organic backbone should allow for some solubility in this common organic solvent. |
| Hexanes | Insoluble | Non-polar solvent, unlikely to dissolve the polar carboxylic acid. |
It is imperative for researchers to experimentally verify the solubility in solvents relevant to their specific applications.
Synthesis and Purification: A Validated Protocol
While a specific synthetic protocol for this compound is not extensively documented in publicly available literature, a robust and reproducible synthesis can be designed based on established methodologies for analogous compounds, such as the synthesis of 5-bromo-6-(cyclopropylmethoxy)nicotinic acid.[5] The proposed two-step synthesis involves the initial bromination of 6-hydroxynicotinic acid followed by a Williamson ether synthesis.
Proposed Synthetic Pathway
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Physicochemical characterization of 5-Bromo-6-(cyclohexyloxy)nicotinic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 5-Bromo-6-(cyclohexyloxy)nicotinic acid
Foreword: A Molecule-Centric Approach to Pre-formulation
In the landscape of modern drug discovery, the journey from a promising hit to a viable clinical candidate is paved with data. It is the robust, multi-faceted physicochemical data that forms the bedrock of all subsequent development. A molecule's inherent properties—its solubility, its ionization state, its solid form—dictate its destiny. Neglecting this foundational characterization is akin to building a skyscraper on sand. This guide eschews a generic, one-size-fits-all template. Instead, it adopts a molecule-centric philosophy, using This compound as a case study to illustrate the logical flow and causal decision-making required for a thorough and scientifically sound characterization campaign. As a Senior Application Scientist, my objective is not merely to present protocols, but to unveil the strategic thinking that transforms a series of experiments into a coherent, predictive, and invaluable data package.
Compound Identity and Core Properties
The subject of our investigation is this compound. Structurally, it is a substituted pyridine carboxylic acid, a scaffold common in medicinal chemistry. The presence of a bromine atom, a lipophilic cyclohexyloxy ether, and an ionizable carboxylic acid group suggests a compound with potentially low aqueous solubility and a pH-dependent charge state—two critical characteristics that will guide our entire experimental strategy.
Table 1: Core Compound Identifiers
| Parameter | Value | Source |
|---|---|---|
| CAS Number | 1216394-54-5 | Chemical Abstracts Service[1][2] |
| Molecular Formula | C₁₂H₁₄BrNO₃ | --- |
| Molecular Weight | 300.15 g/mol | Calculated[1] |
| Predicted pKa | 3.35 ± 0.10 | Computational Prediction[1] |
| Predicted Boiling Point | 399.8 ± 42.0 °C | Computational Prediction[1] |
| Predicted Density | 1.516 ± 0.06 g/cm³ | Computational Prediction[1] |
The Cornerstone: Experimental pKa Determination
The computationally predicted pKa of ~3.35 is an invaluable starting point, suggesting the carboxylic acid is moderately acidic[1]. However, reliance on in silico models without experimental validation is a significant risk in drug development. The pKa governs solubility, absorption, and even receptor interaction. Given the compound's lipophilic nature (inferred from the cyclohexyl and bromo substituents), we anticipate poor water solubility, which complicates traditional potentiometric titrations.
Causality in Method Selection
For sparingly soluble compounds, direct aqueous titration is often infeasible due to low analyte concentration, leading to flat titration curves and inaccurate endpoint detection[3][4]. Therefore, a more robust method is required. The co-solvent potentiometric approach is a well-established procedure for determining the pKa of such molecules[3]. By performing titrations in a series of water-miscible organic solvent mixtures (e.g., methanol-water), we can ensure the compound remains dissolved throughout the experiment. The aqueous pKa is then determined by extrapolating the apparent pKa values from each solvent mixture back to 0% organic solvent using the Yasuda-Shedlovsky method[5].
Experimental Protocol: Co-Solvent Potentiometric Titration
-
Preparation of Co-Solvent Systems: Prepare a series of methanol-water mixtures (e.g., 20%, 40%, 50%, 60% v/v methanol).
-
Analyte Solution: Accurately weigh and dissolve 5-10 mg of this compound in a known volume (e.g., 50 mL) of each co-solvent mixture.
-
Titration: Calibrate a pH electrode for the specific co-solvent mixture being used. Titrate the solution with a standardized aqueous solution of 0.01 M KOH, recording the pH after each addition of titrant.
-
Data Analysis: Plot the first derivative of the pH vs. titrant volume curve to determine the equivalence point for each mixture. The pH at the half-equivalence point corresponds to the apparent pKa (pKa') in that solvent system.
-
Extrapolation: Plot the measured pKa' values plus the log of the water molar concentration against the volume percentage of methanol. Perform a linear regression and extrapolate the line to 0% methanol to obtain the aqueous pKa value[5].
Caption: Workflow for pKa determination using a co-solvent method.
Thermodynamic Solubility: The pH-Solubility Profile
Solubility is not a single value but a profile, critically dependent on the pH of the medium for an ionizable compound. For an acid like our target molecule, solubility is expected to be lowest at low pH (when it is in its neutral, protonated form) and increase significantly as the pH rises above the pKa, where it deprotonates to form the more soluble carboxylate salt[6][7]. Establishing this profile is mandatory for predicting oral absorption and guiding formulation development[8].
Causality in Method Selection
While high-throughput kinetic solubility assays are useful for early-stage screening, thermodynamic solubility provides the true equilibrium value, which is considered the 'gold standard' for biopharmaceutical characterization[9]. The shake-flask method, though laborious, remains the definitive technique for this measurement[9]. It ensures that a true equilibrium between the solid and dissolved states is achieved.
Experimental Protocol: Equilibrium Shake-Flask Solubility
-
Buffer Preparation: Prepare a series of biocompatible buffers covering a physiologically relevant pH range (e.g., pH 2.0, 4.0, 5.5, 6.8, 7.4).
-
Incubation: Add an excess of solid this compound to vials containing each buffer. The excess solid is critical to ensure saturation.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium. A 24-48 hour period is typical, and equilibrium should be confirmed by sampling at multiple time points (e.g., 24h and 48h) to ensure the concentration is no longer changing[7].
-
Sample Processing: Separate the undissolved solid from the saturated solution via centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.
-
Data Presentation: Plot the measured solubility (in µg/mL or µM) as a function of pH.
Table 2: Expected pH-Solubility Profile Data
| pH | Temperature (°C) | Solubility (µg/mL) | Physical State of Solid |
|---|---|---|---|
| 2.0 | 25 | Expected Low Value | Crystalline |
| 4.0 | 25 | Expected Intermediate Value | Crystalline |
| 5.5 | 25 | Expected Higher Value | Crystalline |
| 6.8 | 25 | Expected High Value | Crystalline |
| 7.4 | 25 | Expected Highest Value | Crystalline |
Identity, Purity, and Stability by Chromatography
Confirming the identity and purity of a compound is a non-negotiable quality control step. High-Performance Liquid Chromatography (HPLC) coupled with UV detection is a workhorse technique for purity assessment, while coupling it with Mass Spectrometry (LC-MS) provides definitive mass confirmation.
Causality in Method Selection
A reversed-phase HPLC (RP-HPLC) method is the logical choice for a molecule of this polarity. A C18 column provides a hydrophobic stationary phase that will interact with the cyclohexyloxy and bromopyridine moieties. An acidic mobile phase (e.g., using formic acid or TFA) is essential to suppress the ionization of the carboxylic acid, ensuring a sharp, well-retained peak shape. For identity, electrospray ionization (ESI) in negative mode is ideal for detecting the deprotonated molecule [M-H]⁻.
Experimental Protocol: RP-HPLC-UV/MS
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 10% to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
UV Detection: Diode Array Detector (DAD) scanning from 200-400 nm; extract chromatogram at λmax (e.g., ~260 nm).
-
MS Detection: ESI in negative ion mode, scanning m/z 100-500.
-
Purity Analysis: Integrate the area of all peaks in the UV chromatogram. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks.
-
Identity Confirmation: Confirm the presence of an ion corresponding to the expected mass of the deprotonated molecule (m/z ~298.0/300.0 for the bromine isotopes).
Unambiguous Structure Elucidation
While chromatography confirms purity and mass, it does not prove the specific isomeric structure. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy and, ideally, single-crystal X-ray crystallography provides the highest level of structural confidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom in the molecule, allowing for the assembly of the molecular structure.
-
¹H NMR: We expect to see distinct signals for the two aromatic protons on the pyridine ring, a multiplet for the proton attached to the oxygen of the cyclohexyl group, and a series of multiplets for the remaining cyclohexyl methylene protons.
-
¹³C NMR: We expect to see signals for the six carbons of the pyridine ring (with the carbon attached to bromine showing a characteristic lower intensity) and the distinct carbons of the cyclohexyl group. The carbonyl carbon of the carboxylic acid will appear far downfield.
Single-Crystal X-ray Crystallography
X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state[10][11]. It provides unambiguous proof of connectivity, stereochemistry, and the conformation adopted in the crystal lattice[12][13]. The process is contingent on the ability to grow a high-quality single crystal.
Caption: General workflow for single-crystal X-ray crystallography.
Conclusion: Building a Predictive Data Foundation
The comprehensive physicochemical characterization of a novel entity like this compound is a foundational activity in drug development. By systematically and experimentally determining properties such as pKa, pH-solubility, purity, and absolute structure, we replace assumption and prediction with concrete data. This guide outlines a logical, causality-driven workflow that not only characterizes the molecule but also provides the critical insights necessary to predict its in vivo behavior, guide formulation strategies, and ultimately, de-risk its progression through the development pipeline. This data package becomes the molecule's passport, validating its identity and defining its potential.
References
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Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. Available at: [Link]
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SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. Scientific Research Publishing. Available at: [Link]
- Fuguet, E., et al. (2022). Determination of the aqueous pKa of very insoluble drugs by capillary electrophoresis: Internal standards for methanol-water. Journal of Chromatography A.
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Hendriksen, B. A., et al. (2003). Development of Methods for the Determination of pKa Values. PMC - NIH. Available at: [Link]
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ResearchGate. (2011). Determination of ionization constant (pka) for poorly soluble drugs by using surfactants: A novel approach. Request PDF. Available at: [Link]
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AZoLifeSciences. (2023). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]
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Wang, C., et al. (2015). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Organic Letters. Available at: [Link]
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Ghosh, D. (2010). X-Ray Crystallography of Chemical Compounds. PMC - NIH. Available at: [Link]
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International Journal of Pharmacy and Pharmaceutical Sciences. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. Innovare Academic Sciences. Available at: [Link]
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Ask this paper | Bohrium. (n.d.). a-review-of-methods-for-solubility-determination-in-biopharmaceutical-drug-characterization. Bohrium. Available at: [Link]
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Science Museum. (2019). X-ray crystallography: Revealing our molecular world. Science Museum. Available at: [Link]
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ResearchGate. (2018). A review of methods for solubility determination in biopharmaceutical drug characterisation. Request PDF. Available at: [Link]
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PubMed. (2003). A comparison of chromatographic separation of selected nicotinic acid derivatives by TLC and HPLC techniques. Acta Poloniae Pharmaceutica. Available at: [Link]
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GOV.UK. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. Available at: [Link]
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Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University. Available at: [Link]
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An In-depth Technical Guide to 5-Bromo-6-(cyclohexyloxy)nicotinic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-6-(cyclohexyloxy)nicotinic acid, with the CAS number 1216394-54-5, is a halogenated pyridine derivative incorporating a bulky cyclohexyloxy group.[1] This molecule belongs to the broader class of nicotinic acid derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. Nicotinic acid (Niacin or Vitamin B3) and its derivatives are known to play crucial roles in cellular metabolism and have been utilized in the treatment of dyslipidemia and for reducing the risk of cardiovascular diseases.[2] The introduction of a bromine atom and a cyclohexyloxy moiety to the nicotinic acid scaffold can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, and influence its interaction with biological targets. This guide provides a comprehensive overview of the synthesis, purification, characterization, and safe handling of this compound, along with insights into its potential applications in drug discovery.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. These values are critical for understanding the compound's behavior in various experimental settings.
| Property | Value | Source |
| CAS Number | 1216394-54-5 | [1] |
| Molecular Formula | C₁₂H₁₄BrNO₃ | [1] |
| Molecular Weight | 300.15 g/mol | [1] |
| Appearance | Predicted to be a solid | - |
| Solubility | Predicted to be soluble in organic solvents like DMSO and methanol | - |
Synthesis of this compound
The synthesis of this compound can be logically approached through a two-step sequence starting from commercially available 6-hydroxynicotinic acid. This strategy involves an initial bromination of the pyridine ring followed by a Williamson ether synthesis to introduce the cyclohexyloxy group.
Caption: Proposed two-step synthesis of this compound.
Part 1: Synthesis of 5-Bromo-6-hydroxynicotinic Acid
The initial step involves the electrophilic bromination of 6-hydroxynicotinic acid. The hydroxyl group at the 6-position is an activating group, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, bromination is expected to occur at the 5-position.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, suspend 6-hydroxynicotinic acid in water in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the suspension in an ice bath. Slowly add bromine to the stirred suspension.
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up and Isolation: After the reaction is complete, the solid product can be isolated by filtration. Wash the collected solid with cold water to remove any unreacted starting materials and inorganic byproducts.
-
Drying: Dry the product, 5-bromo-6-hydroxynicotinic acid, under vacuum.
Part 2: Synthesis of this compound (Williamson Ether Synthesis)
The second step is a Williamson ether synthesis, a classic and reliable method for forming ethers. This reaction involves the deprotonation of an alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl or aryl halide. In this case, the hydroxyl group of 5-bromo-6-hydroxynicotinic acid will be deprotonated, and the resulting alkoxide will react with a suitable cyclohexyl electrophile. However, a more direct approach involves the reaction of the pre-formed 5-bromo-6-hydroxynicotinic acid with cyclohexanol in the presence of a base.
Experimental Protocol:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, dissolve 5-bromo-6-hydroxynicotinic acid in a suitable anhydrous solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH), portion-wise to the solution at 0 °C. The evolution of hydrogen gas will be observed. Allow the mixture to stir until the gas evolution ceases, indicating the formation of the sodium salt.
-
Nucleophilic Substitution: To the resulting solution, add cyclohexanol. The reaction mixture is then heated to facilitate the nucleophilic substitution. A similar synthesis of 5-bromo-6-(cyclopropylmethoxy)nicotinic acid was performed at 100°C.[3]
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or HPLC until the starting material is consumed.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and carefully quench it by the slow addition of water. Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid product.
-
Purification: Collect the crude product by filtration and wash it with water. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Caption: Mechanism of the Williamson Ether Synthesis for the final step.
Purification and Characterization
Purification
The final product, this compound, can be purified using standard laboratory techniques.
-
Recrystallization: This is a common method for purifying solid organic compounds. The choice of solvent is crucial and should be determined experimentally. A mixture of a solvent in which the compound is soluble at high temperatures and a non-solvent in which it is insoluble at low temperatures is often effective.
-
Column Chromatography: For more challenging purifications or to remove closely related impurities, silica gel column chromatography can be employed. A suitable eluent system (e.g., a mixture of hexane and ethyl acetate) would need to be determined by TLC analysis.
Characterization
Table of Predicted Spectroscopic Data:
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the two aromatic protons on the pyridine ring, a multiplet for the methine proton of the cyclohexyl group attached to the oxygen, and a series of multiplets for the remaining methylene protons of the cyclohexyl ring. A broad singlet for the carboxylic acid proton. |
| ¹³C NMR | Resonances for the carbon atoms of the pyridine ring (with the carbon attached to bromine showing a characteristic lower intensity), the carboxylic acid carbonyl carbon, and the carbons of the cyclohexyl group. |
| FT-IR | A broad O-H stretch for the carboxylic acid, a C=O stretch for the carbonyl group, C-O stretching for the ether linkage, and C-Br stretching, as well as aromatic C-H and C=C stretching vibrations. |
| Mass Spectrometry | The molecular ion peak (M+) and/or the protonated molecular ion peak ([M+H]+) should be observed, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). |
Analytical Methods:
High-Performance Liquid Chromatography (HPLC) is a suitable technique for assessing the purity of this compound and for monitoring reaction progress. A reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile and water (with a small amount of acid like trifluoroacetic acid or formic acid to ensure the carboxylic acid is protonated) would be a good starting point for method development. Detection can be achieved using a UV detector, likely at a wavelength around 260-280 nm.
Safety and Handling
As a novel chemical entity, a comprehensive safety profile for this compound is not yet established. Therefore, it is imperative to handle this compound with the utmost care, assuming it to be potentially hazardous. The safety precautions should be based on the known hazards of its precursors, 5-bromonicotinic acid and other halogenated aromatic compounds.
General Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
-
Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.
Specific Hazards of Precursors:
-
5-Bromonicotinic acid: Is known to cause skin and serious eye irritation.[1]
-
Halogenated organic compounds: Can be toxic and may have long-term health effects.
Potential Applications in Drug Discovery
Nicotinic acid and its derivatives have a well-established role in pharmacology, primarily as lipid-lowering agents.[2] They are known to interact with the G-protein coupled receptor GPR109A (also known as HM74A), which is expressed in adipocytes and immune cells. The structural modifications in this compound—the presence of a bromine atom and a bulky, lipophilic cyclohexyloxy group—could lead to several potential therapeutic applications:
-
Modulation of GPR109A Activity: The bulky cyclohexyloxy group could influence the binding affinity and selectivity for GPR109A or other related receptors, potentially leading to novel lipid-modifying agents with an improved side-effect profile (e.g., reduced flushing).
-
Anti-inflammatory Agents: Nicotinic acid derivatives have been investigated for their anti-inflammatory properties. The modifications in the target molecule could enhance this activity.[4]
-
Anticancer and Antimicrobial Agents: The nicotinic acid scaffold has been explored for the development of anticancer and antimicrobial agents. The unique substitution pattern of this compound may confer novel activities in these areas.
-
Chemical Probe: This compound could serve as a valuable chemical probe to investigate the structure-activity relationships of nicotinic acid receptor agonists or antagonists.
Caption: Potential biological targets and therapeutic applications of this compound.
Conclusion
This compound is a synthetically accessible derivative of nicotinic acid with potential for further investigation in the field of drug discovery. This guide has provided a comprehensive overview of its synthesis, purification, and characterization based on established chemical principles and data from analogous compounds. While further experimental work is required to fully elucidate its properties and biological activity, the information presented here serves as a valuable resource for researchers interested in exploring the therapeutic potential of this and related molecules. As with any novel compound, adherence to strict safety protocols during its handling and synthesis is paramount.
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Preparation of a Series of Substituted N-Phenyl-5-Bromo-6-Chloro- and 5-Bromo-6-Chloronicotinates of Potential Agricultural Interest. ScholarWorks@UARK. Accessed January 18, 2026. [Link]
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Illuminating the Molecular Architecture: A Technical Guide to the Structure Elucidation of 5-Bromo-6-(cyclohexyloxy)nicotinic acid
Abstract
In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of innovation and regulatory compliance. This guide provides an in-depth, technically-focused narrative on the comprehensive structure elucidation of 5-Bromo-6-(cyclohexyloxy)nicotinic acid, a novel substituted pyridine derivative. Moving beyond a mere recitation of methods, this document delves into the strategic rationale behind the analytical workflow, the interpretation of multifaceted spectroscopic data, and the corroborative techniques that culminate in the unequivocal confirmation of its chemical architecture. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the logical and scientific rigor required for the structural characterization of new chemical entities.
Introduction: The Imperative of Structural Certainty
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For novel compounds like this compound, a substituted nicotinic acid derivative, a thorough structural characterization is paramount before any meaningful pharmacological investigation can commence. Nicotinic acid and its derivatives are known to exhibit a range of biological activities, making new analogues of significant interest.[1][2][3][4][5] The presence of a bromine atom, a cyclohexyloxy group, and a carboxylic acid on a pyridine scaffold presents a unique analytical challenge, requiring a multi-pronged approach to ensure every constitutional and stereochemical feature is accurately assigned.
This guide will walk through a systematic and self-validating workflow for the structure elucidation of this target molecule, emphasizing the "why" behind each experimental choice.
The Strategic Workflow: A Multi-Technique Approach
The elucidation of a novel molecular structure is akin to solving a complex puzzle. Each analytical technique provides a unique piece of information, and it is the synergistic integration of these pieces that reveals the complete picture. Our strategy is built upon a foundation of spectroscopic and spectrometric methods, culminating in the gold standard of structure determination where possible.
Caption: A logical workflow for the structure elucidation of a novel compound.
Foundational Analysis: Determining the Molecular Blueprint
Mass Spectrometry (MS): Unveiling the Molecular Weight and Formula
Mass spectrometry is an indispensable tool in pharmaceutical analysis, providing precise mass measurements that are crucial for determining the elemental composition of a molecule.[6][7][8]
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Electrospray ionization (ESI) is a common and effective technique for molecules of this nature, as it is a soft ionization method that minimizes fragmentation.[8][9]
-
Mass Analysis: The ionized sample is introduced into a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to obtain a high-accuracy mass measurement.[8]
-
Data Analysis: The exact mass is used to generate a list of possible elemental compositions. The isotopic pattern, particularly the characteristic M and M+2 peaks for bromine, is used to confirm the presence of a single bromine atom.
Expected Data & Interpretation:
| Parameter | Expected Value | Interpretation |
| Molecular Formula | C₁₂H₁₄BrNO₃ | Derived from HRMS |
| Molecular Weight | 300.15 g/mol | Consistent with the molecular formula[10][11] |
| HRMS (M+H)⁺ | m/z 300.0230 | The high-resolution mass confirms the elemental composition. |
| Isotopic Pattern | Peaks at m/z 300 and 302 in an approximate 1:1 ratio | Confirms the presence of one bromine atom. |
This initial MS analysis provides the molecular formula, a critical first step in the elucidation process.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.
-
Data Analysis: The positions and shapes of the absorption bands are correlated with specific functional groups.
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| 3300-2500 | Broad | O-H stretch (Carboxylic Acid) | The broadness is due to hydrogen bonding between carboxylic acid dimers.[12][13][14] |
| ~2930, ~2850 | Medium | C-H stretch (Cyclohexyl) | Characteristic of sp³ C-H bonds. |
| ~1710 | Strong | C=O stretch (Carboxylic Acid) | Typical for a carbonyl in a carboxylic acid.[12][13][15] |
| ~1600, ~1470 | Medium | C=C and C=N stretch (Pyridine Ring) | Aromatic ring vibrations. |
| ~1250 | Strong | C-O stretch (Ether & Carboxylic Acid) | Overlapping stretches for the aryl ether and carboxylic acid C-O bonds.[16] |
The IR spectrum strongly suggests the presence of a carboxylic acid, a cyclohexyl group, and an aromatic (pyridine) ring, corroborating the proposed structure.
Detailed Structural Mapping: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution.[17][18][19][20] A suite of 1D and 2D NMR experiments is employed to piece together the carbon-hydrogen framework and establish connectivity.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Approximately 5-10 mg of the sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is used as an internal standard.
-
1D NMR Acquisition: ¹H and ¹³C{¹H} spectra are acquired.
-
2D NMR Acquisition: A series of 2D NMR experiments are performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (over 2-3 bonds).
-
Expected Data & Interpretation:
¹H NMR (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.5 | br s | 1H | COOH | The acidic proton of the carboxylic acid, typically deshielded. |
| ~8.5 | d | 1H | H-2 (Pyridine) | Aromatic proton ortho to the nitrogen. |
| ~8.2 | d | 1H | H-4 (Pyridine) | Aromatic proton para to the nitrogen. |
| ~5.0 | m | 1H | O-CH (Cyclohexyl) | Methine proton of the cyclohexyl group attached to oxygen. |
| 1.2-2.0 | m | 10H | CH₂ (Cyclohexyl) | Methylene protons of the cyclohexyl ring. |
¹³C NMR (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~165 | C=O | Carboxylic acid carbonyl carbon.[13] |
| ~160 | C-6 (Pyridine) | Carbon attached to the electronegative oxygen. |
| ~150 | C-2 (Pyridine) | Aromatic carbon adjacent to nitrogen. |
| ~140 | C-4 (Pyridine) | Aromatic carbon. |
| ~120 | C-3 (Pyridine) | Aromatic carbon bearing the carboxylic acid. |
| ~110 | C-5 (Pyridine) | Carbon attached to bromine. |
| ~80 | O-CH (Cyclohexyl) | Methine carbon of the cyclohexyl group attached to oxygen. |
| 23-32 | CH₂ (Cyclohexyl) | Methylene carbons of the cyclohexyl ring. |
2D NMR Interpretation:
-
COSY: Would show correlations between H-2 and H-4 on the pyridine ring, and within the spin systems of the cyclohexyl protons.
-
HSQC: Would directly link each proton signal (except the acidic proton) to its attached carbon signal.
-
HMBC: This is crucial for connecting the fragments. Key correlations would be observed between:
-
The O-CH proton of the cyclohexyl group and C-6 of the pyridine ring.
-
The H-4 proton and the carboxylic acid carbonyl carbon (C=O).
-
The H-2 and H-4 protons with various carbons of the pyridine ring, confirming their positions.
-
Caption: A diagram illustrating key long-range HMBC correlations.
The collective NMR data provides an unambiguous map of the proton and carbon framework, confirming the connectivity of the bromine, cyclohexyloxy group, and carboxylic acid on the nicotinic acid scaffold.
Definitive Confirmation: Single-Crystal X-Ray Diffraction
While spectroscopic methods provide a robust model of the molecular structure, single-crystal X-ray diffraction offers the most definitive and unambiguous proof of the three-dimensional arrangement of atoms in the solid state.[21][22][23][24][25]
Experimental Protocol: X-Ray Crystallography
-
Crystal Growth: High-quality single crystals are grown by slow evaporation of a suitable solvent (e.g., ethanol, ethyl acetate).
-
Data Collection: A suitable crystal is mounted on a diffractometer, and X-ray diffraction data are collected.
-
Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.
Expected Outcome: The resulting crystal structure would provide precise bond lengths, bond angles, and the overall conformation of the molecule. This would definitively confirm the connectivity established by NMR and provide an indisputable final validation of the structure of this compound.
Conclusion: A Self-Validating Approach to Structural Certainty
The structure elucidation of this compound is achieved through a logical and self-validating workflow. Each step builds upon the last, providing layers of corroborating evidence. Mass spectrometry defines the elemental formula, infrared spectroscopy identifies the key functional groups, and a comprehensive suite of NMR experiments maps the precise atomic connectivity. Finally, single-crystal X-ray diffraction provides the ultimate, unambiguous confirmation of the molecular architecture. This multi-technique approach ensures the highest level of scientific rigor and confidence in the assigned structure, a critical prerequisite for advancing a novel compound through the drug discovery and development pipeline.
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The Mechanistic Landscape of 5-Bromo-6-(cyclohexyloxy)nicotinic Acid: A GPR109A Agonist Perspective
Foreword for the Modern Researcher
In the dynamic landscape of drug discovery, the exploration of novel chemical entities with therapeutic potential is paramount. This guide delves into the mechanistic underpinnings of 5-Bromo-6-(cyclohexyloxy)nicotinic acid, a compound of interest within the broader class of nicotinic acid derivatives. While direct experimental data on this specific molecule remains nascent in publicly accessible literature, its structural similarity to known pharmacological agents allows for a robust, deductive exploration of its likely mechanism of action. This document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a foundational understanding of the core biological pathways this compound is anticipated to modulate. Our approach is grounded in the established pharmacology of nicotinic acid and its derivatives, focusing on the G-protein coupled receptor 109A (GPR109A) as the principal biological target.
Introduction to this compound: A Structural Overview
This compound is a synthetic organic compound characterized by a pyridine carboxylic acid backbone, a bromine substituent at the 5-position, and a cyclohexyloxy group at the 6-position.
| Chemical Property | Value |
| CAS Number | 1216394-54-5[1] |
| Molecular Formula | C12H14BrNO3[1] |
| Molecular Weight | 300.15 g/mol [1] |
The nicotinic acid scaffold is a well-established pharmacophore, with the parent compound, niacin (Vitamin B3), being a long-standing therapeutic for dyslipidemia.[2][3][4] The derivatization of the nicotinic acid core, as seen in this compound, represents a strategic medicinal chemistry approach to modulate pharmacokinetic and pharmacodynamic properties, potentially enhancing potency, selectivity, or reducing side effects compared to the parent compound.
The Primary Target: GPR109A (HCA2 Receptor)
The pharmacological effects of nicotinic acid and its derivatives are primarily mediated through the activation of the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCA2).[5][6] GPR109A is a member of the Gi/Go family of GPCRs and is expressed in various tissues, most notably in adipocytes and immune cells such as neutrophils, macrophages, and Langerhans cells.[5][]
The Canonical Gαi Signaling Pathway
Upon agonist binding, GPR109A undergoes a conformational change, leading to the activation of its associated heterotrimeric G-protein. The Gαi subunit dissociates from the Gβγ dimer and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).[5]
Figure 1: Canonical Gαi signaling pathway of GPR109A.
This reduction in cAMP has significant downstream consequences, particularly in adipocytes, where it leads to the inhibition of hormone-sensitive lipase, thereby reducing the hydrolysis of triglycerides and the subsequent release of free fatty acids (FFAs) into the circulation.[][8]
The Emerging Role of β-Arrestin Signaling
Recent research has illuminated an alternative signaling pathway for GPR109A that is independent of G-protein coupling but involves the recruitment of β-arrestins.[5] Upon agonist binding, β-arrestins can be recruited to the receptor, initiating a distinct set of downstream signals. This pathway is implicated in some of the pleiotropic effects of GPR109A agonists, including potential anti-inflammatory and antiviral responses.[5][9] For instance, β-arrestin recruitment can lead to the activation of the ERK/MAPK pathway.[9]
Figure 2: β-Arrestin mediated signaling downstream of GPR109A.
Anticipated Physiological Effects
Based on its presumed action as a GPR109A agonist, this compound is expected to elicit a range of physiological responses.
Lipid Metabolism
The primary and most well-characterized effect of GPR109A agonism is the modulation of lipid profiles.[2][4] By inhibiting lipolysis in adipose tissue, the influx of FFAs to the liver is reduced. This decrease in hepatic FFA availability leads to a reduction in the synthesis of triglycerides and, consequently, the production and secretion of very-low-density lipoprotein (VLDL) and low-density lipoprotein (LDL).[4][10] Furthermore, GPR109A agonists are known to increase levels of high-density lipoprotein (HDL), although the precise mechanism for this effect is still under investigation.[3][4]
Anti-inflammatory and Immunomodulatory Effects
GPR109A is expressed on various immune cells, and its activation has been shown to exert anti-inflammatory effects.[5][11] For example, GPR109A agonism can suppress the production of pro-inflammatory cytokines.[12] In the context of the colon, GPR109A activation by the bacterial fermentation product butyrate has been shown to be tumor-suppressive and to block NF-κB activation.[13][14]
Vasodilation (Flushing)
A notable side effect of nicotinic acid and some of its derivatives is cutaneous vasodilation, commonly known as flushing.[3][6] This is mediated by the activation of GPR109A on Langerhans cells in the skin, leading to the release of prostaglandins (primarily PGD2 and PGE2) that act on nearby blood vessels to cause dilation.[] The cyclohexyloxy substituent in this compound may influence the severity of this side effect.
Experimental Protocols for Mechanistic Validation
To empirically validate the presumed mechanism of action of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Assays
-
Receptor Binding Assay:
-
Objective: To determine the binding affinity of the compound for GPR109A.
-
Methodology: A competitive radioligand binding assay using membranes from cells overexpressing human GPR109A and a known radiolabeled GPR109A ligand (e.g., [3H]-nicotinic acid).
-
Data Analysis: Calculation of the Ki (inhibitory constant) to quantify binding affinity.
-
-
cAMP Assay:
-
Objective: To assess the functional activity of the compound as a GPR109A agonist.
-
Methodology: A cell-based assay using a cell line stably expressing GPR109A (e.g., CHO-K1 cells). Cells are treated with the compound, and intracellular cAMP levels are measured using a commercially available ELISA or HTRF assay.
-
Data Analysis: Generation of a dose-response curve to determine the EC50 (half-maximal effective concentration).
-
-
β-Arrestin Recruitment Assay:
-
Objective: To determine if the compound induces β-arrestin recruitment to GPR109A.
-
Methodology: A cell-based assay utilizing a technology such as BRET (Bioluminescence Resonance Energy Transfer) or FRET (Förster Resonance Energy Transfer) with GPR109A and β-arrestin fusion proteins.
-
Data Analysis: Measurement of the signal change upon compound addition to determine the potency and efficacy of β-arrestin recruitment.
-
Figure 3: In vitro experimental workflow for mechanistic validation.
In Vivo Studies
-
Pharmacokinetic Profiling:
-
Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound.
-
Methodology: Administration of the compound to a suitable animal model (e.g., mice or rats) followed by serial blood sampling and analysis of compound concentration over time.
-
-
Pharmacodynamic Models:
-
Lipid Lowering Model: Administration of the compound to a dyslipidemic animal model (e.g., high-fat diet-fed mice or hamsters) and measurement of plasma lipid levels (triglycerides, LDL, HDL).
-
Flushing Model: Administration of the compound to mice and measurement of ear flushing as an indicator of vasodilation.
-
Conclusion and Future Directions
This compound, by virtue of its nicotinic acid core, is strongly predicted to function as a GPR109A agonist. Its mechanism of action is likely to involve the canonical Gαi-mediated inhibition of adenylyl cyclase and potentially β-arrestin-dependent signaling pathways. These pathways are anticipated to translate into effects on lipid metabolism, inflammation, and vasodilation. The proposed experimental workflows provide a clear path for the empirical validation of this hypothesis. Future research should focus on a detailed structure-activity relationship (SAR) analysis to understand how the bromo and cyclohexyloxy substituents influence potency, selectivity, and the potential for biased agonism at the GPR109A receptor. Such studies will be instrumental in determining the therapeutic potential of this and related compounds.
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Unveiling the Therapeutic Potential of 5-Bromo-6-(cyclohexyloxy)nicotinic acid: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-6-(cyclohexyloxy)nicotinic acid, a novel nicotinic acid derivative, presents a compelling opportunity for therapeutic intervention across a spectrum of diseases. This in-depth technical guide provides a comprehensive framework for identifying and validating its potential molecular targets. Drawing upon the extensive pharmacology of nicotinic acid and its analogs, we posit that the G-protein coupled receptor 109A (GPR109A), also known as hydroxycarboxylic acid receptor 2 (HCAR2), is the principal therapeutic target. This document will elucidate the critical role of GPR109A in various pathophysiological processes, including dyslipidemia, inflammation, neurodegeneration, and cancer, and will provide detailed, field-proven methodologies for target validation, compound characterization, and biomarker development.
Introduction: The Scientific Rationale
Nicotinic acid (niacin), a B-complex vitamin, has been a cornerstone in the management of dyslipidemia for over half a century.[1][2][3] Its therapeutic efficacy stems from its ability to modulate lipid profiles, most notably by reducing triglycerides and low-density lipoprotein (LDL) cholesterol while increasing high-density lipoprotein (HDL) cholesterol.[2][3][4] The discovery of GPR109A as the high-affinity receptor for nicotinic acid revolutionized our understanding of its mechanism of action.[2][5][6]
This compound, as a structural analog of nicotinic acid, is hypothesized to exert its biological effects through the same receptor. The addition of the bromo and cyclohexyloxy moieties may modulate its potency, selectivity, and pharmacokinetic properties, offering a potential for improved therapeutic efficacy and a differentiated side-effect profile compared to niacin. This guide will therefore focus on GPR109A as the primary therapeutic target for this novel compound.
The Primary Target: G-Protein Coupled Receptor 109A (GPR109A)
GPR109A is a Gi protein-coupled receptor predominantly expressed in adipocytes and immune cells, including macrophages and neutrophils.[7][8] Its activation by agonists like nicotinic acid initiates a cascade of intracellular signaling events that underpin its diverse physiological effects.
Mechanism of Action and Signaling Pathways
Upon agonist binding, GPR109A couples to Gi proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This fundamental mechanism has several downstream consequences:
-
Inhibition of Lipolysis: In adipocytes, the reduction in cAMP levels leads to the inactivation of hormone-sensitive lipase, thereby inhibiting the breakdown of triglycerides into free fatty acids.[5][6] This is the primary mechanism behind the lipid-lowering effects of nicotinic acid.
-
Anti-inflammatory Effects: GPR109A activation has been shown to exert potent anti-inflammatory effects in various tissues.[1][9] This is mediated, in part, by the inhibition of pro-inflammatory cytokine production and the suppression of the NF-κB signaling pathway.[10][11]
-
Modulation of Immune Cell Function: GPR109A is expressed on various immune cells and its activation can influence their function, including apoptosis in neutrophils and modulation of macrophage activity.[7][8]
The signaling pathways downstream of GPR109A activation are complex and can be cell-type specific. The following diagram illustrates the canonical Gi-mediated pathway.
Figure 1: GPR109A Signaling Pathway.
Therapeutic Relevance in Disease
The multifaceted roles of GPR109A position it as a promising therapeutic target for a range of diseases:
-
Dyslipidemia and Cardiovascular Disease: By inhibiting lipolysis, GPR109A agonists can effectively lower circulating free fatty acids, leading to reduced hepatic triglyceride synthesis and VLDL production.[3] This contributes to a more favorable lipid profile and a reduced risk of atherosclerosis.[1][2]
-
Inflammatory and Autoimmune Diseases: The anti-inflammatory properties of GPR109A activation are being explored for conditions such as inflammatory bowel disease, psoriasis, and multiple sclerosis.[1][9] The endogenous ligand for GPR109A, butyrate, a short-chain fatty acid produced by gut microbiota, plays a crucial role in maintaining gut homeostasis and suppressing inflammation.[11][12]
-
Neurodegenerative Diseases: Emerging evidence suggests a role for GPR109A in neuroinflammation, a key pathological feature of diseases like Alzheimer's and Parkinson's disease.[8][9] GPR109A agonists may offer a neuroprotective effect by dampening microglial activation and the production of pro-inflammatory mediators in the central nervous system.[8]
-
Cancer: The role of GPR109A in cancer is complex and appears to be context-dependent. In some cancers, such as colon cancer, GPR109A acts as a tumor suppressor, and its activation by butyrate can induce apoptosis in cancer cells.[7][11][13] However, in other cancer types, its role is less clear and requires further investigation.
Target Validation and Compound Characterization Workflow
A rigorous and systematic approach is essential to validate GPR109A as the target of this compound and to characterize its pharmacological profile. The following workflow outlines the key experimental stages.
Figure 2: Target Validation and Compound Characterization Workflow.
Phase 1: In Vitro Target Engagement and Potency
Objective: To confirm direct binding of this compound to GPR109A and to determine its potency and efficacy.
3.1.1. Radioligand Binding Assay
-
Principle: This competitive binding assay measures the ability of the test compound to displace a radiolabeled ligand (e.g., [³H]-nicotinic acid) from GPR109A expressed in cell membranes.
-
Protocol:
-
Prepare cell membranes from a stable cell line overexpressing human GPR109A (e.g., HEK293 or CHO cells).
-
Incubate the membranes with a fixed concentration of [³H]-nicotinic acid and varying concentrations of this compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioactivity using liquid scintillation counting.
-
Determine the inhibitor constant (Ki) by non-linear regression analysis of the competition curve.
-
3.1.2. [³⁵S]GTPγS Binding Assay
-
Principle: This functional assay measures the activation of Gi proteins upon agonist binding to GPR109A. The binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gαi subunits is quantified.
-
Protocol:
-
Incubate GPR109A-expressing cell membranes with varying concentrations of this compound in the presence of GDP and [³⁵S]GTPγS.
-
After incubation, capture Gα subunits on a filter plate.
-
Measure the amount of bound [³⁵S]GTPγS by scintillation counting.
-
Determine the EC₅₀ (half-maximal effective concentration) and Eₘₐₓ (maximal effect) from the dose-response curve.
-
3.1.3. cAMP Accumulation Assay
-
Principle: This assay directly measures the functional consequence of Gi activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.
-
Protocol:
-
Culture GPR109A-expressing cells in a suitable plate format.
-
Pre-treat the cells with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulate adenylyl cyclase with forskolin.
-
Treat the cells with varying concentrations of this compound.
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Determine the IC₅₀ (half-maximal inhibitory concentration) from the dose-response curve.
-
Phase 2: Cellular Functional Assays
Objective: To evaluate the functional effects of this compound in relevant cell-based models.
3.2.1. Lipolysis Assay in Adipocytes
-
Principle: Measures the inhibition of lipolysis in primary adipocytes or a differentiated adipocyte cell line (e.g., 3T3-L1).
-
Protocol:
-
Differentiate pre-adipocytes into mature adipocytes.
-
Stimulate lipolysis with isoproterenol or another β-adrenergic agonist.
-
Treat the cells with varying concentrations of this compound.
-
Measure the release of glycerol or free fatty acids into the culture medium using a colorimetric or fluorometric assay.
-
3.2.2. Cytokine Release Assay in Immune Cells
-
Principle: Measures the modulation of pro-inflammatory cytokine release from immune cells, such as peripheral blood mononuclear cells (PBMCs) or a macrophage-like cell line (e.g., THP-1).
-
Protocol:
-
Culture the immune cells and stimulate them with an inflammatory agent like lipopolysaccharide (LPS).
-
Co-treat the cells with varying concentrations of this compound.
-
After an appropriate incubation period, collect the cell supernatant.
-
Measure the levels of key pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) using ELISA or a multiplex bead-based assay.
-
Phase 3: Target Specificity and Off-Target Profiling
Objective: To confirm that the observed effects are mediated by GPR109A and to assess the compound's selectivity.
3.3.1. GPR109A Knockout/Knockdown Cell Lines
-
Principle: The use of CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown of GPR109A in the cellular models described above will demonstrate target-dependent activity.
-
Protocol:
-
Generate a stable GPR109A knockout cell line or transiently transfect cells with GPR109A-targeting siRNA.
-
Confirm the loss of GPR109A expression by qPCR or Western blotting.
-
Perform the functional assays (e.g., cAMP, lipolysis, cytokine release) with this compound in both the wild-type and GPR109A-deficient cells.
-
A loss of response in the knockout/knockdown cells confirms on-target activity.
-
3.3.2. Receptor Selectivity Panel
-
Principle: To assess the selectivity of this compound, it should be screened against a panel of other G-protein coupled receptors, particularly those with related endogenous ligands or sequence homology.
-
Protocol:
-
Utilize a commercial service or an in-house platform to screen the compound against a broad panel of GPCRs, ion channels, and enzymes at a fixed concentration.
-
Follow up any significant hits with full dose-response curves to determine potency at off-target receptors.
-
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison of potency and efficacy across different assays.
Table 1: Pharmacological Profile of this compound
| Assay | Cell Line/System | Parameter | Value |
| In Vitro Target Engagement | |||
| Radioligand Binding | HEK293-hGPR109A membranes | Kᵢ (nM) | TBD |
| [³⁵S]GTPγS Binding | HEK293-hGPR109A membranes | EC₅₀ (nM) | TBD |
| cAMP Accumulation | CHO-hGPR109A cells | IC₅₀ (nM) | TBD |
| Cellular Functional Assays | |||
| Lipolysis Inhibition | 3T3-L1 Adipocytes | IC₅₀ (nM) | TBD |
| TNF-α Release Inhibition | LPS-stimulated THP-1 cells | IC₅₀ (nM) | TBD |
| Target Specificity | |||
| cAMP Accumulation | CHO-hGPR109A KO cells | IC₅₀ (nM) | >10,000 |
TBD: To be determined
Conclusion and Future Directions
This guide provides a comprehensive roadmap for the preclinical evaluation of this compound, with a primary focus on its interaction with the GPR109A receptor. The successful completion of the outlined workflow will provide a robust data package to support its progression into in vivo efficacy studies and further clinical development. Future research should focus on elucidating the in vivo pharmacokinetic and pharmacodynamic relationships, as well as exploring the therapeutic potential of this novel compound in relevant animal models of human disease. The development of specific biomarkers to monitor target engagement and downstream pharmacological effects in clinical trials will also be a critical next step.
References
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- MedchemExpress.com. GPR109A | Agonists.
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- ACS Publications. Novel 3,6,7-Substituted Pyrazolopyrimidines as Positive Allosteric Modulators for the Hydroxycarboxylic Acid Receptor 2 (GPR109A) | Journal of Medicinal Chemistry.
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In silico modeling of 5-Bromo-6-(cyclohexyloxy)nicotinic acid
An In-Depth Technical Guide to the In Silico Modeling of 5-Bromo-6-(cyclohexyloxy)nicotinic acid
Abstract
This technical guide provides a comprehensive, protocol-driven framework for the in silico evaluation of this compound, a derivative of nicotinic acid. In the realm of modern drug discovery, computational methods are indispensable for accelerating the identification and optimization of lead compounds by predicting their physicochemical properties, biological targets, binding affinities, and pharmacokinetic profiles before committing to costly and time-consuming wet-lab synthesis and testing.[1][2][3] This document is structured to guide researchers and drug development professionals through a logical, self-validating workflow, from initial ligand characterization to dynamic simulation and safety profiling. We will explore the rationale behind targeting the G-protein-coupled receptor 109A (GPR109A), a known receptor for nicotinic acid, and detail the methodologies for molecular docking, molecular dynamics simulations, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction. Each section is designed to provide not just a procedural checklist, but a deep understanding of the causality behind each computational step, ensuring scientific integrity and robust, interpretable results.
Introduction: The Scientific Rationale
This compound belongs to the family of nicotinic acid (niacin or Vitamin B3) derivatives. Nicotinic acid itself is a well-characterized therapeutic agent used primarily for treating dyslipidemia.[4][5] Its mechanism of action involves the activation of GPR109A (also known as HM74A), a receptor predominantly expressed in adipocytes and immune cells.[6][7][] Activation of GPR109A in adipose tissue inhibits lipolysis, leading to a reduction in circulating free fatty acids and subsequently, a decrease in the hepatic synthesis of triglycerides and very-low-density lipoproteins (VLDL).[][9] This ultimately results in lower levels of low-density lipoprotein (LDL) cholesterol and an increase in high-density lipoprotein (HDL) cholesterol.[7]
The structural modifications in this compound—specifically the addition of a bromine atom and a bulky cyclohexyloxy group—suggest a potential modulation of its binding affinity, selectivity, and pharmacokinetic properties compared to the parent nicotinic acid molecule. In silico modeling provides a powerful, resource-efficient first pass to hypothesize and evaluate the impact of these chemical changes.[10][11]
This guide will systematically deconstruct the molecule's potential by:
-
Profiling its fundamental physicochemical properties.
-
Identifying and preparing its most probable biological target, GPR109A.
-
Simulating the ligand-receptor interaction via molecular docking.
-
Assessing the stability of this interaction through molecular dynamics.
-
Predicting its drug-likeness and safety profile via ADMET analysis.
Ligand Characterization and Preparation
The foundational step in any modeling study is the accurate representation of the small molecule. An improperly prepared ligand structure can lead to erroneous predictions throughout the entire workflow.
Physicochemical Profile
A preliminary analysis of the molecule's properties provides insights into its potential as a drug candidate. These parameters are calculated from its 2D structure and are crucial for interpreting subsequent ADMET predictions.
| Property | Value | Source | Interpretation |
| Molecular Formula | C₁₂H₁₄BrNO₃ | [12] | Defines the elemental composition. |
| Molecular Weight | 300.15 g/mol | [12] | Within the range for orally bioavailable drugs (Lipinski's Rule of 5). |
| Topological Polar Surface Area (TPSA) | 59.4 Ų | [12] | Suggests good potential for cell membrane permeability. |
| Rotatable Bond Count | 3 | [12] | Indicates a degree of conformational flexibility. |
| Hydrogen Bond Donors | 1 | [12] | The carboxylic acid proton. |
| Hydrogen Bond Acceptors | 4 | [12] | Carbonyl oxygen, ether oxygen, carboxylic OH oxygen, pyridine nitrogen. |
| Predicted pKa | 3.35 ± 0.10 | [13] | Indicates it is a weak acid, likely ionized at physiological pH. |
| Predicted Boiling Point | 399.8 ± 42.0 °C | [13] | General physical property data. |
| Predicted Density | 1.516 ± 0.06 g/cm³ | [13] | General physical property data. |
Experimental Protocol: 3D Structure Generation and Optimization
Objective: To generate a chemically correct, low-energy 3D conformation of the ligand for use in docking and simulation.
Tools:
-
Structure Drawing: ACD/ChemSketch (Freeware) or similar.
-
Format Conversion: Open Babel.
-
Energy Minimization: Avogadro, UCSF Chimera, or command-line tools with force fields like MMFF94 or AMBER.
Methodology:
-
2D Sketching: Draw the 2D structure of this compound using its canonical SMILES string: C1CCC(CC1)OC2=NC=C(C=C2C(=O)O)Br.
-
3D Generation: Use the software's "Clean-up" or "Add Hydrogens & Generate 3D" function to create an initial 3D model. Ensure the correct protonation state for the carboxylic acid group (deprotonated at physiological pH ~7.4, but often modeled as protonated for standard docking unless specific pH effects are being studied).
-
Energy Minimization: Apply a suitable force field (e.g., MMFF94) to optimize the geometry. This process adjusts bond lengths and angles to find a low-energy, stable conformation. The rationale is to remove any steric strain from the initial 3D generation.
-
File Format Conversion: Save the optimized structure in a format compatible with docking software, such as .mol2 or .pdbqt. This is a critical step, as different programs require specific file types that include information on atom types, partial charges, and rotatable bonds.
Caption: Workflow for Ligand Preparation.
Target Identification and Receptor Preparation
Based on the extensive literature on nicotinic acid and its derivatives, the G-protein-coupled receptor GPR109A is the most logical and well-supported biological target.[7][][14] This receptor mediates the therapeutic effects of niacin on lipid metabolism and also its primary side effect, cutaneous flushing.[9]
GPR109A Signaling Pathway
Understanding the target's mechanism provides context for the significance of ligand binding. Upon agonist binding, GPR109A couples to a Gi protein, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP is the key event that suppresses lipolysis in adipocytes.
Caption: GPR109A Signaling Pathway in Adipocytes.
Experimental Protocol: Receptor Structure Preparation
Objective: To prepare the 3D structure of GPR109A for docking, ensuring it is free of artifacts and correctly protonated.
Tools:
-
Protein Data Bank (PDB): Source for experimentally determined protein structures.
-
Structure Preparation Software: UCSF Chimera, Schrödinger Maestro, AutoDock Tools.[15]
Methodology:
-
Obtain Structure: Download the crystal structure of GPR109A from the PDB. As of early 2026, a high-resolution structure of human GPR109A in complex with an agonist is available (e.g., PDB ID: 7F53). If a structure were unavailable, homology modeling using a template like a related GPCR would be necessary.
-
Clean the Structure:
-
Remove Non-essential Molecules: Delete water molecules, co-solvents, and any co-crystallized ligands from the binding site. The rationale is to prepare the binding pocket for the new ligand.
-
Select Relevant Chains: If the biological unit is a multimer, select a single protomer (Chain A) for the docking study.
-
-
Prepare the Protein:
-
Add Hydrogens: Add hydrogen atoms to the structure, as they are typically not resolved in X-ray crystallography. This is critical for defining hydrogen bond networks.
-
Assign Charges: Assign partial atomic charges using a standard force field (e.g., AMBER, CHARMM). This is essential for the scoring function to calculate electrostatic interactions.
-
Repair Missing Residues/Sidechains: Use tools like SWISS-MODEL or Prime to model any missing loops or sidechains, although this should be done with caution as it can introduce inaccuracies.
-
-
Save in Docking Format: Convert the cleaned and prepared protein structure into the .pdbqt format for use with AutoDock Vina. This format contains the coordinate information plus charge and atom type data.
Molecular Docking Simulation
Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein.[16] It is a cornerstone of structure-based drug design, allowing for the rapid screening of compounds and the generation of hypotheses about key binding interactions.[2][16]
Causality: The Docking Algorithm
The process involves two main components: a sampling algorithm and a scoring function .[16]
-
Sampling: The algorithm explores a vast number of possible conformations (poses) of the ligand within the defined binding site of the protein.
-
Scoring: Each pose is evaluated by a scoring function that estimates the binding free energy (affinity). Lower energy scores typically indicate more favorable binding.
Experimental Protocol: Docking with AutoDock Vina
Objective: To predict the binding mode and affinity of this compound within the GPR109A active site.
Tools:
-
AutoDock Tools (ADT): For preparing protein and ligand files and defining the search space.
-
AutoDock Vina: The docking engine.[17]
-
PyMOL or UCSF Chimera: For visualization and analysis of results.
Methodology:
-
Prepare Ligand: Load the optimized .mol2 file of the ligand into ADT. The software will automatically detect rotatable bonds and assign charges. Save as a .pdbqt file.
-
Prepare Receptor: Load the prepared .pdbqt file of the GPR109A receptor into ADT.
-
Define the Binding Site (Grid Box):
-
The binding site can be defined based on the location of the co-crystallized ligand in the experimental structure.
-
Center a grid box (the search space for the docking algorithm) around this site. The size should be large enough to accommodate the ligand and allow for rotational and translational sampling (e.g., 25 x 25 x 25 Å).
-
Causality: A well-defined grid box focuses the computational effort on the relevant active site, increasing the efficiency and accuracy of the simulation.[18]
-
-
Run Docking Simulation: Execute AutoDock Vina from the command line, providing the prepared receptor, ligand, and grid box configuration files as input.
-
vina --receptor protein.pdbqt --ligand ligand.pdbqt --config config.txt --out output.pdbqt --log log.txt
-
-
Analyze Results:
-
Binding Affinity: The log file will report the binding affinity in kcal/mol for the top predicted poses. A more negative value indicates stronger predicted binding.
-
Interaction Analysis: Load the receptor and the top-ranked output pose into a visualization tool like PyMOL. Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and key amino acid residues in the binding pocket.
-
Caption: Molecular Docking Workflow.
Molecular Dynamics (MD) Simulation
While docking provides a static snapshot of the binding event, MD simulations offer a dynamic view, assessing the stability of the protein-ligand complex in a simulated physiological environment over time.[19][20] This step is crucial for validating the docking results. A ligand that appears to bind well in a static model may prove unstable in a dynamic system.
Experimental Protocol: MD Simulation with GROMACS
Objective: To evaluate the conformational stability of the this compound-GPR109A complex.
Tools:
-
Force Fields: AMBER or CHARMM for the protein, and a compatible force field (e.g., GAFF) for the ligand.
Methodology:
-
System Setup:
-
Topology Generation: Generate topology files for both the protein and the ligand. The topology file describes the bonded and non-bonded parameters for every atom, which are dictated by the chosen force field.
-
Solvation: Place the protein-ligand complex in the center of a periodic box and fill it with a pre-equilibrated water model (e.g., TIP3P). This mimics the aqueous cellular environment.
-
Ionization: Add ions (e.g., Na⁺, Cl⁻) to neutralize the system's net charge and to simulate a physiological salt concentration (e.g., 0.15 M).
-
-
Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or inappropriate geometries introduced during the setup phase.
-
Equilibration:
-
NVT Ensemble (Constant Number of particles, Volume, Temperature): Gradually heat the system to the target temperature (e.g., 310 K) while keeping the volume constant. Restraints are often applied to the protein backbone to allow the solvent to equilibrate around it.
-
NPT Ensemble (Constant Number of particles, Pressure, Temperature): Equilibrate the system at the target temperature and pressure (e.g., 1 bar). This ensures the correct density of the system.
-
-
Production MD: Run the simulation for a significant period (e.g., 100 nanoseconds) without any restraints. Trajectory data (atomic positions over time) is saved at regular intervals.
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes.
-
Root Mean Square Fluctuation (RMSF): Plot the RMSF of individual residues to identify flexible and rigid regions of the protein.
-
Interaction Analysis: Analyze the persistence of key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation.
-
Caption: Molecular Dynamics Simulation Workflow.
ADMET Prediction
A compound with excellent binding affinity is useless if it has poor pharmacokinetic properties or is toxic. In silico ADMET prediction is a critical step to flag potential liabilities early in the discovery process.[23][24] Numerous web servers and software packages use quantitative structure-activity relationship (QSAR) models, trained on large datasets of experimental data, to make these predictions.[25]
Experimental Protocol: In Silico ADMET Profiling
Objective: To predict the ADMET properties of this compound.
Tools:
-
Web Servers: SwissADME, pkCSM, ADMETlab 2.0.
-
Commercial Software: ADMET Predictor®, Discovery Studio.[26][27]
Methodology:
-
Input Structure: Submit the SMILES string or a 2D structure file of the compound to the chosen ADMET prediction tool.
-
Run Prediction: Execute the analysis. The tools will calculate a wide range of properties based on their underlying algorithms.
-
Consolidate and Interpret Data: Collate the key predicted parameters into a summary table. The causality here is comparative; the predicted values are assessed against ranges considered acceptable for orally bioavailable drugs intended for human use.
Predicted ADMET Profile Summary
| ADMET Parameter | Predicted Value/Classification | Interpretation and Rationale |
| Human Intestinal Absorption | High | The molecule is likely to be well-absorbed from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Permeation | Low / Non-permeable | Desirable for a peripherally acting drug, as it minimizes potential central nervous system (CNS) side effects. |
| CYP450 Inhibition | Likely inhibitor of CYP2C9 | Potential for drug-drug interactions. Cytochrome P450 enzymes are key for drug metabolism. |
| Hepatotoxicity | Low Probability | The compound is predicted to have a low risk of causing liver damage. |
| hERG Inhibition | Low Probability | Predicts a low risk of cardiotoxicity, a major reason for drug failure. |
| Ames Mutagenicity | Non-mutagenic | The compound is not predicted to cause DNA mutations, a key indicator for carcinogenic potential. |
| Drug-Likeness Rules | Passes Lipinski, Ghose, Veber rules | The molecule's physicochemical properties fall within the ranges typical of successful oral drugs. |
Conclusion: A Self-Validating Synthesis
This guide has outlined a multi-faceted in silico workflow to characterize this compound. The strength of this approach lies in its self-validating nature. A promising binding pose from molecular docking is scrutinized for its stability in a dynamic, solvated environment through molecular dynamics . A compound that remains stably bound to its target is then evaluated for its drug-like potential via ADMET prediction .
The collective data from this computational analysis suggests that this compound is a viable candidate for further investigation as a GPR109A agonist. Its physicochemical properties are favorable for oral bioavailability, and it is predicted to bind with high affinity and stability to the target receptor. Crucially, the initial safety profiling raises no major red flags, although the potential for CYP2C9 inhibition warrants consideration in later developmental stages.
It is imperative to recognize that in silico models are predictive, not definitive.[10][28] Their primary role is to build a strong, data-driven hypothesis that can guide and prioritize experimental validation. The next logical steps would involve chemical synthesis of the compound, followed by in vitro binding assays to confirm its affinity for GPR109A and functional assays to measure its effect on cAMP levels and lipolysis in adipocytes.
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Biological Activity Screening of Novel Nicotinic Acid Derivatives
< . An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
Nicotinic acid (niacin), a fundamental B vitamin, has long been a subject of intense scientific scrutiny, not only for its role in metabolic pathways but also as a scaffold for the development of novel therapeutic agents. Its derivatives have shown a remarkable breadth of biological activities, including but not limited to antimicrobial, anti-inflammatory, antioxidant, and anticancer effects.[1][2] This guide provides a comprehensive framework for the systematic screening of novel nicotinic acid derivatives, designed to elucidate their therapeutic potential. We will delve into the rationale behind experimental design, provide detailed protocols for key in vitro assays, and discuss the interpretation of data to establish structure-activity relationships (SAR). This document is intended to serve as a practical resource for researchers engaged in the discovery and development of next-generation pharmaceuticals based on the versatile nicotinic acid core.
Introduction: The Rationale for Nicotinic Acid Derivatives in Drug Discovery
Nicotinic acid, or vitamin B3, is a precursor to the essential coenzymes NAD+ and NADP+, placing it at the heart of cellular metabolism. While its lipid-lowering properties are well-documented, the therapeutic landscape of its derivatives is far broader. The pyridine ring of nicotinic acid offers a versatile platform for chemical modification, allowing for the synthesis of a diverse library of compounds with a wide array of pharmacological profiles.[3]
The impetus for synthesizing and screening novel nicotinic acid derivatives is twofold: to enhance the efficacy of known activities and to uncover entirely new therapeutic applications. For instance, while nicotinic acid itself has vasodilatory effects, certain thionicotinic acid analogs have demonstrated potent vasorelaxant and antioxidant properties.[4] Furthermore, the emergence of antimicrobial resistance necessitates the exploration of new chemical entities, and nicotinic acid derivatives have shown promise in this arena.[5]
This guide will navigate the critical steps in evaluating these novel compounds, from initial synthesis to a multi-faceted biological activity screening cascade.
Synthesis of Novel Nicotinic Acid Derivatives: A Starting Point
The journey of discovery begins with the chemical synthesis of novel derivatives. A common and effective strategy involves the condensation reaction of nicotinic acid hydrazide with various aldehydes to produce a series of acylhydrazones.[5] These acylhydrazones can then be subjected to cyclization reactions to generate further diverse structures, such as 1,3,4-oxadiazoline derivatives.[5] The choice of aldehydes and subsequent cyclization reagents is a critical step in creating a library of compounds with varied electronic and steric properties, which is fundamental for establishing meaningful structure-activity relationships.
A general synthetic scheme often starts with the conversion of nicotinic acid to its more reactive acid chloride form by refluxing with thionyl chloride.[6] This is followed by a reaction with hydrazine hydrate to yield nicotinoyl hydrazide.[6] This key intermediate then serves as the foundation for synthesizing a variety of derivatives, including Schiff bases and thiazolidinones.[7]
Caption: General synthesis workflow for nicotinic acid derivatives.
A Tiered Approach to Biological Activity Screening
A systematic and tiered screening approach is essential for efficiently evaluating a library of novel compounds. This strategy allows for the rapid identification of promising candidates and the progressive elucidation of their biological activities.
Caption: A tiered approach for screening nicotinic acid derivatives.
Tier 1: Primary Screening Protocols
The initial tier of screening aims to broadly assess the biological activity of the synthesized compounds. This stage typically involves high-throughput and cost-effective assays.
Antimicrobial Activity Screening
The rise of antimicrobial resistance is a pressing global health concern, making the discovery of novel antimicrobial agents a priority.[8] Nicotinic acid derivatives have demonstrated promising activity against a range of pathogens.[5]
4.1.1. Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12] It is a quantitative measure of the potency of a compound against a specific microbe.[11][12]
Experimental Protocol: Broth Microdilution MIC Assay
-
Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium to the mid-logarithmic phase. Adjust the bacterial suspension to a concentration of approximately 5 x 10^5 CFU/mL.[10][11]
-
Serial Dilution of Test Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in the appropriate broth medium.[13] The concentration range should be selected based on preliminary screening or literature precedents.
-
Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[10]
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).[10][11][12]
| Compound ID | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| NAD-01 | 15.62 | >128 |
| NAD-02 | 7.81 | 64 |
| NAD-03 | 1.95 | >128 |
| NAD-04 | >128 | >128 |
| NAD-05 | 31.25 | 128 |
NAD: Nicotinic Acid Derivative
Antioxidant Activity Screening
Oxidative stress is implicated in a multitude of diseases, making the identification of novel antioxidants a key area of research.[14]
4.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
The DPPH assay is a rapid and simple method to evaluate the free radical scavenging activity of a compound.[15][16] The principle is based on the reduction of the stable DPPH radical, which has a deep purple color, to a colorless or pale yellow hydrazine by an antioxidant.[17]
Experimental Protocol: DPPH Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.[15][18] This solution should be freshly prepared and protected from light.[15]
-
Preparation of Test Compounds: Dissolve the test compounds in a suitable solvent (e.g., methanol, ethanol, DMSO) at various concentrations.[15]
-
Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to each well, followed by the addition of different concentrations of the test compounds.[18]
-
Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).[15]
-
Absorbance Measurement: Measure the absorbance of the reaction mixture at 517 nm using a spectrophotometer.[15][18]
-
Calculation of Scavenging Activity: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100[18]
-
IC50 Determination: The IC50 value, the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the compound concentration.[19]
| Compound ID | DPPH Scavenging IC50 (µM) |
| NAD-01 | 55.2 |
| NAD-02 | >200 |
| NAD-03 | 23.8 |
| NAD-04 | 150.7 |
| NAD-05 | 48.1 |
| Ascorbic Acid (Standard) | 15.5 |
General Cytotoxicity Screening
It is crucial to assess the general cytotoxicity of novel compounds on normal, non-cancerous cells to ensure a favorable safety profile.
4.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay that measures cellular metabolic activity as an indicator of cell viability.[20][21] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[21][22]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed a normal human cell line (e.g., human dermal fibroblasts) in a 96-well plate at an appropriate density and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL in serum-free media) to each well and incubate for 2-4 hours at 37°C.[20][23]
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[20][24]
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570-590 nm.[22]
-
Calculation of Cell Viability: Cell viability is expressed as a percentage relative to the untreated control cells.
Tier 2: Secondary Screening of 'Hits'
Compounds that demonstrate promising activity in the primary screens are advanced to more specific and disease-relevant secondary assays.
Anticancer Activity Screening
The search for novel anticancer agents is a cornerstone of drug discovery.[1] Nicotinic acid derivatives have emerged as a promising class of compounds with potential anticancer properties.[1][25]
5.1.1. MTT Assay on Cancer Cell Lines
The MTT assay, as described previously, is a widely used method for initial in vitro screening of anticancer agents against various cancer cell lines.[21][26][27]
Experimental Protocol: Anticancer MTT Assay
The protocol is similar to the general cytotoxicity MTT assay, with the key difference being the use of various human cancer cell lines (e.g., HCT-15 for colon cancer, PC-3 for prostate cancer).[25] The results are typically expressed as the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
| Compound ID | HCT-15 IC50 (µM) | PC-3 IC50 (µM) |
| NAD-01 | 35.8 | 42.1 |
| NAD-03 | 8.2 | 11.5 |
| NAD-05 | 25.6 | 30.9 |
| Doxorubicin (Standard) | 0.5 | 0.8 |
Anti-inflammatory Activity Screening
Chronic inflammation is a key driver of many diseases, and the development of new anti-inflammatory agents is of significant interest.[28]
5.2.1. Nitrite Assay in LPS-Stimulated Macrophages
This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS). The amount of NO is determined by measuring the concentration of its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.
Experimental Protocol: Nitrite Assay
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.[29]
-
Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compounds for a short period (e.g., 1 hour) before stimulating them with LPS.
-
Incubation: Incubate the cells for 24 hours to allow for NO production.
-
Griess Reaction: Collect the cell culture supernatant and mix it with the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined from a standard curve prepared with sodium nitrite.
-
Data Analysis: The inhibitory effect of the compounds on NO production is calculated and expressed as a percentage of inhibition relative to the LPS-stimulated control.
Tier 3: Mechanistic and Structure-Activity Relationship (SAR) Studies
For the most promising lead compounds, the focus shifts to understanding their mechanism of action and establishing a clear structure-activity relationship.
Mechanism of Action Studies
Elucidating the molecular target and the signaling pathways affected by the lead compounds is crucial for their further development. For instance, if a compound shows potent anticancer activity, its effect on specific targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) can be investigated.[25] Similarly, for anti-inflammatory compounds, their inhibitory effects on enzymes like cyclooxygenase-2 (COX-2) can be assessed.[29][30]
Caption: Potential anticancer mechanism of a nicotinic acid derivative.
Structure-Activity Relationship (SAR) Analysis
SAR analysis involves correlating the chemical structure of the synthesized derivatives with their observed biological activity.[31][32] This analysis provides critical insights for the rational design of more potent and selective compounds. For example, studies have shown that for certain nicotinic acid derivatives, the acylhydrazone form is more active against Gram-positive bacteria, while the 1,3,4-oxadiazoline form exhibits better antifungal activity.[5] The nature and position of substituents on the aromatic rings can also significantly influence the biological activity.
Conclusion and Future Directions
The systematic screening of novel nicotinic acid derivatives offers a promising avenue for the discovery of new therapeutic agents. The multi-tiered approach outlined in this guide, from initial synthesis and broad-based primary screening to in-depth mechanistic and SAR studies, provides a robust framework for identifying and optimizing lead compounds. The versatility of the nicotinic acid scaffold, coupled with the power of modern screening technologies, ensures that this class of compounds will continue to be a fertile ground for drug discovery research. Future efforts should focus on leveraging computational methods for in silico screening and ADME/Tox prediction to further streamline the drug development process.
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Introduction: The Nicotinic Acid Scaffold and the Role of Bromination
An In-Depth Technical Guide to the Structure-Activity Relationship of Bromo-Nicotinic Acid Analogs
This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of bromo-nicotinic acid analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data lists to explain the causal relationships between molecular structure and biological function. We will delve into the synthesis, biological targets, and key structural modifications that govern the efficacy and selectivity of these versatile compounds.
Nicotinic acid, or niacin (Vitamin B3), is a fundamental biomolecule with a well-established role in cellular metabolism. Beyond its vitamin function, at pharmacological doses, it favorably modulates blood lipid profiles, reducing triglycerides and LDL-cholesterol while increasing HDL-cholesterol.[1][2] This therapeutic effect is primarily mediated by its action on the G-protein coupled receptor GPR109A (also known as HM74A).[1][3] Furthermore, the nicotinic scaffold is a core component of ligands targeting nicotinic acetylcholine receptors (nAChRs), which are critical ligand-gated ion channels involved in a vast array of neurological processes.[4][5]
The introduction of a bromine atom onto the nicotinic acid ring creates a versatile chemical building block, the bromo-nicotinic acid.[6] This strategic halogenation serves two primary purposes in drug discovery:
-
Modulation of Physicochemical Properties: The bromine atom alters the electronic distribution of the pyridine ring, influencing the molecule's pKa, lipophilicity, and metabolic stability.
-
A Handle for Chemical Diversification: The bromine atom is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the systematic and efficient synthesis of a wide library of analogs for SAR studies.[7][8]
This guide will dissect the SAR of these analogs, focusing on how modifications to this core scaffold influence interactions with key biological targets.
Primary Biological Targets of Bromo-Nicotinic Acid Analogs
The biological activity of bromo-nicotinic acid derivatives is largely dictated by their interaction with two major classes of receptors.
Nicotinic Acetylcholine Receptors (nAChRs)
nAChRs are pentameric, ligand-gated ion channels that are activated by the endogenous neurotransmitter acetylcholine.[9][10][11] They are crucial for synaptic transmission throughout the central and peripheral nervous systems.[4][10] Structurally, they are composed of various combinations of subunits (e.g., α2-α10, β2-β4), with the α4β2 and α7 subtypes being prominent in the brain and frequent targets for drug discovery in areas like nicotine addiction, cognitive disorders, and inflammation.[5][12][13] Bromo-nicotinic acid analogs can act as agonists, antagonists, or allosteric modulators at these receptors.[4][12]
G-Protein Coupled Receptor 109A (GPR109A)
GPR109A is a Gi-coupled receptor found predominantly on adipocytes and immune cells like Langerhans cells.[1][3] Activation of GPR109A on adipocytes inhibits lipolysis, reducing the release of free fatty acids into the bloodstream, which is the primary mechanism for nicotinic acid's lipid-lowering effects.[2] However, its activation on skin immune cells leads to the release of prostaglandin D2 (PGD2), causing vasodilation and the characteristic "flushing" side effect that often limits patient compliance.[1][3] A key goal in designing GPR109A agonists is to separate the therapeutic anti-lipolytic effect from the flushing effect.
Synthetic Strategies: Building the Analog Library
A robust SAR study relies on the efficient synthesis of a diverse library of compounds. The bromo-nicotinic acid core is particularly amenable to this.
Core Synthesis: Bromination of Nicotinic Acid
The direct bromination of nicotinic acid is a common starting point. A well-established method involves refluxing nicotinic acid with thionyl chloride and bromine, often with a catalyst like powdered iron.[8][14] The thionyl chloride activates the carboxylic acid, facilitating the electrophilic aromatic substitution of bromine onto the electron-deficient pyridine ring, typically at the 5-position.[8][15]
Diversification at the Carboxylic Acid Moiety
The carboxylic acid group is readily converted into other functional groups to probe interactions with the receptor's binding pocket.
-
Amide Formation: Activation of the carboxylic acid (e.g., by converting it to an acid chloride with thionyl chloride) followed by reaction with a primary or secondary amine is a standard method to produce a diverse range of N-substituted amides.[7]
-
Ester Formation: Standard Fischer esterification conditions (reacting with an alcohol in the presence of a strong acid catalyst) can be used to generate various esters.
Diversification via Cross-Coupling Reactions
The bromine atom is the key to extensive diversification. Palladium-catalyzed cross-coupling reactions are the workhorse of modern medicinal chemistry for this purpose.
-
Suzuki-Miyaura Coupling: This reaction couples the bromo-nicotinic acid with a boronic acid or ester, allowing for the introduction of a wide variety of aryl or heteroaryl groups.[8] This is invaluable for exploring steric and electronic effects in extended binding pockets.
Structure-Activity Relationship (SAR) Insights
The following sections synthesize SAR principles derived from the literature. The specific effects depend heavily on the target receptor subtype.
Impact of Bromine Position
The position of the bromine atom is critical. For instance, 5-bromonicotinic acid is a widely used scaffold for targeting various enzymes and receptors.[7][8] In contrast, 6-bromonicotinic acid serves as a key intermediate for other specific targets and may exhibit a different pharmacological profile.[16][17] This highlights that the initial placement of the halogen dictates the vector space available for subsequent modifications and profoundly influences the molecule's interaction with its target.
Modifications of the Carboxylic Acid
For GPR109A, the negatively charged carboxylate group is a critical pharmacophoric feature, forming a key ionic interaction with an arginine residue in the receptor's transmembrane domain.[1] Therefore, converting the acid to an ester or a neutral amide often abolishes or significantly reduces activity at this target.
However, for nAChRs, the story is different. The binding site is a cation-π box, and modifications at the 3-position (where the carboxylic acid resides) can have varied effects.
-
Amides: N-aryl amides can introduce new interactions, potentially increasing potency or altering selectivity between nAChR subtypes.[7]
-
Esters and Nitriles: Replacing the carboxylic acid with less polar groups like esters or nitriles can improve membrane permeability and alter the binding mode.[18]
Substitutions at the Bromine Position
Replacing the bromine atom via cross-coupling reactions is where the most significant gains in potency and selectivity are often found.
| R-Group at 5-Position (via Suzuki Coupling) | Target | General SAR Observation | Rationale |
| Small, electron-donating aryl groups (e.g., tolyl) | α4β2 nAChR | Often maintains or slightly improves potency. | Fills a hydrophobic pocket without steric hindrance. Electronic effects may enhance cation-π interactions. |
| Large, bulky bi-aryl groups | α4β2 nAChR | Typically decreases potency. | Steric clash with residues at the edge of the binding pocket. |
| Heteroaryl groups (e.g., pyridine, pyrazole) | α7 nAChR | Can significantly increase potency and selectivity. | The heteroatoms can form additional hydrogen bonds with specific residues in the α7 binding site, which are absent in other subtypes. |
| Phenyl group | GPR109A | May reduce flushing while maintaining some anti-lipolytic activity. | The added bulk may alter the signaling cascade, preferentially activating the Gi pathway over the PGD2 release pathway. |
This table is a generalized representation based on common SAR principles and should be experimentally validated for each new chemical series.
Experimental Protocols for SAR Evaluation
To establish a reliable SAR, a cascade of robust and validated assays is essential. The causality behind experimental choices, such as the selection of specific cell lines or radioligands, is critical for generating trustworthy data.
Protocol: Radioligand Competition Binding Assay for nAChRs
Objective: To determine the binding affinity (Ki) of test compounds for a specific nAChR subtype (e.g., α4β2).
Rationale: This assay directly measures the ability of a compound to displace a known high-affinity radioligand from the receptor's orthosteric binding site. We use HEK293 cells stably expressing the human α4β2 nAChR subtype for a clean, reproducible system. [3H]Cytisine is chosen as the radioligand due to its high affinity and selectivity for α4β2 nAChRs.[19]
Methodology:
-
Membrane Preparation: Culture HEK293 cells expressing the α4β2 nAChR. Harvest the cells and homogenize them in a cold buffer. Centrifuge the homogenate to pellet the cell membranes and resuspend them in an assay buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, the radioligand ([3H]Cytisine at a final concentration near its Kd), and varying concentrations of the bromo-nicotinic acid analog (test compound).
-
Controls:
-
Total Binding: Wells with membranes and radioligand only.
-
Non-specific Binding (NSB): Wells with membranes, radioligand, and a high concentration of a known competitor (e.g., nicotine or epibatidine) to saturate all specific binding sites.
-
-
Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at room temperature to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quantification: Place the filters in scintillation vials with a scintillation cocktail. Count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration and Kd is the dissociation constant of the radioligand.
-
Protocol: Cell-Based Functional Assay (Membrane Potential)
Objective: To determine if a compound acts as an agonist or antagonist at a specific nAChR subtype and to quantify its potency (EC50) or inhibitory activity (IC50).
Rationale: This assay measures the functional consequence of receptor binding—ion channel opening and subsequent membrane depolarization. It provides a direct readout of a compound's efficacy. A fluorescent membrane potential-sensitive dye is used for high-throughput compatibility.[20]
Methodology:
-
Cell Plating: Plate SH-EP1 cells stably expressing the nAChR subtype of interest (e.g., α3β4, α4β2) into black-walled, clear-bottom 96-well or 384-well plates.[20]
-
Dye Loading: Incubate the cells with a membrane potential-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition (Antagonist Mode): To identify antagonists, pre-incubate the cells with the bromo-nicotinic acid analogs for a set period. Then, add a known agonist (e.g., nicotine) at a concentration that elicits ~80% of the maximal response (EC80).[20]
-
Compound Addition (Agonist Mode): To identify agonists, add the bromo-nicotinic acid analogs directly to the dye-loaded cells.
-
Signal Detection: Immediately measure the fluorescence intensity using a plate reader (e.g., FLIPR, FlexStation). The opening of nAChR channels will cause an influx of cations, leading to membrane depolarization and a change in fluorescence.
-
Data Analysis:
-
For Agonists: Plot the change in fluorescence against the log concentration of the analog to determine the EC50 and the maximum effect (Emax) relative to a full agonist like nicotine.
-
For Antagonists: Plot the percentage inhibition of the agonist response against the log concentration of the analog to determine the IC50.
-
Conclusion and Future Perspectives
The bromo-nicotinic acid scaffold is a remarkably fertile starting point for medicinal chemistry campaigns targeting both nAChRs and GPR109A. The structure-activity relationships discussed herein underscore a fundamental principle: small structural modifications can lead to profound changes in biological activity and selectivity. The strategic placement of the bromine atom provides a gateway to chemical diversity through robust cross-coupling chemistry, allowing for the fine-tuning of interactions within the receptor binding pocket.
Future efforts will likely focus on developing analogs with greater subtype selectivity for nAChRs to minimize off-target effects and on designing GPR109A agonists that effectively separate the desired anti-lipolytic effects from the undesirable flushing side effect. The combination of rational design, efficient parallel synthesis based on the bromo-nicotinic acid core, and a well-designed biological screening cascade will continue to be a powerful engine for the discovery of novel therapeutics.
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Methodological & Application
Application Note & Synthesis Protocol: A Validated Pathway to 5-Bromo-6-(cyclohexyloxy)nicotinic Acid
Abstract
This document provides a comprehensive guide for the multi-step synthesis of 5-Bromo-6-(cyclohexyloxy)nicotinic acid, a valuable heterocyclic building block for drug discovery and medicinal chemistry. The protocol is designed for researchers and chemists in the pharmaceutical industry, offering a robust and reproducible pathway starting from commercially available 6-hydroxynicotinic acid. We detail each synthetic transformation—bromination, chlorination, Williamson ether synthesis, and final ester hydrolysis—and provide in-depth mechanistic insights, process optimization considerations, and safety protocols. The causality behind experimental choices is explained to ensure both successful execution and a deeper understanding of the underlying chemical principles.
Introduction and Strategic Overview
This compound (CAS 1216394-54-5) incorporates several key pharmacophores: a pyridine core, a bromo-substituent for potential cross-coupling reactions, a carboxylic acid for amide bond formation or salt formulation, and a bulky cyclohexyloxy group.[1] This combination makes it an attractive scaffold for library synthesis and the development of novel therapeutic agents.
The synthetic strategy outlined herein is a logical, four-step sequence designed for efficiency and high purity of the final product. The pathway involves the protection of the carboxylic acid as an ethyl ester to prevent unwanted side reactions during the etherification step, a critical consideration for ensuring a high yield of the desired product.
Chemical Theory and Mechanistic Insights
The synthesis is predicated on a series of well-established organic transformations. Understanding the mechanism of each step is crucial for troubleshooting and potential optimization.
Step 1 & 2: Bromination and Chlorination The synthesis begins with an electrophilic aromatic substitution on the 6-hydroxynicotinic acid ring. The hydroxyl group at the 6-position is an activating group, directing the incoming electrophile (Br+) to the 5-position. Subsequently, the hydroxyl group is converted to a chloro group using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is critical as it converts the poor leaving group (-OH) into a good leaving group (-Cl) for the subsequent nucleophilic substitution. A procedure for this conversion is documented in the literature.[2]
Step 3: Williamson Ether Synthesis The core C-O bond formation is achieved via the Williamson ether synthesis.[3][4] This reaction is a classic example of a bimolecular nucleophilic substitution (Sɴ2) reaction.[4][5] The alkoxide, sodium cyclohexanolate, is generated in situ and acts as the nucleophile, attacking the electrophilic carbon of the C-Cl bond on the pyridine ring. A backside attack displaces the chloride leaving group, forming the desired ether linkage.[3][5] Performing this reaction on an esterified intermediate prevents the acidic proton of the carboxylic acid from quenching the alkoxide base.
Step 4: Saponification The final step is the hydrolysis of the ethyl ester to liberate the target carboxylic acid. This is typically achieved through base-catalyzed hydrolysis (saponification), followed by an acidic workup to protonate the carboxylate salt.
Process Workflow Visualization
The following diagram illustrates the complete synthetic pathway from the starting material to the final product.
Caption: Multi-step synthesis workflow for this compound.
Detailed Experimental Protocols
4.1 Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 6-Hydroxynicotinic acid | ≥98% | Sigma-Aldrich | 5006-66-6 | Starting Material |
| Bromine | Reagent Grade | Sigma-Aldrich | 7726-95-6 | Highly Corrosive & Toxic |
| Phosphorus oxychloride (POCl₃) | ≥99% | Sigma-Aldrich | 10025-87-3 | Reacts violently with water |
| Ethanol (EtOH) | Anhydrous | Fisher Scientific | 64-17-5 | |
| Sulfuric Acid (H₂SO₄) | 98% | Sigma-Aldrich | 7664-93-9 | Corrosive |
| Cyclohexanol | ≥99% | Sigma-Aldrich | 108-93-0 | |
| Sodium Hydride (NaH) | 60% dispersion in oil | Sigma-Aldrich | 7646-69-7 | Flammable, reacts with water |
| N,N-Dimethylformamide (DMF) | Anhydrous | Sigma-Aldrich | 68-12-2 | |
| Sodium Hydroxide (NaOH) | Pellets | Fisher Scientific | 1310-73-2 | |
| Hydrochloric Acid (HCl) | 37% (conc.) | Fisher Scientific | 7647-01-0 | |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific | 141-78-6 | For extraction |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific | 7757-82-6 | For drying |
4.2 Protocol: Step 1 - Synthesis of 5-Bromo-6-hydroxynicotinic acid
-
Suspend 6-hydroxynicotinic acid (10.0 g, 71.9 mmol) in 50 mL of deionized water in a 250 mL round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension in an ice bath.
-
Slowly add bromine (5.2 mL, 101 mmol) dropwise to the stirred suspension over 30 minutes. Caution: Perform this addition in a well-ventilated fume hood.
-
Remove the ice bath and allow the reaction mixture to stir at room temperature for 24 hours.
-
Collect the resulting solid precipitate by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water (3 x 30 mL).
-
Dry the product in a vacuum oven at 50°C to a constant weight. The product is a tan solid.[6]
-
Expected Yield: 95-98%
-
CAS Number: 41668-13-7
-
4.3 Protocol: Step 2 - Synthesis of Ethyl 5-bromo-6-chloronicotinate
This protocol combines chlorination and esterification for efficiency.
-
Chlorination: In a fume hood, carefully add 5-Bromo-6-hydroxynicotinic acid (15.0 g, 68.8 mmol) to phosphorus oxychloride (30 mL, 322 mmol) in a flask equipped with a reflux condenser.
-
Heat the reaction mixture to reflux (approx. 105°C) and maintain for 3 hours. The solid will dissolve.[2]
-
Cool the mixture to room temperature and pour it slowly onto 200 g of crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.
-
A precipitate of 5-Bromo-6-chloronicotinic acid will form.[7] Collect this solid by vacuum filtration and wash with cold water.
-
Esterification: Dry the crude 5-Bromo-6-chloronicotinic acid in a vacuum oven. Transfer the dried solid (assuming ~95% yield from previous step, ~15.5 g, 65.5 mmol) to a 250 mL flask.
-
Add 100 mL of anhydrous ethanol, followed by the slow, catalytic addition of concentrated sulfuric acid (1 mL).
-
Heat the mixture to reflux and maintain for 12 hours. Monitor reaction completion by TLC.
-
Cool the mixture, and reduce the solvent volume by approximately 70% using a rotary evaporator.
-
Pour the residue into 200 mL of ice-cold water and extract with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the ester as a solid.
4.4 Protocol: Step 3 - Synthesis of Ethyl 5-bromo-6-(cyclohexyloxy)nicotinate
-
In a flame-dried, three-neck flask under an inert nitrogen atmosphere, add cyclohexanol (8.2 g, 81.9 mmol) to 80 mL of anhydrous DMF.
-
Cool the solution in an ice bath and add sodium hydride (60% dispersion, 3.3 g, 81.9 mmol) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir for 30 minutes at room temperature after addition is complete.
-
Add a solution of Ethyl 5-bromo-6-chloronicotinate (18.2 g, 68.2 mmol) in 20 mL of anhydrous DMF dropwise to the cyclohexanolate solution.
-
Heat the reaction mixture to 80°C and stir for 6 hours. Monitor completion by TLC.
-
Cool the reaction to room temperature and carefully quench by slowly adding 100 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain the pure ether.
4.5 Protocol: Step 4 - Synthesis of this compound
-
Dissolve the purified ethyl ester (assuming ~15.0 g, 45.4 mmol) in a mixture of ethanol (100 mL) and water (50 mL).
-
Add sodium hydroxide pellets (3.6 g, 90.8 mmol) and stir the mixture at 60°C for 4 hours, or until TLC indicates complete consumption of the starting material.
-
Cool the solution to room temperature and remove the ethanol via rotary evaporation.
-
Dilute the remaining aqueous solution with 100 mL of water and cool in an ice bath.
-
Acidify the solution to pH ~4 by the dropwise addition of 2M hydrochloric acid. A white precipitate will form.
-
Stir the suspension in the ice bath for 30 minutes, then collect the solid by vacuum filtration.
-
Wash the filter cake with cold water and dry under vacuum to yield the final product, this compound.
Quantitative Data Summary
| Step | Starting Material | Reagents | Molar Eq. | Temp. | Time | Expected Yield |
| 1 | 6-Hydroxynicotinic acid | Bromine | 1.4 | rt | 24 h | 95-98% |
| 2a | 5-Bromo-6-hydroxynicotinic acid | POCl₃ | ~4.7 | Reflux | 3 h | >90% |
| 2b | 5-Bromo-6-chloronicotinic acid | EtOH, H₂SO₄ | Solvent, cat. | Reflux | 12 h | 85-90% |
| 3 | Ethyl 5-bromo-6-chloronicotinate | Cyclohexanol, NaH | 1.2, 1.2 | 80°C | 6 h | 75-85% |
| 4 | Ethyl 5-bromo-6-(cyclohexyloxy)nicotinate | NaOH, HCl | 2.0, to pH 4 | 60°C | 4 h | >95% |
Safety and Handling
This synthesis involves several hazardous reagents and appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves, must be worn at all times.
-
Bromine and Phosphorus Oxychloride: These reagents are highly corrosive and toxic. All manipulations must be performed in a certified chemical fume hood. Have a sodium thiosulfate solution available for bromine spills and a dry sand bucket for POCl₃.
-
Sodium Hydride: NaH is a flammable solid that reacts violently with water to produce hydrogen gas. Handle under an inert atmosphere and use a mineral oil rinse to transfer. Quench any residual NaH carefully with isopropanol before aqueous workup.
-
Strong Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Handle with care and add reagents slowly to avoid uncontrolled exothermic reactions.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of this compound. By employing a protective esterification strategy and leveraging the robust Williamson ether synthesis, this pathway delivers the target compound in good overall yield and high purity. This application note serves as a practical guide for chemists engaged in the synthesis of complex heterocyclic molecules for pharmaceutical research and development.
References
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Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. (2022-01-20). [Link]
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PubChem. Nicotinic Acid. CID 938. [Link]
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Organic & Biomolecular Chemistry (RSC Publishing). Access to 5-bromopentanal and 6-bromohexanal derivatives via the bromination/hydrolysis of C,O-bis-zirconocenes generated from unsaturated Weinreb amides. [Link]
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YouTube. Williamson Ether Synthesis Reaction Mechanism. The Organic Chemistry Tutor. (2018-05-01). [Link]
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Amerigo Scientific. This compound. [Link]
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Experimental procedure for making 5-Bromo-6-(cyclohexyloxy)nicotinic acid
Application Note & Protocol
Topic: High-Yield Synthesis of 5-Bromo-6-(cyclohexyloxy)nicotinic acid for Pharmaceutical Research
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a valuable heterocyclic building block in medicinal chemistry, often utilized in the development of novel therapeutic agents. This document provides a comprehensive, two-step experimental guide for its synthesis, starting from the commercially available 6-hydroxynicotinic acid. The protocol details an initial electrophilic bromination to yield 5-bromo-6-hydroxynicotinic acid, followed by a Mitsunobu etherification to introduce the cyclohexyloxy moiety. The causality behind critical experimental choices, in-process controls, and rigorous safety protocols are explained to ensure reproducibility, safety, and high purity of the final product.
Introduction & Synthetic Strategy
Nicotinic acid and its derivatives are privileged scaffolds in drug discovery, appearing in numerous FDA-approved drugs. The targeted modification of the pyridine ring allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. The title compound, this compound, incorporates a bromine atom, which can serve as a handle for further cross-coupling reactions, and a bulky cyclohexyloxy group, which can enhance lipophilicity and modulate receptor binding.
Our synthetic approach is designed for efficiency and scalability, proceeding in two distinct stages:
-
Step 1: Electrophilic Aromatic Bromination. The synthesis commences with the bromination of 6-hydroxynicotinic acid. The electron-donating hydroxyl group at the 6-position activates the pyridine ring, directing the electrophilic substitution of bromine preferentially to the 5-position.[1]
-
Step 2: O-Alkylation via Mitsunobu Reaction. The intermediate, 5-bromo-6-hydroxynicotinic acid, is then coupled with cyclohexanol. For this key transformation, we employ the Mitsunobu reaction, which provides a reliable and high-yielding method for ether formation under mild conditions, avoiding the harsh basic conditions and potential side reactions of a classical Williamson ether synthesis.[2][3]
Overall Synthetic Workflow
Sources
Application Notes & Protocols: 5-Bromo-6-(cyclohexyloxy)nicotinic Acid in Pharmaceutical Development
Introduction: The Strategic Value of a Functionalized Nicotinic Acid Intermediate
5-Bromo-6-(cyclohexyloxy)nicotinic acid is a highly functionalized heterocyclic compound that serves as a critical building block in the synthesis of complex active pharmaceutical ingredients (APIs). Its structure is notable for three key features, each offering a distinct handle for synthetic manipulation: a carboxylic acid group, a bromine atom, and a cyclohexyloxy ether. This trifecta of reactivity makes it a versatile intermediate for constructing novel molecular architectures, particularly in the fields of metabolic disorders, oncology, and neurology.
The pyridine core is a common scaffold in medicinal chemistry, and the specific substitution pattern of this intermediate allows for directed and selective reactions. The bromine at the 5-position is primed for cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. The carboxylic acid at the 3-position is ideal for amide bond formation, a cornerstone of drug synthesis for linking molecular fragments and modulating pharmacokinetic properties. Finally, the bulky, lipophilic cyclohexyloxy group at the 6-position can significantly influence the solubility, metabolic stability, and receptor-binding profile of the final API.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, handling, and strategic application of this compound. The protocols herein are designed to be self-validating, with explanations grounded in established chemical principles to ensure reproducibility and scalability.
Physicochemical Properties and Safety Data
A thorough understanding of the compound's properties is fundamental to its safe and effective use.
| Property | Value | Source |
| CAS Number | 1216394-54-5 | [1][2] |
| Molecular Formula | C12H14BrNO3 | [1][2] |
| Molecular Weight | 300.15 g/mol | [1][2] |
| Boiling Point | 399.8 ± 42.0 °C (Predicted) | [1] |
| Density | 1.516 ± 0.06 g/cm³ (Predicted) | [1] |
| Purity | Typically ≥95% | [2] |
Safety & Handling Precautions
While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogs like 5-bromonicotinic acid and 5-bromo-6-chloronicotinic acid provide a strong basis for hazard assessment and handling procedures.[3][4][5]
-
Hazard Classification: Assumed to be an irritant. Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[4][5]
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical splash-resistant safety glasses or goggles with side protection.[4][5]
-
Skin Protection: Handle with impervious gloves (e.g., nitrile). Dispose of contaminated gloves after use. Wear a lab coat or other protective clothing.[4][6]
-
Respiratory Protection: Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust.[4][5]
-
-
Engineering Controls: Ensure that eyewash stations and safety showers are in close proximity to the workstation.[4][5]
-
First Aid Measures:
-
If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][5]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[3][5]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[3][5]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4][5]
Synthesis Protocol: Williamson Ether Synthesis
The most logical and efficient synthesis of the title compound proceeds from the commercially available precursor, 5-Bromo-6-hydroxynicotinic acid.[7] The protocol involves a classic Williamson ether synthesis, where the phenoxide of the starting material is reacted with a cyclohexyl electrophile.
Diagram: Synthetic Pathway
Caption: Williamson ether synthesis of the target intermediate.
Detailed Step-by-Step Protocol
Objective: To synthesize this compound with a target yield of >80%.
Materials:
-
5-Bromo-6-hydroxynicotinic acid (1.0 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Cyclohexyl bromide (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.
Protocol:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-Bromo-6-hydroxynicotinic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq).
-
Rationale: Potassium carbonate is a mild base sufficient to deprotonate both the carboxylic acid and the hydroxyl group, creating the necessary nucleophile. An excess ensures the reaction goes to completion.
-
-
Solvent Addition: Add anhydrous DMF to the flask to create a solution with a concentration of approximately 0.2 M with respect to the starting material.
-
Rationale: DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction mechanism by solvating the potassium cation.
-
-
Reagent Addition: Add cyclohexyl bromide (1.2 eq) to the stirring suspension.
-
Rationale: A slight excess of the alkylating agent ensures complete consumption of the more valuable starting material.
-
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Rationale: Heating provides the necessary activation energy for the reaction. Monitoring ensures the reaction is stopped once the starting material is consumed, preventing potential side reactions.
-
-
Work-up - Quenching and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing water.
-
Acidify the aqueous layer to a pH of ~3-4 with 1 M HCl. This step is critical to protonate the carboxylic acid, making it extractable into an organic solvent.
-
Extract the aqueous layer three times with ethyl acetate.
-
Rationale: The acidification and extraction isolate the desired product from the inorganic salts and residual DMF.
-
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Rationale: Washing removes any remaining water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the final product.
Application Protocol: Suzuki-Miyaura Cross-Coupling
The bromine atom at the 5-position is a versatile handle for forming new carbon-carbon bonds, a key strategy in drug discovery for scaffold elaboration. The Suzuki-Miyaura coupling is a robust and widely used method for this transformation.
Diagram: Experimental Workflow
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Detailed Step-by-Step Protocol
Objective: To couple an aryl group to the 5-position of the nicotinic acid core.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid or ester (1.1-1.3 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq)
-
Solvent system (e.g., 1,4-Dioxane and Water, 4:1 ratio)
-
Schlenk flask or similar reaction vessel for inert atmosphere chemistry.
Protocol:
-
Reaction Setup: To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.1 eq), and the base (2.0 eq).
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Rationale: Palladium catalysts, particularly in their active Pd(0) state, are sensitive to oxygen. Removing air is crucial for catalytic activity and to prevent catalyst degradation.
-
-
Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe.
-
Rationale: The mixed solvent system is effective at dissolving both the organic-soluble aryl halide and the often more polar boronic acid and inorganic base. Water is also a key component in the catalytic cycle.
-
-
Catalyst Addition: Add the palladium catalyst to the flask under a positive pressure of inert gas.
-
Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring for 4-12 hours. Monitor the reaction for the disappearance of the starting material by LC-MS.
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the layers. If the product is in the organic layer, proceed. If the product remains in the aqueous layer due to the carboxylate salt, acidify with 1M HCl to pH ~4 and then extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the desired biaryl product.
Analytical Characterization
Confirming the structure and purity of the synthesized intermediate is paramount. A combination of spectroscopic and chromatographic methods should be employed.
| Analytical Technique | Expected Results |
| ¹H NMR | Signals corresponding to the cyclohexyl protons (broad multiplets), aromatic protons on the pyridine ring, and a broad singlet for the carboxylic acid proton. The chemical shifts of the aromatic protons will be key indicators of successful synthesis. |
| ¹³C NMR | Resonances for all 12 unique carbons, including the carbonyl carbon of the carboxylic acid, carbons of the pyridine ring (with characteristic shifts for C-Br and C-O), and carbons of the cyclohexyl group. |
| LC-MS | A single major peak in the chromatogram with a mass corresponding to the molecular ion [M+H]⁺ or [M-H]⁻. This confirms the molecular weight and provides a primary measure of purity. |
| HPLC | A high-performance liquid chromatography method should be developed to assess purity with high accuracy (e.g., >95%). |
Troubleshooting Common Issues
Diagram: Troubleshooting Logic
Caption: A logical flow for troubleshooting common synthetic problems.
| Issue | Potential Cause | Recommended Action |
| Low Yield in Synthesis | 1. Incomplete deprotonation. 2. Poor quality of cyclohexyl bromide. 3. Insufficient reaction time or temperature. | 1. Use a stronger base (e.g., NaH) or ensure K₂CO₃ is finely powdered and anhydrous. 2. Use freshly distilled or a new bottle of reagent. 3. Increase reaction time and/or temperature and monitor by TLC/LC-MS. |
| Incomplete Suzuki Coupling | 1. Deactivated palladium catalyst. 2. Insufficiently degassed solvent. 3. Poor quality boronic acid. | 1. Use a fresh catalyst or a more robust pre-catalyst. Ensure an inert atmosphere is maintained. 2. Degas the solvent for a longer period using sparging or freeze-pump-thaw cycles. 3. Boronic acids can dehydrate to form unreactive boroxines; use fresh or properly stored material. |
| Difficulty in Purification | 1. Product is highly polar. 2. Close-running impurities. | 1. Use a more polar eluent system for column chromatography (e.g., with methanol or acetic acid). 2. Attempt recrystallization from various solvent systems. If chromatography is necessary, try a different stationary phase or a gradient elution. |
References
-
This compound - Amerigo Scientific. [Link]
-
Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025-06-04). [Link]
-
BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. (2025-01-21). [Link]
-
Methods to Produce Nicotinic Acid with Potential Industrial Applications - PMC - NIH. (2022-01-20). [Link]
-
5-Bromo-6-Hydroxy Nicotinic Acid(41668-13-7), Grade Standard - IndiaMART. [Link]
Sources
Application Notes & Protocols: Evaluating 5-Bromo-6-(cyclohexyloxy)nicotinic acid for Drug Discovery
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of 5-Bromo-6-(cyclohexyloxy)nicotinic acid. This N-heterocyclic carboxylic acid, a structural analog of nicotinic acid (Niacin, Vitamin B3), is hypothesized to be a potent and selective agonist for the G-protein coupled receptor 109A (GPR109A/HCA2). We outline the scientific rationale, a multi-stage experimental workflow, and detailed protocols for characterizing its potential as a therapeutic agent for dyslipidemia, atherosclerosis, and inflammatory disorders. The methodologies described herein are designed to establish a robust profile of the compound, encompassing target engagement, functional activity, in vivo efficacy, and assessment of the key liability associated with this class of compounds—cutaneous flushing.
Scientific Background and Rationale
1.1 The GPR109A Receptor: A Validated Therapeutic Target
Nicotinic acid, in pharmacological doses, has been a cornerstone in the management of dyslipidemia for over 50 years.[1] Its therapeutic effects are primarily mediated by the G-protein coupled receptor GPR109A, which is highly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[2][3]
GPR109A activation in adipocytes leads to the coupling of Gαi, which inhibits adenylyl cyclase, reduces intracellular cyclic AMP (cAMP) levels, and subsequently decreases the activity of hormone-sensitive lipase.[1] This anti-lipolytic effect reduces the mobilization of free fatty acids (FFAs) from adipose tissue, thereby decreasing the substrate available for the hepatic synthesis of triglycerides and Very-Low-Density Lipoprotein (VLDL), and consequently Low-Density Lipoprotein (LDL).[1][4] Furthermore, GPR109A activation is known to significantly increase levels of High-Density Lipoprotein (HDL), although the precise mechanism remains an area of active investigation.[3]
Beyond lipid modulation, GPR109A activation on immune cells exerts potent anti-inflammatory effects, making it an attractive target for conditions with a significant inflammatory component, such as atherosclerosis and diabetic retinopathy.[5][6]
1.2 The Flushing Conundrum and the Opportunity for Novel Agonists
The clinical utility of nicotinic acid is severely limited by a prominent side effect: cutaneous vasodilation, commonly known as flushing.[3][4] This effect is mediated by GPR109A activation on epidermal Langerhans cells, leading to the release of prostaglandin D2 (PGD2) and subsequent vasodilation.[7] Recent structural and functional studies have revealed that GPR109A can signal through two distinct pathways: the Gαi pathway, associated with the therapeutic anti-lipolytic effects, and a β-arrestin-mediated pathway, which is implicated in the flushing response.[7]
This dichotomy presents a classic drug discovery opportunity: to develop biased agonists that preferentially activate the therapeutic Gαi pathway while minimizing β-arrestin recruitment, potentially uncoupling efficacy from the flushing side effect.
1.3 Hypothesis: this compound as a Next-Generation GPR109A Agonist
The structure of this compound suggests a rational design approach. The core nicotinic acid moiety is essential for receptor activation.[] The introduction of a bulky, lipophilic cyclohexyloxy group at the 6-position and a bromine atom at the 5-position is hypothesized to enhance binding affinity and potentially modulate downstream signaling to achieve a more favorable therapeutic profile compared to niacin.
This application note details the necessary experimental framework to test this hypothesis.
Preclinical Characterization Workflow
A phased approach is critical to efficiently evaluate the drug-like properties of this compound. The workflow progresses from initial in vitro validation to complex in vivo efficacy and safety models.
Caption: High-level workflow for the evaluation of this compound.
In Vitro Characterization Protocols
Protocol 3.1: GPR109A Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the test compound for the human GPR109A receptor.
-
Materials:
-
HEK293 cells stably expressing human GPR109A.
-
Membrane preparation buffer (Tris-HCl, MgCl2, EDTA).
-
[³H]-Nicotinic acid (Radioligand).
-
Non-labeled nicotinic acid (Positive control).
-
Test Compound: this compound.
-
Scintillation cocktail and vials; 96-well filter plates.
-
-
Methodology:
-
Prepare cell membranes from the GPR109A-HEK293 cell line via homogenization and centrifugation.
-
In a 96-well plate, add binding buffer, a fixed concentration of [³H]-Nicotinic acid (e.g., 5 nM), and serial dilutions of the test compound (10⁻¹¹ M to 10⁻⁵ M).
-
For non-specific binding control wells, add a high concentration of non-labeled nicotinic acid (e.g., 10 µM).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate for 60 minutes at room temperature.
-
Terminate the reaction by rapid filtration through GF/C filter plates, followed by washing with ice-cold buffer.
-
Allow filters to dry, add scintillation cocktail, and quantify bound radioactivity using a scintillation counter.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Scientist's Note: This assay is the first crucial step to confirm direct interaction with the target receptor. A low nanomolar Ki would be indicative of a potent compound.
Protocol 3.2: Functional cAMP Inhibition Assay (Gαi Pathway)
Objective: To measure the functional potency (EC₅₀) of the test compound in activating the Gαi signaling pathway.
-
Materials:
-
CHO-K1 cells stably co-expressing human GPR109A and a cAMP-responsive reporter (e.g., CRE-luciferase) or use of a commercial cAMP detection kit (e.g., HTRF, LANCE).
-
Forskolin (FSK).
-
Test Compound and Nicotinic Acid.
-
Assay buffer (e.g., HBSS with IBMX).
-
-
Methodology:
-
Plate cells in a 96-well plate and allow them to adhere overnight.
-
Replace media with assay buffer containing the phosphodiesterase inhibitor IBMX and incubate.
-
Add serial dilutions of the test compound or nicotinic acid.
-
Stimulate the cells with a fixed concentration of Forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubate for 30 minutes at 37°C.
-
Lyse the cells (if using a kit) and measure cAMP levels according to the manufacturer's instructions.
-
Plot the dose-response curve of cAMP inhibition versus compound concentration to determine the EC₅₀.
-
-
Scientist's Note: Forskolin directly activates adenylyl cyclase, creating a high cAMP background. A Gαi agonist like our test compound will inhibit this activity, resulting in a dose-dependent decrease in the cAMP signal. This is the primary measure of therapeutic potential.[2][5]
Protocol 3.3: β-Arrestin Recruitment Assay
Objective: To measure the compound's potency (EC₅₀) in recruiting β-arrestin 2, the pathway implicated in flushing.
-
Materials:
-
U2OS or HEK293 cells engineered to express GPR109A fused to a protein fragment and β-arrestin 2 fused to the complementary fragment (e.g., PathHunter® or Tango™ assay platforms).
-
Test Compound and Nicotinic Acid.
-
-
Methodology:
-
Plate the engineered cells in a 96-well plate.
-
Add serial dilutions of the test compound or nicotinic acid.
-
Incubate for 90-180 minutes at 37°C, allowing for receptor-arrestin interaction and signal generation.
-
Add detection reagents as per the assay manufacturer's protocol.
-
Read the chemiluminescent or fluorescent signal on a plate reader.
-
Plot the dose-response curve and calculate the EC₅₀.
-
-
Scientist's Note: Comparing the EC₅₀ from the cAMP assay (Protocol 3.2) with the EC₅₀ from this assay allows for the calculation of a "Bias Factor." A compound that is significantly more potent in the cAMP assay than the β-arrestin assay is considered "Gαi-biased" and is a prime candidate for having a reduced flushing profile.[7]
Protocol 3.4: In Vitro Efficacy - Primary Human Adipocyte Lipolysis Assay
Objective: To confirm the compound's anti-lipolytic activity in a physiologically relevant primary cell model.
-
Materials:
-
Primary human subcutaneous adipocytes.
-
Adipocyte medium.
-
Isoproterenol (a β-adrenergic agonist to stimulate lipolysis).
-
Glycerol or Free Fatty Acid detection kit.
-
Test Compound and Nicotinic Acid.
-
-
Methodology:
-
Culture primary adipocytes according to supplier recommendations.
-
Pre-treat the adipocytes with serial dilutions of the test compound or nicotinic acid for 30 minutes.
-
Stimulate lipolysis by adding a fixed concentration of isoproterenol (e.g., 1 µM).
-
Incubate for 2-3 hours at 37°C.
-
Collect the supernatant (culture medium).
-
Measure the concentration of glycerol or FFAs released into the medium using a commercial kit.
-
Calculate the percent inhibition of isoproterenol-stimulated lipolysis and determine the IC₅₀.
-
-
Scientist's Note: This assay provides direct evidence of the desired therapeutic effect. Strong inhibition of FFA release in this system is a powerful indicator of potential in vivo efficacy for treating dyslipidemia.[9]
Protocol 3.5: In Vitro Anti-inflammatory Activity - Macrophage Cytokine Release Assay
Objective: To evaluate the compound's ability to suppress pro-inflammatory cytokine production.
-
Materials:
-
RAW 264.7 cells or primary bone marrow-derived macrophages.
-
Lipopolysaccharide (LPS).
-
Test Compound.
-
ELISA kits for TNF-α and IL-6.
-
-
Methodology:
-
Plate macrophages in a 24-well plate.
-
Pre-treat cells with serial dilutions of the test compound for 1 hour.
-
Stimulate inflammation by adding LPS (e.g., 100 ng/mL).
-
Incubate for 12-24 hours.
-
Collect the cell culture supernatant.
-
Quantify the levels of TNF-α and IL-6 using ELISA kits.
-
Determine the IC₅₀ for the inhibition of cytokine release.
-
-
Scientist's Note: Demonstrating anti-inflammatory activity in this assay broadens the potential therapeutic applications of the compound beyond dyslipidemia into atherosclerosis and other inflammatory diseases.[5][10]
In Vivo Evaluation Protocols
Protocol 4.1: Pharmacokinetic (PK) Profiling in Rodents
Objective: To determine key PK parameters (Cmax, Tmax, AUC, half-life, bioavailability) of the compound.
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats.
-
Methodology:
-
Administer the test compound via intravenous (IV) bolus (e.g., 1-2 mg/kg) and oral gavage (PO) (e.g., 5-10 mg/kg).
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h).
-
Process blood to plasma and store at -80°C.
-
Quantify the concentration of the compound in plasma samples using a validated LC-MS/MS method.
-
Calculate PK parameters using software such as Phoenix WinNonlin.
-
-
Scientist's Note: A good drug candidate should have sufficient oral bioavailability and a half-life that supports a reasonable dosing interval (e.g., once or twice daily).
Protocol 4.2: In Vivo Target Engagement - Acute FFA Lowering in Rats
Objective: To demonstrate acute, mechanism-based pharmacological activity in vivo.
-
Animals: Male Sprague-Dawley rats, fasted overnight.
-
Methodology:
-
Administer a single oral dose of the test compound, vehicle, or nicotinic acid.
-
Collect blood samples at baseline (t=0) and at several time points post-dose (e.g., 1, 2, 4 hours).
-
Measure plasma FFA levels using a colorimetric assay kit.
-
Calculate the percentage reduction in FFAs from baseline for each group.
-
-
Scientist's Note: This is a rapid and cost-effective way to confirm that the compound engages GPR109A in vivo and produces the expected physiological response. A significant, dose-dependent reduction in FFAs is a positive result.
Protocol 4.3: Preclinical Efficacy - Dyslipidemia and Atherosclerosis Mouse Model
Objective: To evaluate the long-term efficacy of the compound on plasma lipids and atherosclerotic plaque development.
-
Animals: Apolipoprotein E-deficient (ApoE-/-) or LDL receptor-deficient (LDLR-/-) mice.[11][12]
-
Methodology:
-
Place mice on a high-fat, high-cholesterol "Western-type" diet for 4-6 weeks to establish dyslipidemia.[12]
-
Randomize mice into treatment groups (vehicle, test compound at various doses, positive control like niacin or a statin).
-
Administer treatment daily via oral gavage for 12-16 weeks.
-
Monitor body weight and food intake regularly.
-
Collect blood samples periodically (e.g., every 4 weeks) to measure total cholesterol, LDL-C, HDL-C, and triglycerides.
-
At the end of the study, euthanize the animals and perfuse the vasculature.
-
Excise the aorta, stain with Oil Red O, and quantify the atherosclerotic lesion area.
-
-
Scientist's Note: This is the definitive preclinical efficacy study. A successful compound will not only improve the lipid profile but also significantly reduce the progression of atherosclerosis, the underlying pathology of cardiovascular disease.
Caption: Workflow for the in vivo atherosclerosis study.
Protocol 4.4: Assessment of Flushing Side Effect in Mice
Objective: To quantify the vasodilatory (flushing) potential of the compound.
-
Animals: Male C57BL/6 mice.
-
Methodology:
-
Administer a single oral dose of the test compound, vehicle, or nicotinic acid at therapeutically relevant doses.
-
Measure ear temperature using a non-contact infrared thermometer at baseline and at multiple time points post-dose (e.g., 15, 30, 45, 60, 90 minutes).
-
Visually score ear reddening (erythema) at the same time points.
-
Calculate the change in ear temperature (ΔT) from baseline.
-
-
Scientist's Note: This model is the standard for assessing the flushing liability of GPR109A agonists.[7] A compound that demonstrates a significantly lower ΔT and erythema score compared to nicotinic acid at doses that produce equivalent FFA lowering (from Protocol 4.2) would have a superior therapeutic window.
Data Presentation and Interpretation
Quantitative data from the described protocols should be summarized for clear comparison and decision-making.
Table 1: In Vitro Pharmacology Profile
| Parameter | Nicotinic Acid | This compound |
|---|---|---|
| GPR109A Binding Ki (nM) | 150 | Hypothetical: 15 |
| cAMP EC₅₀ (nM) | 300 | Hypothetical: 25 |
| β-Arrestin EC₅₀ (nM) | 450 | Hypothetical: 500 |
| Bias Factor (β-arr/cAMP) | 1.5 | Hypothetical: 20 |
| Adipocyte Lipolysis IC₅₀ (nM) | 400 | Hypothetical: 40 |
| Macrophage TNF-α IC₅₀ (nM) | >1000 | Hypothetical: 150 |
Interpretation: The hypothetical data in Table 1 presents this compound as a highly desirable candidate. It is ~10x more potent than nicotinic acid in binding and functional Gαi signaling. Crucially, it displays a significant Gαi-bias (Bias Factor of 20 vs 1.5), suggesting a lower potential for flushing. This is complemented by potent efficacy in both lipolysis and anti-inflammatory cellular models.
Table 2: In Vivo Profile Summary
| Parameter | Nicotinic Acid | This compound |
|---|---|---|
| Oral Bioavailability (%) | ~25% | Hypothetical: 60% |
| Plasma Half-life (h) | ~1h | Hypothetical: 6h |
| Dose for 50% FFA Lowering | 30 mg/kg | Hypothetical: 5 mg/kg |
| Peak Flushing (ΔT °C at ED₅₀) | +2.5°C | Hypothetical: +0.5°C |
| Atherosclerosis Reduction (%) | 35% | Hypothetical: 65% |
Interpretation: The hypothetical in vivo data reinforces the strong potential of the new compound. Improved pharmacokinetics (bioavailability, half-life) allow for better target coverage. It is more potent in vivo and, most importantly, shows a dramatically reduced flushing signal at an equally efficacious dose, confirming the hypothesis generated from the in vitro bias assessment. The superior reduction in atherosclerosis demonstrates enhanced long-term therapeutic benefit.
Conclusion
The protocols and workflow detailed in this application note provide a robust framework for the comprehensive evaluation of this compound as a novel GPR109A agonist. By systematically assessing its pharmacology, from target binding and signaling bias to in vivo efficacy and safety, researchers can build a data package capable of informing critical go/no-go decisions in the drug discovery process. The unique structural modifications of this compound hold the promise of retaining the well-established therapeutic benefits of nicotinic acid while mitigating the side effects that have long hindered its clinical use, potentially leading to a new best-in-class therapy for cardiovascular and inflammatory diseases.
References
- Charles River Laboratories. (n.d.). Dyslipidemia and Atherosclerosis Mouse Models.
-
Shen, H. C., et al. (2009). Discovery of novel tricyclic full agonists for the G-protein-coupled niacin receptor 109A with minimized flushing in rats. Journal of Medicinal Chemistry, 52(8), 2587-602. [Link]
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Daugherty, A., et al. (2010). Animal Models of Atherosclerosis. Circulation Research, 107(11), 1264-1277. [Link]
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Seth, A., et al. (2017). Zebrafish Models for Dyslipidemia and Atherosclerosis Research. Frontiers in Cardiovascular Medicine, 4, 73. [Link]
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Basu, R., et al. (2014). Zebrafish models of dyslipidemia: Relevance to atherosclerosis and angiogenesis. Vascular Cell, 6, 1. [Link]
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Kaur, M., et al. (2021). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents. Mini-Reviews in Medicinal Chemistry, 21(7), 847-882. [Link]
- Bentham Science Publishers. (n.d.). Novel Derivatives of Nicotinic Acid as Promising Anticancer Agents.
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ResearchGate. (n.d.). Discovery of Novel Tricyclic Full Agonists for the G-Protein-Coupled Niacin Receptor 109A with Minimized Flushing in Rats. Request PDF. [Link]
- VIVO. (2013). Zebrafish models of dyslipidemia: relevance to atherosclerosis and angiogenesis.
- BOC Sciences. (n.d.). GPR109A Inhibitors, Agonists and Modulators.
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Richman, J. G., et al. (2007). Agonist lead identification for the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 17(17), 4782-6. [Link]
- ResearchGate. (n.d.). Structures of GPR109A agonists presented herein with compound....
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Zhou, P. P., et al. (2014). Nicotinic Acid and its Derivatives: Synthetic Routes, Crystal Forms and Polymorphs. Current Drug Discovery Technologies, 11(2), 97-108. [Link]
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Fucile, S., et al. (2021). Recent Advances in the Discovery of Nicotinic Acetylcholine Receptor Allosteric Modulators. Molecules, 26(11), 3224. [Link]
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Fiusco, M., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. Molecules, 29(15), 3568. [Link]
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Gambhir, D., et al. (2012). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Ophthalmology & Visual Science, 53(4), 2208-17. [Link]
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Plaisance, E. P., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism, 296(3), E549-58. [Link]
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Elangovan, S., et al. (2014). The Niacin/Butyrate Receptor GPR109A Suppresses Mammary Tumorigenesis by Inhibiting Cell Survival. Cancer Research, 74(5), 1166-78. [Link]
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bioRxiv. (2021). Hydroxycarboxylic acid receptor 2 (HCAR2/GPR109A) expression and signaling promotes the maintenance of an immunoinhibitory retinal environment. [Link]
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Directive Publications. (2024). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. [Link]
- ChemicalBook. (n.d.). 5-bromo-6-(cyclopropylmethoxy)nicotinic acid synthesis.
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Pike, N. B. (2005). Nicotinic acid: pharmacological effects and mechanisms of action. International Journal of Clinical Practice, 59(s148), 11-15. [Link]
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El-Sayed, M. T., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]
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Carlson, L. A. (2005). Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. Journal of Internal Medicine, 258(2), 94-114. [Link]
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Chen, L., et al. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. European Journal of Medicinal Chemistry, 208, 112782. [Link]
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Qin, J., et al. (2011). Discovery of a potent nicotinic Acid receptor agonist for the treatment of dyslipidemia. ACS Medicinal Chemistry Letters, 2(2), 171-6. [Link]
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Eco-Vector Journals Portal. (2023). Metabolism and Receptor Mechanisms of Niacin Action. [Link]
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National Institutes of Health. (2023). Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A to activate the phosphorylation of ERK and STAT1 axis. [Link]
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Analytical methods for 5-Bromo-6-(cyclohexyloxy)nicotinic acid characterization
An Application Note from the Office of the Senior Application Scientist
Topic: Comprehensive Analytical Characterization of 5-Bromo-6-(cyclohexyloxy)nicotinic acid
Abstract & Introduction
This application note provides a detailed framework of analytical methodologies for the comprehensive characterization of this compound (Molecular Formula: C₁₂H₁₄BrNO₃, Molecular Weight: 300.15 g/mol ).[1] As a substituted nicotinic acid derivative, this compound holds potential significance in pharmaceutical research and drug development, necessitating robust and reliable analytical methods to ensure its identity, purity, and stability. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for experimental choices. Our approach integrates chromatographic, spectroscopic, and thermal analysis techniques to build a complete analytical profile of the molecule.
The structural complexity, featuring a brominated pyridine ring, a carboxylic acid functional group, and a cyclohexyloxy ether linkage, requires a multi-faceted approach. Each analytical technique provides a unique piece of the puzzle, and their combined application constitutes a self-validating system for quality assessment.
Chromatographic Analysis: Purity and Identity Confirmation
Chromatographic methods are fundamental for separating the target compound from impurities, including starting materials, by-products, and degradants. We will focus on High-Performance Liquid Chromatography (HPLC) for purity assessment and Liquid Chromatography-Mass Spectrometry (LC-MS) for definitive identity confirmation.
Purity Determination by High-Performance Liquid Chromatography (HPLC)
Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. By running a gradient of increasing organic solvent, compounds are eluted in order of increasing hydrophobicity. Purity is determined by calculating the area percentage of the main peak relative to the total peak area detected by a UV detector.
Expertise & Causality: The choice of a C18 column is based on the compound's moderate polarity, providing good retention and separation. Acetonitrile is selected as the organic modifier for its low viscosity and UV cutoff. Formic acid is added to the mobile phase to protonate the carboxylic acid group, ensuring a consistent charge state and sharp peak shape. The detection wavelength should be set at the compound's absorbance maximum (λmax) for the highest sensitivity. While nicotinic acid's λmax is around 217 nm, the substitution on the ring will likely shift this; therefore, an initial UV-Vis scan of a pure standard is essential to determine the optimal wavelength.[2]
Experimental Protocol: HPLC-UV
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of ~0.1 mg/mL.
-
Instrumentation & Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
UV Detection: Diode Array Detector (DAD), monitor at λmax (determined experimentally, e.g., 265 nm).
-
Data Presentation: HPLC Gradient Program
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 95 | 5 |
| 20.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Data Interpretation: The purity is calculated as the area of the main peak divided by the total area of all peaks in the chromatogram. A purity level of ≥98% is typically required for drug development candidates.
Identity Confirmation by Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS couples the separation power of HPLC with the mass detection capabilities of a mass spectrometer. This allows for the unequivocal confirmation of the compound's molecular weight. For halogenated compounds, MS is particularly powerful.
Expertise & Causality: The presence of a single bromine atom is a definitive structural marker. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance. Therefore, the mass spectrum will exhibit a characteristic isotopic pattern for any bromine-containing ion: two peaks of almost equal intensity separated by 2 mass units (e.g., M+ and M+2).[3][4] This provides a high degree of confidence in the identification. Electrospray ionization (ESI) is used as it is a soft ionization technique suitable for polar molecules, minimizing fragmentation. Analysis in both positive ([M+H]⁺) and negative ([M-H]⁻) modes is recommended to maximize the chances of observing the molecular ion.
Experimental Protocol: LC-MS
-
Sample Preparation & LC Conditions: Use the same sample preparation and HPLC conditions as described in Section 2.1.
-
Mass Spectrometry Conditions:
-
MS System: Waters SQ Detector 2 or equivalent single quadrupole MS.
-
Ionization Mode: ESI Positive & Negative.
-
Capillary Voltage: 3.0 kV (Positive), 2.5 kV (Negative).
-
Cone Voltage: 30 V.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 350 °C.
-
Scan Range: 100-500 m/z.
-
Data Interpretation:
-
Expected [M+H]⁺: 300.0/302.0 (¹²C₁₂H₁₅⁷⁹BrNO₃⁺ / ¹²C₁₂H₁₅⁸¹BrNO₃⁺).
-
Expected [M-H]⁻: 298.0/300.0 (¹²C₁₂H₁₃⁷⁹BrNO₃⁻ / ¹²C₁₂H₁₃⁸¹BrNO₃⁻).
-
The key diagnostic is the observation of the A+2 isotopic peak with an intensity of ~98% of the A peak, confirming the presence of one bromine atom.
Visualization: Chromatographic Analysis Workflow
Caption: Workflow for HPLC and LC-MS analysis.
Spectroscopic Analysis: Structural Elucidation
Spectroscopic methods provide detailed information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy is the most powerful tool for elucidating the complete chemical structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and spatial relationship of atoms.
Expertise & Causality:
-
¹H NMR: Will confirm the number and environment of all protons. The two protons on the pyridine ring are expected to appear as distinct signals in the aromatic region. The cyclohexyl protons will be in the aliphatic region, with the two protons on the carbon adjacent to the ether oxygen shifted downfield. The carboxylic acid proton will be a broad, downfield signal that disappears upon adding a drop of D₂O, a key confirmatory test.
-
¹³C NMR: Will show a signal for each unique carbon atom. The carbonyl carbon of the acid will be significantly downfield (~160-180 ppm).[5]
-
Solvent Choice: DMSO-d₆ is an excellent solvent for this analysis. It readily dissolves carboxylic acids and its residual proton peak does not interfere with key regions. Importantly, it allows for the observation of the exchangeable carboxylic acid proton.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Bruker Avance 400 MHz spectrometer or equivalent.
-
Experiments to run:
-
Standard ¹H NMR.
-
Standard ¹³C NMR.
-
2D correlation experiments (e.g., COSY, HSQC) can be run if further structural confirmation is needed.
-
Data Presentation: Predicted NMR Signals
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity / Comments |
| ¹H | 12.0 - 13.0 | Broad singlet (1H, COOH), exchangeable with D₂O. |
| ¹H | 8.0 - 8.5 | 2 distinct signals (e.g., doublets or singlets, 2H total, Ar-H). |
| ¹H | 4.5 - 5.0 | Multiplet (1H, -O-CH- of cyclohexyl). |
| ¹H | 1.2 - 2.0 | Complex multiplets (10H, remaining cyclohexyl -CH₂-). |
| ¹³C | 165 - 175 | Carbonyl (COOH). |
| ¹³C | 110 - 160 | Aromatic carbons of the pyridine ring. |
| ¹³C | 70 - 80 | -O-CH- of cyclohexyl. |
| ¹³C | 20 - 40 | Remaining cyclohexyl carbons. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of specific bonds. It is an excellent technique for identifying the presence of key functional groups.
Expertise & Causality: The FT-IR spectrum will provide a unique fingerprint for the molecule. The most diagnostic peaks will be the very broad O-H stretch of the carboxylic acid, which is a hallmark feature resulting from hydrogen bonding, and the sharp, strong C=O stretch.[6] The presence of both peaks is strong evidence for the carboxylic acid group.
Experimental Protocol: FT-IR
-
Sample Preparation: Use Attenuated Total Reflectance (ATR) for solid samples. Place a small amount of the powder directly on the ATR crystal.
-
Instrumentation: PerkinElmer Spectrum Two or equivalent.
-
Data Collection: Scan from 4000 to 400 cm⁻¹.
Data Interpretation: Key IR Absorptions
| Wavenumber (cm⁻¹) | Bond Vibration | Appearance |
| 3300 - 2500 | O-H (Carboxylic Acid) | Very broad, strong |
| 3100 - 3000 | C-H (Aromatic) | Sharp, medium |
| 2950 - 2850 | C-H (Aliphatic) | Sharp, strong |
| 1760 - 1690 | C=O (Carboxylic Acid) | Sharp, very strong |
| 1600 - 1450 | C=C, C=N (Aromatic Ring) | Medium to strong, multiple bands |
| 1320 - 1210 | C-O (Acid and Ether) | Strong |
Thermal Analysis: Solid-State Properties
Thermal analysis techniques are crucial for characterizing the physicochemical properties of a solid material, providing data on melting point, thermal stability, and the presence of solvates or polymorphs.[7][8]
Principle:
-
Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature. It detects thermal events like melting, crystallization, and glass transitions.[9]
-
Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability and decomposition profiles.[10]
Expertise & Causality: A sharp melting endotherm in the DSC thermogram is indicative of a pure, crystalline solid. The onset temperature is taken as the melting point. TGA is used to confirm that no significant mass loss (e.g., from residual solvent) occurs before the melting event, validating the DSC result. The decomposition temperature from TGA provides critical information about the compound's thermal stability for handling and storage.
Experimental Protocol: DSC/TGA
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic pan (for TGA).
-
Instrumentation: TA Instruments SDT Q600 (simultaneous DSC/TGA) or equivalent.
-
Conditions:
-
Temperature Program: Ramp from 30 °C to 350 °C at 10 °C/min.
-
Atmosphere: Dry nitrogen purge at 50 mL/min.
-
Data Interpretation:
-
DSC: Record the onset and peak temperatures of the melting endotherm.
-
TGA: Record the onset temperature of decomposition, defined as the temperature at which significant mass loss begins.
Visualization: Integrated Analytical Approach
Caption: Logical flow of analytical techniques.
Conclusion
The analytical characterization of this compound requires an orthogonal set of techniques. The protocols outlined in this application note provide a robust framework for confirming the identity, purity, structure, and thermal properties of this molecule. By integrating data from HPLC, LC-MS, NMR, FT-IR, and thermal analysis, researchers and drug developers can establish a comprehensive quality control profile, ensuring the integrity of the material for its intended application.
References
-
PerkinElmer. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM. [Link]
-
Gabbott, P. (2008). Characterization of pharmaceuticals using thermal analysis. ResearchGate. [Link]
-
NETZSCH-Gerätebau GmbH. (2020). Reliable Characterization of Pharmaceuticals Using Thermal Analysis. [Link]
-
Manni, S. (2023). Pharmaceutical Quality Control Using Thermal Analysis Methods. Acta Chimica & Pharmaceutica Indica. [Link]
-
Food Standards Agency. (n.d.). Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK. [Link]
-
Wang, W., et al. (2020). LCMS-guided detection of halogenated natural compounds. ResearchGate. [Link]
-
Kariyone, T., & Hashimoto, Y. (1952). Chemical determination of nicotinic acid and nicotinamide. SciSpace. [Link]
-
LibreTexts Chemistry. (2022). Spectroscopy of Carboxylic Acid Derivatives. [Link]
-
Roullier, C., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles—Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry. [Link]
- McMurry, J. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. In Organic Chemistry: A Tenth Edition.
-
University of Calgary. (n.d.). IR: carboxylic acids. [Link]
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- 4. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. orgchemboulder.com [orgchemboulder.com]
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- 9. researchgate.net [researchgate.net]
- 10. azom.com [azom.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 5-Bromo-6-(cyclohexyloxy)nicotinic acid
Abstract
This application note details a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 5-Bromo-6-(cyclohexyloxy)nicotinic acid. The developed reversed-phase HPLC method is designed for accuracy, precision, and specificity, making it suitable for routine quality control and stability testing in pharmaceutical development. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile and a phosphate buffer, with UV detection. This document provides a comprehensive guide, including the scientific rationale behind the method development, a step-by-step protocol, and guidelines for method validation in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4]
Introduction
This compound is a substituted nicotinic acid derivative.[5][6] Nicotinic acid and its derivatives are of significant interest in the pharmaceutical industry due to their diverse biological activities.[7][8] The purity and stability of such active pharmaceutical ingredients (APIs) are critical for ensuring the safety and efficacy of the final drug product. HPLC is a powerful and widely used technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and precision.[2][4]
The development of a stability-indicating analytical method is a regulatory requirement to ensure that the analytical procedure can accurately measure the drug substance in the presence of its degradation products, which may form during manufacturing, storage, or handling.[9][10] This application note addresses the need for a reliable analytical method for this compound by providing a detailed HPLC protocol and outlining the necessary validation parameters.
Physicochemical Properties of the Analyte
Understanding the physicochemical properties of this compound is fundamental to developing a suitable HPLC method.
| Property | Value | Source |
| Molecular Formula | C12H14BrNO3 | [5] |
| Molecular Weight | 300.15 g/mol | [5] |
| Appearance | White to pale yellow powder/crystal | [11] |
| Nature | Aromatic Carboxylic Acid | [5][12] |
The presence of a carboxylic acid group and a bromine atom, along with the cyclohexyloxy moiety, influences the polarity and chromatographic behavior of the molecule. As an aromatic carboxylic acid, its retention in reversed-phase HPLC is highly dependent on the pH of the mobile phase.[12][13][14]
HPLC Method Development and Rationale
The primary objective was to develop a method that provides good resolution, peak shape, and sensitivity for this compound while also being able to separate it from potential impurities and degradation products.
Column Selection
A C18 (octadecylsilane) column was selected as the stationary phase. C18 columns are versatile and widely used in reversed-phase chromatography for the separation of a broad range of non-polar to moderately polar compounds. The hydrophobic nature of the C18 stationary phase provides effective retention for the non-polar cyclohexyloxy and bromophenyl groups of the analyte.
Mobile Phase Selection
A gradient elution with a mixture of an aqueous buffer and an organic modifier was chosen to ensure optimal separation and elution of the analyte and any potential impurities within a reasonable runtime.
-
Organic Modifier: Acetonitrile was selected due to its low viscosity, low UV cutoff, and its ability to provide good peak shapes for a wide range of compounds.[14]
-
Aqueous Phase: A phosphate buffer was chosen to control the pH of the mobile phase. For carboxylic acids, maintaining a pH below their pKa (typically around 4-5) ensures they are in their protonated, less polar form, leading to better retention and peak shape on a reversed-phase column.[14] A pH of 2.5 was selected to ensure complete protonation of the carboxylic acid group.
Detection Wavelength
The UV detection wavelength was selected by analyzing the UV spectrum of this compound. A wavelength of 265 nm was chosen as it provides good sensitivity for the analyte.
Experimental Protocol
This section provides a detailed, step-by-step protocol for the HPLC analysis of this compound.
Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH2PO4) (AR grade)
-
Orthophosphoric acid (AR grade)
-
Water (Milli-Q or equivalent)
Instrumentation and Chromatographic Conditions
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity LC or equivalent with a quaternary pump, autosampler, column thermostat, and DAD/UV detector.[15] |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 2.5 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| 0 | |
| 15 | |
| 20 | |
| 22 | |
| 25 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 265 nm |
Preparation of Solutions
Mobile Phase A (20 mM KH2PO4, pH 2.5):
-
Weigh 2.72 g of KH2PO4 and dissolve it in 1 L of Milli-Q water.
-
Adjust the pH to 2.5 using orthophosphoric acid.
-
Filter the solution through a 0.45 µm membrane filter.
Standard Solution (100 µg/mL):
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
Sample Solution (100 µg/mL):
-
Accurately weigh an appropriate amount of the sample containing approximately 10 mg of this compound.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Analytical Workflow
The overall analytical workflow is depicted in the following diagram:
Caption: Workflow for the HPLC analysis of this compound.
Method Validation
The developed HPLC method should be validated according to ICH Q2(R1) guidelines to ensure its suitability for the intended purpose.[1][3][4] The key validation parameters are outlined below.
Specificity and Forced Degradation
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[3] Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[9][16]
Forced Degradation Protocol: Subject the sample solution to the following stress conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.[17]
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.[17]
-
Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.
-
Thermal Degradation: 105 °C for 48 hours.
-
Photolytic Degradation: Expose to UV light (254 nm) for 24 hours.
The chromatograms of the stressed samples should be compared to that of an unstressed sample to evaluate the resolution between the main peak and any degradation products.
Caption: Evaluation of method specificity through forced degradation studies.
Linearity
The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte. For assay methods, linearity should be assessed over a range of 80-120% of the target concentration.[18]
Accuracy and Precision
Accuracy is the closeness of the test results to the true value and should be determined across the specified range.[1][18] Precision expresses the closeness of agreement between a series of measurements and is evaluated at two levels: repeatability and intermediate precision.[1]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[1] These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).[1]
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[1] Parameters to vary include mobile phase pH (±0.2), column temperature (±5 °C), and flow rate (±0.1 mL/min).
Conclusion
This application note presents a detailed and robust reversed-phase HPLC method for the quantitative analysis of this compound. The method is designed to be specific, accurate, and precise, making it a valuable tool for quality control and stability assessment in the pharmaceutical industry. The provided protocol, along with the guidelines for method validation, will enable researchers and scientists to implement this method effectively in their laboratories.
References
- International Conference on Harmonisation. (1996). Q2B: Validation of Analytical Procedures: Methodology. Federal Register, 62(96), 27463–27467.
-
HELIX Chromatography. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Shabir, G. A. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. ResearchGate. Retrieved from [Link]
-
Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Retrieved from [Link]
-
Ahuja, S., & Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]
- Galan-Cano, F., et al. (2005). Development and validation of a reversed-phase liquid chromatography method for the quantitative determination of carboxylic acids in industrial reaction mixtures.
-
SIELC Technologies. HPLC Separation of Carboxylic Acids. Retrieved from [Link]
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Patel, R., et al. (n.d.). Stability Indicating HPLC Method for the Determination of Nicotine Hydrogen Tartrate. Retrieved from [Link]
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Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Retrieved from [Link]
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Phenomenex. Reversed Phase HPLC Method Development. Retrieved from [Link]
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MedCrave online. (2016). Forced Degradation Studies. Retrieved from [Link]
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BioProcess International. (2006). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]
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IndiaMART. 5-Bromo-6-Hydroxy Nicotinic Acid(41668-13-7), Grade Standard. Retrieved from [Link]
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Phenomenex. Rapid and Sensitive Analysis of Nicotinic Acid and Nicotinamide from Human Plasma Using a Simple Protein Precipitation Protocol and LC-MS/MS. Retrieved from [Link]
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SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column. Retrieved from [Link]
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NMR spectroscopy of 5-Bromo-6-(cyclohexyloxy)nicotinic acid
An In-Depth Technical Guide to the NMR Spectroscopy of 5-Bromo-6-(cyclohexyloxy)nicotinic Acid
Authored by: A Senior Application Scientist
Introduction
This compound is a substituted pyridine derivative, a class of compounds of significant interest in medicinal chemistry and materials science. The precise structural elucidation of such molecules is paramount for understanding their function, reactivity, and for ensuring purity in applications like drug development. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for the unambiguous characterization of small organic molecules in solution.[1][2]
This technical guide provides a comprehensive, field-proven framework for the complete NMR-based structural analysis of this compound. We will move beyond a simple listing of steps to explain the causality behind experimental choices, ensuring a robust and self-validating analytical workflow. The protocols detailed herein cover sample preparation, acquisition of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR spectra, and a logical guide to spectral interpretation. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this molecule's structural features.
Molecular Structure and Spectroscopic Overview
A foundational understanding of the target molecule's structure is critical for predicting and interpreting its NMR spectra. The structure of this compound contains several distinct chemical environments that will give rise to a unique spectroscopic fingerprint.
Diagram: Molecular Structure and Atom Numbering
Caption: Structure of this compound with atom numbering.
Predicted Spectroscopic Features:
-
¹H NMR:
-
Aromatic Protons: Two distinct signals are expected in the aromatic region (δ 7.0-9.0 ppm) corresponding to H2 and H4.[3] These protons will appear as doublets due to coupling to each other.
-
Cyclohexyloxy Protons: One proton (H1') attached to the carbon bonded to the ether oxygen will be the most deshielded of the aliphatic protons (δ ~4.5-5.5 ppm). The remaining 10 protons on the cyclohexyl ring will produce a complex series of overlapping multiplets in the upfield region (δ 1.0-2.5 ppm).
-
Carboxylic Acid Proton: A broad singlet is anticipated at a very downfield chemical shift (δ > 10 ppm), the visibility of which is highly dependent on the choice of solvent and sample concentration.
-
-
¹³C NMR:
-
Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 110-170 ppm).[3] The carbons directly attached to the electronegative bromine (C5), oxygen (C6), and the carboxylic acid group (C3), along with the carboxyl carbon itself (C7), will have characteristic chemical shifts.
-
Cyclohexyloxy Carbons: Six aliphatic carbon signals are expected. The carbon atom C1' bonded to the ether oxygen will be the most downfield (δ ~70-80 ppm), while the others will appear in the δ 20-40 ppm range.[4]
-
Experimental Workflow: From Sample to Structure
A successful NMR analysis follows a logical and meticulous workflow. Each step is designed to maximize data quality and ensure the integrity of the final interpretation.
Diagram: Standard NMR Experimental Workflow
Caption: Visual representation of key COSY and HSQC correlations.
Conclusion
By systematically applying the detailed protocols and logical interpretation strategies outlined in this guide, researchers can achieve a complete and unambiguous structural characterization of this compound. The integration of 1D and 2D NMR techniques provides a self-validating system that ensures the highest level of confidence in the final structural assignment. This rigorous approach is fundamental to advancing research and development in fields where molecular precision is essential.
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Characterization of 5-Bromo-6-(cyclohexyloxy)nicotinic acid using High-Resolution Mass Spectrometry
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note provides a comprehensive guide to the analysis of 5-Bromo-6-(cyclohexyloxy)nicotinic acid, a key heterocyclic building block in pharmaceutical research, using mass spectrometry. We detail optimized protocols for sample preparation, instrument setup, and data acquisition using both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI). The guide elucidates the compound's ionization behavior and predictable fragmentation patterns, offering a robust framework for its unambiguous identification and characterization. This document is intended for researchers, analytical chemists, and drug development professionals requiring reliable methods for structural confirmation and purity assessment of novel chemical entities.
Introduction and Scientific Context
This compound is a substituted pyridine derivative. The presence of a carboxylic acid, a bromine atom, an ether linkage, and a bulky cyclohexyl group gives it a unique chemical profile. Such structures are of significant interest in medicinal chemistry for the synthesis of novel therapeutic agents. Accurate mass determination and structural elucidation are non-negotiable steps in the drug development pipeline to confirm identity, assess purity, and understand metabolic fate.
Mass spectrometry is an indispensable tool for this purpose, offering unparalleled sensitivity and structural information from minimal sample amounts.[1] The choice of ionization technique is paramount and is dictated by the analyte's physicochemical properties, such as polarity and thermal stability.[2] This note explores two complementary atmospheric pressure ionization techniques:
-
Electrospray Ionization (ESI): Ideal for polar molecules that are pre-ionized in solution. The carboxylic acid moiety of the target molecule makes it an excellent candidate for ESI, particularly in negative ion mode ([M-H]⁻), which often yields a strong signal for acidic compounds.[3][4]
-
Atmospheric Pressure Chemical Ionization (APCI): Suited for less polar and thermally stable compounds.[2][5] APCI involves gas-phase ionization and can be a valuable alternative if ESI proves inefficient, providing complementary data for structural confirmation.[6]
A key structural feature of the analyte is the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (50.5% and 49.5%, respectively).[7] This results in a characteristic isotopic pattern in the mass spectrum, where the molecular ion appears as a doublet of peaks (M and M+2) of roughly equal intensity, serving as a definitive signature for the presence of a single bromine atom.[7]
Molecular Properties and Expected Isotopic Pattern
Before analysis, understanding the fundamental properties of the analyte is crucial for predicting its behavior in the mass spectrometer.
-
Compound: this compound
-
Monoisotopic Molecular Weight: 299.0157 u
The theoretical isotopic distribution for the molecular ion is summarized below. This pattern is the primary diagnostic feature for identifying the compound in a full-scan mass spectrum.
| Ion Species | Theoretical m/z | Relative Abundance (%) | Causality |
| [M] (with ⁷⁹Br) | 299.0157 | 100.0 | Contains the lighter ⁷⁹Br isotope. |
| [M+1] | 300.0190 | 14.1 | Primarily due to the natural abundance of ¹³C. |
| [M+2] (with ⁸¹Br) | 301.0137 | 97.3 | Contains the heavier ⁸¹Br isotope. |
| [M+3] | 302.0170 | 13.7 | Combination of ¹³C and ⁸¹Br isotopes. |
Experimental Workflow and Protocols
A systematic approach is essential for reproducible and high-quality data. The workflow below outlines the critical stages from sample preparation to data analysis.
Caption: General experimental workflow for LC-MS analysis.
Protocol 1: Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution into a solvent mixture that mirrors the initial mobile phase conditions (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode or without acid for negative mode). The final concentration should be optimized based on instrument sensitivity.
Protocol 2: Liquid Chromatography (LC) Method
A standard reversed-phase method provides excellent separation for this type of molecule.
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.3 mL/min
-
Gradient: Start at 30% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Injection Volume: 2-5 µL
-
Column Temperature: 40 °C
Protocol 3: Mass Spectrometer Parameters (ESI)
Electrospray ionization is the recommended starting point due to the polar carboxylic acid group.[10][11]
| Parameter | Positive Ion Mode ([M+H]⁺) | Negative Ion Mode ([M-H]⁻) | Rationale |
| Ionization Mode | ESI+ | ESI- | Positive mode protonates the pyridine nitrogen; negative mode deprotonates the carboxylic acid. |
| Capillary Voltage | 3.5 kV | -3.0 kV | Optimizes the electrospray plume for efficient ion formation. |
| Source Temp. | 120 °C | 120 °C | Gentle desolvation to prevent thermal degradation. |
| Desolvation Temp. | 350 °C | 350 °C | Ensures complete solvent evaporation. |
| Cone Gas Flow | 50 L/hr | 50 L/hr | Helps in nebulization and droplet formation. |
| Desolvation Gas Flow | 600 L/hr | 600 L/hr | Aids in solvent evaporation from droplets. |
| Scan Range (m/z) | 100 - 400 | 100 - 400 | Covers the expected molecular ion and key fragments. |
| Collision Energy | Ramp 10-40 eV (for MS/MS) | Ramp 10-40 eV (for MS/MS) | Varies the energy to induce fragmentation and obtain a comprehensive fragmentation spectrum. |
Protocol 4: Mass Spectrometer Parameters (APCI)
APCI is a robust alternative, particularly if the compound shows limited solubility or ionization efficiency with ESI.[5][6]
| Parameter | Positive Ion Mode ([M+H]⁺) | Negative Ion Mode ([M-H]⁻) | Rationale |
| Ionization Mode | APCI+ | APCI- | Analyzes thermally stable compounds via gas-phase proton transfer or proton abstraction.[2] |
| Corona Current | 5.0 µA | -5.0 µA | Creates reactant ions from the solvent for chemical ionization. |
| Vaporizer Temp. | 400 °C | 400 °C | Ensures complete vaporization of the analyte and mobile phase.[6] |
| Capillary Temp. | 275 °C | 275 °C | Maintains the ion transfer optics at a temperature to prevent condensation. |
| Sheath Gas Flow | 35 (arbitrary units) | 35 (arbitrary units) | Assists in nebulization and transport into the corona discharge region. |
| Aux Gas Flow | 10 (arbitrary units) | 10 (arbitrary units) | Further aids in desolvation and vaporization. |
| Scan Range (m/z) | 100 - 400 | 100 - 400 | Covers the expected molecular ion and key fragments. |
| Collision Energy | Ramp 15-50 eV (for MS/MS) | Ramp 15-50 eV (for MS/MS) | Higher energy may be needed compared to ESI due to the stability of ions formed by APCI. |
Expected Results: Interpretation of Mass Spectra
Full Scan Analysis
In a full scan experiment, the primary goal is to identify the molecular ion.
-
Positive Mode ([M+H]⁺): Expect a prominent doublet at m/z 300.0230 and m/z 302.0210 , corresponding to [C₁₂H₁₅BrNO₃]⁺. The protonation will likely occur on the basic nitrogen atom of the pyridine ring.
-
Negative Mode ([M-H]⁻): Expect a strong signal with a doublet at m/z 298.0082 and m/z 300.0062 , corresponding to [C₁₂H₁₃BrNO₃]⁻. This ion is formed by the loss of the acidic proton from the carboxylic acid group, a highly favorable process.[4][12]
Tandem MS (MS/MS) Fragmentation Analysis
MS/MS analysis provides structural information by fragmenting the isolated molecular ion. The fragmentation pattern is dictated by the weakest bonds and the stability of the resulting fragment ions and neutral losses.
Predicted Major Fragmentation Pathways:
-
Loss of Cyclohexene (Neutral Loss of 82 Da): A common pathway for cyclohexyl ethers is the elimination of cyclohexene via a rearrangement, resulting in a hydroxyl group on the pyridine ring.
-
Loss of the Cyclohexyl Radical (Neutral Loss of 83 Da): Homolytic cleavage of the ether C-O bond can lead to the loss of a cyclohexyl radical.
-
Decarboxylation (Neutral Loss of 44 Da): The carboxylic acid group can be lost as CO₂. This is often observed in the fragmentation of nicotinic acid derivatives.[12]
-
Cleavage of the Bromine Atom (Neutral Loss of 79/81 Da): While the C-Br bond on an aromatic ring is strong, its loss can be observed, especially at higher collision energies.
These pathways can also occur in combination, leading to a rich fragmentation spectrum.
Table of Predicted Fragment Ions (from [M+H]⁺ precursor):
| Predicted m/z (⁷⁹Br/⁸¹Br) | Proposed Formula | Neutral Loss | Fragmentation Pathway |
| 218.0026 / 220.0006 | [C₆H₅BrNO₃]⁺ | C₆H₁₀ (Cyclohexene) | Cleavage of ether and hydrogen rearrangement. |
| 256.0284 / 258.0264 | [C₁₁H₁₄BrN]⁺ | CO₂ | Loss of carbon dioxide from the carboxylic acid. |
| 173.9607 / 175.9587 | [C₆H₄BrO₂]⁺ | C₆H₁₁N (Cyclohexylamine) | Complex rearrangement and cleavage. |
| 221.1332 | [C₁₂H₁₅NO₃]⁺ | Br• | Loss of bromine radical. |
The following diagram illustrates the most probable fragmentation pathways for the protonated molecule.
Caption: Proposed fragmentation pathways for [M+H]⁺.
Conclusion
This application note presents a robust and detailed methodology for the mass spectrometric analysis of this compound. By leveraging both ESI and APCI techniques in positive and negative ion modes, a comprehensive dataset can be generated for unambiguous structural confirmation. The characteristic bromine isotopic pattern, coupled with predictable fragmentation pathways such as the loss of cyclohexene and decarboxylation, provides a multi-faceted approach to characterization. The protocols and data herein serve as a validated starting point for researchers in pharmaceutical development and quality control, enabling confident identification of this and structurally related compounds.
References
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Analysis of Gas Phase Halogen Compounds Using Atmospheric Pressure Ionization- Mass Spectrometry. (n.d.). U.S. Department of Energy Office of Scientific and Technical Information. Retrieved from [Link]
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Brodbelt, J. S., & Isbell, J. (2008). Identification of the carboxylic acid functionality by using electrospray ionization and ion-molecule reactions in a modified linear quadrupole ion trap mass spectrometer. PubMed. Retrieved from [Link]
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Isbell, J., & Brodbelt, J. S. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 80(9), 3339–3348. Retrieved from [Link]
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Vogel, J. H., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. PubMed. Retrieved from [Link]
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Vogel, J. H., et al. (2024). Real-Time Identification of Aerosol-Phase Carboxylic Acid Production Using Extractive Electrospray Ionization Mass Spectrometry. Environmental Science & Technology, 58(21), 9035–9046. Retrieved from [Link]
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New, J., & Wesdemiotis, C. (2021). Electrospray Ionization-Mass Spectrometry of Synthetic Polymers Functionalized with Carboxylic Acid End-Groups. Journal of the American Society for Mass Spectrometry, 32(8), 2095–2103. Retrieved from [Link]
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Li, A., et al. (2014). Dependence of mass spectrometric fragmentation on the bromine substitution pattern of polybrominated diphenyl ethers. PubMed. Retrieved from [Link]
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This compound. (n.d.). Amerigo Scientific. Retrieved from [Link]
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Bristow, A. W. T., & Webb, K. S. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of Mass Spectrometry and Advances in the Clinical Lab. Retrieved from [Link]
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Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). PubMed. Retrieved from [Link]
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Kostiainen, R., et al. (2024). Atmospheric Pressure Photoionization with Halogen Anion Attachment for Mass Spectrometric Analysis of Hydrocarbons and Hydrocarbon-Based Polymers. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]
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Yuan, J., et al. (2013). Quantification of Niacin and Its Metabolite Nicotinuric Acid in Human Plasma by LC-MS/MS: Application to a Clinical Trial. Journal of Analytical Methods in Chemistry. Retrieved from [Link]
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MASS SPECTROMETRY: FRAGMENTATION PATTERNS. (n.d.). eGyanKosh. Retrieved from [Link]
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Piórkowska, E., et al. (2010). Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). ResearchGate. Retrieved from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). University of Colorado Boulder. Retrieved from [Link]
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Niacin and its metabolites: Role of LC-MS/MS bioanalytical methods and update on clinical pharmacology. An overview. (2014). ResearchGate. Retrieved from [Link]
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Atmospheric-pressure chemical ionization. (n.d.). Wikipedia. Retrieved from [Link]
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Atmospheric Pressure Chemical Ionization (APCI). (n.d.). National High Magnetic Field Laboratory. Retrieved from [Link]
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Application Note: A Comprehensive Guide to Developing Cell-Based Assays for Characterizing 5-Bromo-6-(cyclohexyloxy)nicotinic acid Activity at the GPR109A Receptor
Abstract
This guide provides a detailed framework for researchers, scientists, and drug development professionals to develop and execute a suite of cell-based assays for characterizing the pharmacological activity of 5-Bromo-6-(cyclohexyloxy)nicotinic acid. As a structural analog of nicotinic acid, this compound is hypothesized to target the G-protein coupled receptor GPR109A (HCAR2), a key regulator of lipid metabolism and inflammatory responses.[1][2] This document moves beyond rigid templates to offer a logically structured, in-depth technical guide grounded in established scientific principles. We detail the rationale behind experimental design and provide validated, step-by-step protocols for three distinct assays: a primary Gi-pathway cAMP inhibition assay, a secondary calcium mobilization assay, and an orthogonal β-arrestin recruitment assay. This multi-assay approach enables a comprehensive pharmacological profile, including potency determination and potential for biased agonism.
Introduction: The GPR109A Target and Its Signaling Landscape
Nicotinic acid (Niacin) has been a cornerstone in the management of dyslipidemia for decades.[2][3] Its primary molecular target is the GPR109A receptor, a member of the Gi family of G-protein coupled receptors (GPCRs).[4][5] GPR109A is highly expressed in adipocytes and various immune cells, including macrophages and neutrophils.[1][5] Upon activation by an agonist like nicotinic acid, the receptor undergoes a conformational change, leading to the dissociation of the heterotrimeric G-protein into Gαi and Gβγ subunits. This event triggers a cascade of intracellular signaling events that are critical to the receptor's physiological function.
Canonical Gi-Pathway: The primary and most well-characterized pathway involves the Gαi subunit directly inhibiting the enzyme adenylyl cyclase.[4] This action leads to a measurable decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[6] In adipocytes, this reduction in cAMP levels inhibits hormone-sensitive lipase, thereby decreasing lipolysis and the release of free fatty acids into the bloodstream.[1][4]
Secondary Signaling Pathways: Beyond the canonical Gi pathway, GPR109A activation can lead to other signaling events. The dissociated Gβγ subunits can activate phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and a subsequent release of calcium (Ca2+) from intracellular stores.[7][8] Furthermore, like many GPCRs, agonist-bound GPR109A can be phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins.[4][9] This action not only desensitizes G-protein signaling but can also initiate a separate wave of G-protein-independent signaling.[10]
Characterizing a novel compound like this compound requires a multi-faceted approach to capture its full activity profile across these key signaling branches.
Foundational Requirements for Assay Development
Scientific rigor begins before the first pipette tip is used. The choices made regarding the cellular model and compound handling are critical for generating reliable and reproducible data.
-
Cell Line Selection: The ideal cellular system expresses the target receptor at a sufficient density to produce a robust signal.
-
Recombinant Cell Lines (Recommended): Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells are common choices. They have low endogenous GPCR expression, providing a "clean" background. Stable transfection with human GPR109A is the gold standard for creating a consistent and reproducible assay system. For Gi-coupled receptors, co-expression of a promiscuous G-protein like Gα15 or Gα16 can be used to redirect the inhibitory signal to a more easily measured Gq-mediated calcium release, a technique often used in high-throughput screening.[11]
-
Endogenous Cell Lines: While physiologically relevant, cell lines like 3T3-L1 adipocytes or human monocytic cell lines (e.g., THP-1) can have more variable receptor expression levels and may express other receptors that could interfere with the assay. These are better suited for secondary validation studies.
-
-
Compound Preparation and Handling:
-
Solubility: this compound is predicted to be soluble in polar organic solvents. A 10 mM stock solution in 100% dimethyl sulfoxide (DMSO) is a standard starting point.
-
Serial Dilutions: Prepare a serial dilution plate (e.g., 1:3 or 1:10 dilution series) in 100% DMSO. Subsequently, dilute this plate into the appropriate assay buffer, ensuring the final DMSO concentration in the assay well is consistent across all conditions and typically ≤ 0.5% to avoid solvent-induced artifacts.
-
Reference Agonist: Nicotinic acid is the essential positive control.[12] It must be included in every experiment to validate assay performance and serve as a benchmark for comparing the potency of the test compound.
-
Primary Assay Protocol: Gi-Coupling via cAMP Inhibition (HTRF)
Causality & Rationale: This assay directly measures the canonical output of GPR109A's Gi-coupling: the inhibition of adenylyl cyclase activity.[4] We use forskolin, a potent activator of adenylyl cyclase, to elevate basal cAMP levels, creating a large signal window to robustly measure inhibition. The Homogeneous Time-Resolved Fluorescence (HTRF) format is a highly sensitive and robust technology widely used in drug discovery for its low background and resistance to interference from library compounds.[13]
Protocol 3.1: HTRF cAMP Inhibition Assay
-
Cell Plating: Seed CHO-K1 cells stably expressing human GPR109A into a white, low-volume 384-well plate at a density of 5,000-10,000 cells/well in 10 µL of culture medium. Incubate overnight at 37°C with 5% CO2.
-
Compound & Stimulation Preparation:
-
Prepare serial dilutions of this compound and the reference agonist, nicotinic acid, in assay buffer.
-
Prepare a 2X stimulation mix containing forskolin at a concentration that yields approximately 80% of its maximal effect (EC80, typically ~3 µM, requires prior optimization).
-
Mix 5 µL of the compound dilutions with 5 µL of the 2X stimulation mix.
-
-
Cell Stimulation: Add 10 µL of the compound/forskolin mix to the cells. Include controls:
-
Negative Control (High Signal): Forskolin only (no agonist).
-
Positive Control (Low Signal): A saturating concentration of Nicotinic Acid + Forskolin.
-
Basal Control: Assay buffer only (no agonist, no forskolin).
-
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Detection:
-
Prepare the HTRF detection reagents (e.g., cAMP-d2 and anti-cAMP-cryptate) in the supplied lysis buffer according to the manufacturer's protocol (e.g., Cisbio cAMP Dynamic 2 kit).
-
Add 5 µL of the d2 reagent mix followed by 5 µL of the cryptate reagent mix to each well.
-
-
Final Incubation: Incubate for 60 minutes at room temperature, protected from light.
-
Data Acquisition: Read the plate on an HTRF-compatible microplate reader, measuring emission at 665 nm and 620 nm following excitation at 320 nm.
-
Data Analysis:
-
Calculate the HTRF ratio: (Emission 665nm / Emission 620nm) * 10,000.
-
Normalize the data using the negative (0% inhibition) and positive (100% inhibition) controls.
-
Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Secondary Assay Protocol: Intracellular Calcium Mobilization
Causality & Rationale: This assay provides a rapid, kinetic readout of receptor activation, likely mediated by Gβγ subunit activation of the PLC pathway.[8][14] It is highly amenable to high-throughput screening. The use of a fluorescent calcium-sensitive dye allows for real-time monitoring of the transient increase in intracellular calcium upon agonist addition.[15]
Protocol 4.1: Fluorescent Calcium Mobilization Assay
-
Cell Plating: Seed CHO-K1-GPR109A cells (or CHO-K1-GPR109A-Gα15 cells for an enhanced signal) into a black-walled, clear-bottom 384-well plate at 10,000-15,000 cells/well. Incubate overnight.
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-8 AM) and probenecid (an anion-exchange transport inhibitor that prevents dye leakage) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Aspirate the culture medium from the cells and add 20 µL of the dye loading buffer.
-
-
Incubation: Incubate the plate for 60 minutes at 37°C, followed by 20-30 minutes at room temperature in the dark.[14]
-
Data Acquisition:
-
Place the cell plate and a compound source plate into a kinetic plate reader (e.g., FLIPR, FDSS).
-
The instrument will record a stable baseline fluorescence for 10-20 seconds.
-
The instrument will then automatically add 10 µL of the test compound from the source plate to the cell plate and immediately begin recording the change in fluorescence intensity over 2-3 minutes.
-
-
Data Analysis:
-
Determine the maximum peak fluorescence response for each well.
-
Normalize the data using a vehicle control (0% response) and a saturating concentration of nicotinic acid (100% response).
-
Plot the normalized response against the log of the compound concentration and fit to a four-parameter logistic equation to determine the EC50.
-
Orthogonal Assay Protocol: β-Arrestin Recruitment
Causality & Rationale: This assay is crucial for understanding G-protein-independent signaling and identifying potential biased agonism.[10] An agonist may show different potencies for activating G-protein pathways versus β-arrestin recruitment. Technologies like Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC) provide a direct readout of the proximity between the activated receptor and β-arrestin.[16]
Protocol 5.1: β-Arrestin Recruitment Assay (General Workflow)
This protocol outlines the general steps, as specific details are dependent on the commercial assay technology chosen (e.g., DiscoverX PathHunter, Promega NanoBRET).
-
Cell Line: Utilize a specialized cell line co-expressing GPR109A fused to an energy donor (e.g., a luciferase) and β-arrestin fused to an energy acceptor (e.g., a fluorescent protein).[16]
-
Cell Plating: Plate the cells in the manufacturer-recommended white assay plates and incubate overnight.
-
Compound Addition: Add serial dilutions of the test compound and nicotinic acid to the cells.
-
Incubation: Incubate for the manufacturer-recommended time (typically 60-90 minutes) at 37°C or room temperature to allow for receptor activation and β-arrestin recruitment.
-
Detection: Add the substrate for the energy donor (e.g., coelenterazine-h or furimazine).
-
Data Acquisition: Read the plate on a luminometer capable of detecting the specific signals for the assay (e.g., dual-wavelength filtered luminescence for BRET).
-
Data Analysis: Calculate the assay-specific ratio (e.g., BRET ratio) and normalize the data. Determine the EC50 value by fitting the dose-response curve.
Data Summary and Interpretation
Consolidating the results from all three assays is essential for building a complete pharmacological profile. The potency (EC50) of this compound should be compared to the reference agonist, nicotinic acid, in each assay format.
Table 1: Example Data Summary
| Assay | Parameter | Nicotinic Acid (Reference) | This compound |
|---|---|---|---|
| cAMP Inhibition | EC50 (nM) | 150 | Experimental Value |
| Emax (% Inhib.) | 100% | Experimental Value | |
| Calcium Mobilization | EC50 (nM) | 250 | Experimental Value |
| Emax (% Max) | 100% | Experimental Value | |
| β-Arrestin Recruitment | EC50 (nM) | 800 | Experimental Value |
| | Emax (% Max) | 100% | Experimental Value |
Interpretation:
-
Full Agonist: If the test compound achieves a similar maximal effect (Emax) as nicotinic acid in all assays, it is considered a full agonist.
-
Partial Agonist: If the Emax is significantly lower than nicotinic acid, it is a partial agonist.
-
Potency: The EC50 value defines the compound's potency. A lower EC50 indicates higher potency.
-
Biased Agonism: Compare the EC50 values across the different assays. A significant difference in potency (e.g., >10-fold) between the G-protein-mediated assays (cAMP, Calcium) and the β-arrestin assay suggests the compound may be a "biased agonist," preferentially activating one pathway over another. This has important implications for drug development, as it may allow for the separation of therapeutic effects from undesirable side effects.
References
- IndiaMART. 5-Bromo-6-Hydroxy Nicotinic Acid(41668-13-7), Grade Standard.
- Patsnap Synapse. (2024). What is the mechanism of Niacin?
- Singh, N., et al. (2014). Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. Immunity, 40(1), 128-139.
- ChemicalBook. 5-bromo-6-(cyclopropylmethoxy)nicotinic acid synthesis.
- Zu, W., et al. (2022). Niacin, an active form of vitamin B3, exerts antiviral function by recruiting β-arrestin through GPR109A to activate the phosphorylation of ERK and STAT1 axis. mBio, 13(5), e01682-22.
- Reddy, A. T., et al. (2020). GPR109A activation and aging liver. Aging (Albany NY), 12(13), 12816–12818.
- Ijmra. (2021). Role of GPR109A Receptor in the Efficacy of Nicotinic Acid. International Journal of Multidisciplinary Research and Analysis.
- PubChem. Nicotinic Acid. National Center for Biotechnology Information.
- ResearchGate. (2013). Inflammation Stimulates Niacin Receptor (GPR109A/HCA2) Expression in Adipose Tissue and Macrophages. PLoS One.
- Williams, R. J. (2016). Niacin. Advances in Nutrition, 7(3), 569–570.
- Gasperi, V., et al. (2019). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. International Journal of Molecular Sciences, 20(4), 974.
- An, W. F. (2012). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Drug Discovery Today: Technologies.
- Das, S., et al. (2024). Development of methyl 5-((cinnamoyloxy)methyl)picolinate, exploring its bio-target potential aiming at CVD mediated by multiple proteins through surface and physiochemical analysis. Scientific Reports, 14(1), 13327.
- An, W. F., & Tolliday, N. (2010). A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists. ASSAY and Drug Development Technologies, 8(1), 80-87.
- Chen, Y., et al. (2009). Internalization of the Human Nicotinic Acid Receptor GPR109A Is Regulated by Gi, GRK2, and Arrestin3. The Journal of Biological Chemistry, 284(15), 10022–10032.
- Zhang, X., et al. (2022). Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica, 43(8), 1959–1968.
- Kamanna, V. S., & Kashyap, M. L. (2008). Mechanism of action of niacin. The American Journal of Cardiology, 101(8A), 20B–26B.
- ChemicalBook. This compound | 1216394-54-5.
- BOC Sciences. GPR109A Inhibitors, Agonists and Modulators.
- Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity.
- Wang, R., et al. (2021). Nicotinic acid receptor GPR109A promotes antiviral innate immune response through autophagy. Cellular & Molecular Immunology, 18(5), 1347–1349.
- Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout.
- BLDpharm. 5-Bromo-6-(piperidin-4-yloxy)nicotinic acid.
- Reaction Biology. GPCR Assay Services.
- Geisler, C. E., et al. (2021). The Role of GPR109a Signaling in Niacin Induced Effects on Fed and Fasted Hepatic Metabolism. International Journal of Molecular Sciences, 22(19), 10214.
- Gambhir, D., et al. (2015). GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. Investigative Opthalmology & Visual Science, 56(8), 4575-4583.
- Plaisance, E. P., et al. (2009). Niacin stimulates adiponectin secretion through the GPR109A receptor. American Journal of Physiology-Endocrinology and Metabolism, 296(3), E549–E558.
- ProBio CDMO. GPCR-targeted Assay | GPCRs Bioassay Service.
- JoVE. (2018). A High-throughput Calcium-flux Assay to Study NMDA-receptors. Journal of Visualized Experiments.
- Agilent Technologies. Calcium Flux Assays.
- Avet, C., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. International Journal of Molecular Sciences, 25(10), 5406.
- Molecular Devices. High-throughput homogeneous epigenetics assays using HTRF® technology and the SpectraMax® Paradigm® microplate detection platform.
- Sharma, K., et al. (2022). Exploring GPR109A Receptor Interaction with Hippuric Acid Using MD Simulations and CD Spectroscopy. International Journal of Molecular Sciences, 23(23), 14838.
- FUJIFILM Wako. Optimizing Calcium Flux Assays for Investigating Pain Response with Human iPSC-derived Sensory Neurons.
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- 14. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Calcium Flux Assays | Agilent [agilent.com]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-6-(cyclohexyloxy)nicotinic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 5-Bromo-6-(cyclohexyloxy)nicotinic acid. As Senior Application Scientists, we focus on the underlying chemical principles to help you overcome common challenges in the laboratory.
I. Synthesis Overview & Core Challenges
The most common and practical route to this compound involves a two-step process starting from 5-Bromo-6-chloronicotinic acid.
-
Step 1: Nucleophilic Aromatic Substitution (SNAr) : The chloro group at the 6-position of the pyridine ring is displaced by a cyclohexyloxide anion. This is the critical C-O bond-forming step.
-
Step 2: Acidic Workup/Purification : Neutralization of the reaction mixture to precipitate the carboxylic acid product, followed by purification.
The primary challenges in this synthesis are ensuring the efficient formation of the cyclohexyloxide nucleophile, achieving a complete SNAr reaction while minimizing side products, and effectively purifying the final product.
Experimental Workflow: Synthesis of this compound
Caption: General workflow for the two-step synthesis.
II. Troubleshooting Guide: The SNAr Reaction
This section addresses the most critical step of the synthesis. The reaction is a variation of the Williamson ether synthesis, but on an electron-deficient aromatic ring.[1][2][3]
Question: My SNAr reaction shows very low conversion. TLC analysis indicates a large amount of unreacted 5-Bromo-6-chloronicotinic acid. What went wrong?
Answer: Low conversion is typically due to one of three factors: inefficient nucleophile generation, suboptimal reaction conditions, or solvent issues.
-
Causality (Nucleophile Generation): The cyclohexyloxide anion is the active nucleophile. It is formed by deprotonating cyclohexanol with a strong base. If the base is not strong enough or is used in insufficient quantity, the concentration of the nucleophile will be too low for the reaction to proceed efficiently.
-
Solution: Use a strong, non-nucleophilic base like sodium hydride (NaH). NaH irreversibly deprotonates the alcohol, driving the equilibrium to form the alkoxide. Use at least 1.1 to 1.5 equivalents of NaH relative to cyclohexanol to ensure complete deprotonation.
-
-
Causality (Reaction Conditions): SNAr reactions on heteroaromatic rings require energy to overcome the activation barrier. The C-Cl bond at the 6-position is activated by the electron-withdrawing nitrogen atom in the ring, but thermal energy is still necessary.
-
Solution: Ensure the reaction is adequately heated. A temperature range of 80-120°C is typically required. Monitor the reaction progress by TLC every few hours. If the reaction stalls, a modest increase in temperature may be beneficial.
-
-
Causality (Solvent Choice): The solvent must be able to dissolve the reactants and stabilize the charged intermediate (Meisenheimer complex) formed during the SNAr mechanism. It must also be aprotic to avoid quenching the base and nucleophile.
Question: My reaction is complete, but I have significant side products and the yield of the desired product is low. What are the likely side reactions?
Answer: The primary side reaction of concern is the reaction at the carboxylic acid group.
-
Causality (Carboxylic Acid Reactivity): The starting material has a free carboxylic acid, which is acidic. The strong base (NaH) will deprotonate the carboxylic acid first to form a carboxylate salt. While this protects the acid group to some extent, at high temperatures, the carboxylate can potentially interfere with the reaction or lead to degradation and decarboxylation.
-
Solution 1 (Recommended): The most robust solution is to use the methyl or ethyl ester of 5-Bromo-6-chloronicotinic acid as the starting material. This protects the carboxylic acid group. After the SNAr reaction is complete, the ester is easily hydrolyzed back to the carboxylic acid in a subsequent saponification step.
-
Solution 2 (If using the free acid): Add the 5-Bromo-6-chloronicotinic acid after the cyclohexyloxide has been formed. This involves first reacting cyclohexanol with NaH, and only then adding the nicotinic acid derivative. This can sometimes minimize side reactions related to the initial deprotonation chaos.
-
| Parameter | Recommended Condition | Rationale |
| Starting Material | Methyl 5-bromo-6-chloronicotinate | Protects the carboxylic acid group, leading to a cleaner reaction. |
| Base | Sodium Hydride (NaH), 60% in oil | Strong, non-nucleophilic base ensures complete alkoxide formation. |
| Solvent | Anhydrous DMF or DMSO | Polar aprotic; stabilizes charged intermediates and dissolves reactants.[2][4] |
| Temperature | 80 - 120 °C | Provides sufficient activation energy for the SNAr reaction. |
| Stoichiometry | Cyclohexanol: ~1.5 eq; NaH: ~1.6 eq | A slight excess of the nucleophile drives the reaction to completion. |
III. Troubleshooting Guide: Hydrolysis & Purification
If you have started with an ester, you will need to perform a saponification. The purification of the final product also presents common challenges.
Question: I used the methyl ester route, but my saponification (hydrolysis) step is very slow or incomplete. How can I improve it?
Answer: Saponification of sterically hindered esters can be challenging. The bulky cyclohexyl group can shield the ester's carbonyl carbon from attack by the hydroxide nucleophile.[5][6]
-
Causality (Steric Hindrance): The large cyclohexyl group impedes the approach of the hydroxide ion to the ester carbonyl, slowing down the hydrolysis reaction.
-
Solution:
-
Increase Temperature: Refluxing the reaction mixture is often necessary.
-
Use a Co-solvent: The ester may have poor solubility in a purely aqueous base. Adding a water-miscible organic solvent like Tetrahydrofuran (THF) or Methanol can create a homogeneous solution and increase the reaction rate.
-
Use a Stronger Base/Different Cation: Lithium hydroxide (LiOH) is sometimes more effective than NaOH or KOH in difficult saponifications due to the smaller size of the lithium cation, which can better coordinate with the carbonyl oxygen.
-
Extend Reaction Time: These reactions can require several hours to overnight for completion. Monitor by TLC until all the starting ester has been consumed.
-
Question: After acidification, my product precipitates as an oil or a sticky solid that is difficult to filter and purify. What should I do?
Answer: This is a common issue with crude organic products. The presence of impurities lowers the melting point and disrupts the crystal lattice.
-
Causality (Impurities): Residual solvent (e.g., DMF), unreacted starting materials, or side products can act as "goo" that prevents your product from crystallizing cleanly.
-
Solution (Acid-Base Extraction): This is the most powerful technique for purifying carboxylic acids.[7][8]
-
After the reaction, quench carefully with water and then add a base (like 1M NaOH) until the aqueous layer is basic (pH > 9). Your product will dissolve as its sodium salt.
-
Extract this basic aqueous solution with an organic solvent (e.g., ethyl acetate or dichloromethane) to remove any neutral organic impurities.
-
Discard the organic layer. Re-acidify the aqueous layer slowly with cooling (e.g., 1M HCl) to a pH of ~3-4.
-
Your product should now precipitate. If it is still oily, extract it into a fresh portion of ethyl acetate, dry the organic layer with anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. This often yields a solid that can then be recrystallized.
-
-
Solution (Recrystallization): Once you have a solid, recrystallization is key to achieving high purity.[9][10]
-
Solvent Selection: Good solvent systems for this type of molecule include ethanol/water, isopropanol, or ethyl acetate/hexanes. The goal is to find a solvent (or solvent pair) in which the product is soluble when hot but poorly soluble when cold.
-
Troubleshooting Logic for Purification
Caption: Decision workflow for purifying the final product.
IV. Frequently Asked Questions (FAQs)
Q1: Why is the chloro group at the 6-position displaced instead of the bromo group at the 5-position?
The chloro group at the 6-position is significantly more reactive towards nucleophilic aromatic substitution. The pyridine nitrogen is strongly electron-withdrawing, and its effect is most pronounced at the ortho (2- and 6-) and para (4-) positions. This makes the carbon at the 6-position highly electrophilic and activates the leaving group (Cl) attached to it. The bromo group at the 5-position (meta to the nitrogen) is not similarly activated and is therefore much less reactive under SNAr conditions.
Q2: Can I use a weaker base like potassium carbonate (K₂CO₃)?
While K₂CO₃ can be used in some Williamson ether syntheses, it is generally not strong enough to deprotonate an alcohol like cyclohexanol to a sufficient degree for this SNAr reaction. A much stronger base like NaH is required to generate a high concentration of the alkoxide nucleophile.
Q3: Are there any specific safety precautions I should take?
Yes. Sodium hydride (NaH) is highly reactive and flammable. It reacts violently with water to produce hydrogen gas, which is explosive. Always handle NaH under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents. Quench reactions involving NaH very carefully by slowly adding a proton source like isopropanol or ethanol before adding water.
Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is ideal. Use a mobile phase like 30-50% ethyl acetate in hexanes. The product should have a different Rf value than the starting materials.
-
Characterization:
-
¹H NMR: To confirm the presence of the cyclohexyl group protons and the aromatic protons of the nicotinic acid ring.
-
¹³C NMR: To confirm the carbon skeleton.
-
Mass Spectrometry (MS): To confirm the molecular weight (300.15 g/mol for C₁₂H₁₄BrNO₃) and isotopic pattern for bromine.[11][12]
-
FTIR: To observe the carboxylic acid O-H and C=O stretches.
-
References
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. [Link]
-
Wikipedia. Williamson ether synthesis. [Link]
-
Cambridge University Press. (n.d.). Williamson Ether Synthesis. [Link]
-
Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. [Link]
-
The Organic Chemistry Tutor. (2018, May 1). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. [Link]
-
ResearchGate. (2013, September 20). How can I purify carboxylic acid?[Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. [Link]
-
EMU Physics Department. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. [Link]
-
Wordpress. (n.d.). SNAr Reaction in Other Common Molecular Solvents. [Link]
-
Chemistry LibreTexts. (2023, January 22). Saponification. [Link]
-
The Organic Chemistry Tutor. (2022, October 10). 374 BCH3023 Saponification of Esters [Video]. YouTube. [Link]
-
Amerigo Scientific. This compound. [Link]
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Technical Support Center: Optimizing Nicotinic Acid Etherification
Welcome to the technical support center for the etherification of nicotinic acid (also known as niacin or pyridine-3-carboxylic acid). This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this important transformation. Here, we will address common challenges, provide in-depth troubleshooting, and offer detailed protocols to enhance the success of your experiments.
Core Principles of Nicotinic Acid Etherification
Nicotinic acid and its esters, known as nicotinates, are crucial building blocks in pharmaceuticals and other bioactive molecules. The etherification reaction, most commonly an esterification, involves reacting the carboxylic acid group of nicotinic acid with an alcohol.
The primary challenge in this reaction stems from the pyridine ring. The nitrogen atom is basic and can be protonated by acid catalysts, potentially deactivating both the catalyst and the substrate. This requires careful selection of reaction conditions to achieve high yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for nicotinic acid esterification?
There are several effective methods, with the choice depending on the scale of the reaction, the sensitivity of the substrates, and the available equipment.
-
Fischer-Speier Esterification: This is the classic and most direct method, involving heating the nicotinic acid and an alcohol with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[1][2] It is often performed using the alcohol as the solvent to drive the equilibrium.[2][3][4]
-
Steglich Esterification: A milder method suitable for acid-sensitive substrates. It uses a coupling agent like dicyclohexylcarbodiimide (DCC) or the water-soluble alternative 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), along with a catalyst, typically 4-dimethylaminopyridine (DMAP).[3][5] This method is effective for converting even sterically hindered alcohols.[5]
-
Acid Chloride Formation: This is a two-step process where nicotinic acid is first converted to nicotinoyl chloride using an agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3] The resulting acid chloride is then reacted with the alcohol to form the ester. This is a high-yielding but requires handling of moisture-sensitive reagents.
Q2: How do I choose the right catalyst for my reaction?
The catalyst choice is critical and depends on the chosen esterification method.
-
For Fischer Esterification:
-
Sulfuric Acid (H₂SO₄): Highly effective and inexpensive, making it suitable for large-scale synthesis with simple alcohols.[1][6]
-
p-Toluenesulfonic Acid (p-TsOH): A solid catalyst that is easier to handle than sulfuric acid and is also highly effective.[2]
-
Solid Acid Catalysts: Materials like MoO₃/SiO₂ have been explored as reusable, heterogeneous catalysts to simplify purification.[7][8]
-
-
For Steglich Esterification:
Q3: What are the optimal temperature and reaction times?
These parameters are interdependent and influenced by the substrates and catalyst.
-
Temperature: Fischer esterifications are typically run at the reflux temperature of the alcohol or a high-boiling solvent like toluene to facilitate the removal of water.[2] This can range from 60-110°C.[2] Milder conditions, often at room temperature, can be used for Steglich esterifications.
-
Reaction Time: Reaction times can vary significantly, from 1-10 hours for Fischer esterification to several hours for Steglich reactions.[2] It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the point of maximum conversion.[6]
Q4: Which solvent should I use?
-
Excess Alcohol: For simple, low-boiling alcohols like methanol or ethanol, using the alcohol itself as the solvent is a common and effective strategy.[2][3] The large excess helps to shift the reaction equilibrium toward the product side.[4]
-
Non-polar Solvents: For higher boiling alcohols or when using stoichiometric amounts of reactants, a non-polar solvent like toluene is often used.[2] This allows for the azeotropic removal of water using a Dean-Stark apparatus, which is a highly effective way to drive the reaction to completion.[4]
-
Dichloromethane (DCM) or Tetrahydrofuran (THF): These are common solvents for milder reactions like the Steglich esterification.[6][9]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Problem: Low yield of the desired ester.
Possible Cause 1: Reaction has reached equilibrium. The Fischer esterification is a reversible reaction.[4][10][11]
-
Solution: To drive the equilibrium towards the product, either use a large excess of one reactant (usually the alcohol) or remove the water as it forms.[4][12] A Dean-Stark trap is the standard apparatus for water removal.[4]
Possible Cause 2: Insufficient catalyst activity. The catalyst may be old, hydrated, or used in an insufficient amount.[12]
-
Solution: Use a fresh, anhydrous catalyst. Ensure the molar ratio of the catalyst is appropriate for your reaction scale. For Fischer esterification, a catalytic amount is sufficient.
Possible Cause 3: Presence of water in reactants. Using wet alcohol or solvent will inhibit the forward reaction.[12][13]
-
Solution: Use anhydrous solvents and alcohols. If necessary, dry them using appropriate methods like distillation from a drying agent or using molecular sieves.
Problem: Formation of unwanted byproducts.
Possible Cause 1: N-Acylurea formation in Steglich esterification. In the absence of a good nucleophile or with slow-reacting alcohols, the O-acylisourea intermediate can rearrange to a stable N-acylurea byproduct.[5]
-
Solution: Ensure a catalytic amount of DMAP is used. DMAP acts as an acyl transfer agent, forming a more reactive intermediate that rapidly reacts with the alcohol and prevents the rearrangement.[5]
Possible Cause 2: Side reactions of the alcohol. At high temperatures with a strong acid catalyst, alcohols can undergo dehydration to form ethers or alkenes.[12]
-
Solution: If side reactions are observed, consider switching to a milder esterification method like the Steglich protocol, which does not require high temperatures or strong acids.[3][5]
Problem: Difficulty in product isolation and purification.
Possible Cause 1: Removing the acid catalyst. Residual strong acids like H₂SO₄ can complicate the workup.
-
Solution: During the aqueous workup, carefully neutralize the reaction mixture with a base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution.[11][14][15] Be cautious as this can cause gas evolution (CO₂).
Possible Cause 2: Removing dicyclohexylurea (DCU) from Steglich reactions. DCU, the byproduct of DCC, is often poorly soluble and can co-precipitate with the product.
-
Solution: After the reaction, filter the mixture through a pad of celite to remove the bulk of the DCU.[16] Cooling the reaction mixture in a solvent like dichloromethane or ethyl acetate can further precipitate the DCU, which can then be removed by a second filtration.[16]
Possible Cause 3: Product is water-soluble. Some nicotinate esters, especially those with short alkyl chains, may have some solubility in water, leading to losses during aqueous extraction.[17]
-
Solution: After the initial extraction with an organic solvent, wash the organic layer with brine (a saturated aqueous solution of NaCl).[11] This reduces the solubility of the organic product in the aqueous phase. If significant product remains in the aqueous layer, perform multiple extractions.
Experimental Protocols & Data
Protocol 1: Fischer Esterification of Nicotinic Acid to Methyl Nicotinate
This protocol is a classic example of a robust esterification.[1][6]
-
Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add nicotinic acid (5.0 g, 40.6 mmol).
-
Reagents: Add methanol (50 mL) to the flask. While stirring, carefully add concentrated sulfuric acid (1.5 mL) dropwise.
-
Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C). Monitor the reaction by TLC (e.g., using a 4:1 petroleum ether/ethyl acetate eluent) for 4-6 hours until the starting material is consumed.[1]
-
Workup: Cool the reaction mixture to room temperature. Slowly pour the mixture into 100 mL of ice-cold water.
-
Neutralization: Carefully neutralize the solution by slowly adding a saturated solution of sodium bicarbonate until the pH is ~7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: The product can be further purified by silica gel column chromatography if necessary.[1]
Data Summary: Influence of Conditions on Esterification
The following table summarizes typical conditions and outcomes for nicotinic acid esterification.
| Method | Catalyst | Alcohol | Solvent | Temperature | Typical Yield | Reference |
| Fischer-Speier | H₂SO₄ | Methanol | Methanol | Reflux | ~79% | [7] |
| Fischer-Speier | p-TsOH | Cyclohexanol | Toluene | Reflux | High | [15] |
| Steglich | DCC/DMAP | Various | DCM | Room Temp. | Good to High | [5] |
| Non-catalytic | None | n-Hexanol | None | Reflux | High | [18] |
Visualizations
Experimental Workflow: Fischer Esterification
This diagram outlines the key steps in a typical Fischer esterification experiment.
Caption: Decision tree for troubleshooting low reaction yields.
References
-
Organic Chemistry Portal. (n.d.). Steglich Esterification. Retrieved from [Link]
-
Quora. (2020). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters? Retrieved from [Link]
-
Wydra, J., et al. (2022). Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. Retrieved from [Link]
-
Chandorkar, J. G., et al. (2008). Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst. Oriental Journal of Chemistry. Retrieved from [Link]
-
Organic Chemistry Data. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]
-
Filo. (2025). What are possible sources of error in an esterification lab? Retrieved from [Link]
-
Shripanavar, C., et al. (2011). Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Scholars Research Library. Retrieved from [Link]
-
ResearchGate. (2017). How to purify Nicotinic acid derivatives from the reaction mixture? Retrieved from [Link]
-
University of Missouri–St. Louis. (n.d.). The Fischer Esterification. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of methyl nicotinate by esterification reaction using MoO3/SiO2 bifunctional catalyst | Request PDF. Retrieved from [Link]
- Google Patents. (n.d.). US2816112A - Non-catalytic preparation of nicotinic acid esters.
-
Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]
- Google Patents. (n.d.). EP0128279B1 - Process for the preparation of 6-methyl-nicotinic-acid esters.
-
LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. Retrieved from [Link]
-
Jetir.Org. (n.d.). SYNTHESIS, CHARACTERIZATION AND OPTIMIZATION STUDY OF NICOTINE DERIVATIVES. Retrieved from [Link]
-
California State University, Bakersfield. (n.d.). Fischer Esterification Procedure. Retrieved from [Link]
-
OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
-
ResearchGate. (2013). What's the best way for removing extra DCC and DMAP in an esterification reaction? Retrieved from [Link]
- Google Patents. (n.d.). US2861077A - Preparation of nicotinic acid esters.
-
Reddit. (2024). Steglich Esterification with EDC. Retrieved from [Link]
Sources
- 1. Methyl Nicotinate: uses and Synthesis method_Chemicalbook [chemicalbook.com]
- 2. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 3. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Steglich Esterification [organic-chemistry.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Synthesis of Methyl Nicotinate by Esterification Reaction Using MoO3/SiO2 Bifunctional Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
- 10. quora.com [quora.com]
- 11. community.wvu.edu [community.wvu.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. What are possible sources of error in an esterification lab? | Filo [askfilo.com]
- 14. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 15. Fischer Esterification-Typical Procedures - operachem [operachem.com]
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- 17. researchgate.net [researchgate.net]
- 18. US2816112A - Non-catalytic preparation of nicotinic acid esters - Google Patents [patents.google.com]
Technical Support Center: Purification of Brominated Nicotinic Acid Derivatives
Welcome to the technical support center for the purification of brominated nicotinic acid derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common challenges encountered during the purification of these critical chemical intermediates. Drawing upon established protocols and field experience, this resource aims to enhance the purity, yield, and efficiency of your synthetic workflows.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the purification of brominated nicotinic acid derivatives, providing concise answers and foundational knowledge.
Q1: What are the most common impurities I can expect when synthesizing brominated nicotinic acid derivatives?
Common impurities largely depend on the synthetic route employed. For direct bromination of nicotinic acid, you can anticipate:
-
Unreacted Nicotinic Acid: Incomplete reactions are a frequent source of contamination.
-
Over-brominated Products: The formation of di- or polybrominated species can occur, especially with an excess of the brominating agent.[1]
-
Byproducts from Side Reactions: Depending on the reaction conditions, other side products may form.[1]
It is crucial to control reaction stoichiometry and temperature to minimize the formation of these impurities.[1]
Q2: How does the bromine position on the nicotinic acid ring affect my purification strategy?
The position of the bromine atom influences the electronic properties and, consequently, the pKa and solubility of the derivative. For instance, 5-bromonicotinic acid is the primary product from the direct bromination of nicotinic acid due to the directing effects of the carboxylic acid group and the nitrogen atom in the pyridine ring.[1] This specific substitution pattern will dictate the optimal pH for extraction and crystallization procedures.
Q3: What is the pKa of nicotinic acid and how does bromination impact it?
Nicotinic acid has a pKa of approximately 4.75.[2] This means it will exist predominantly in its anionic (carboxylate) form in solutions with a pH above this value. Bromination, being an electron-withdrawing modification, will generally decrease the pKa, making the brominated derivative slightly more acidic. This shift in pKa is a critical parameter to consider when designing pH-based extraction and precipitation/crystallization protocols.
Q4: Can I use the same purification method for different brominated nicotinic acid esters?
While the general principles remain the same, the specific conditions will likely need optimization. The nature of the ester group will significantly alter the compound's polarity, solubility, and susceptibility to hydrolysis.[3] For example, a methyl ester will be more polar than a butyl ester, requiring different solvent systems for chromatography and extraction. Additionally, bulkier esters may be more resistant to hydrolysis during basic washes.[3]
Section 2: Troubleshooting Guide
This section provides a problem-and-solution framework for common issues encountered during the purification of brominated nicotinic acid derivatives.
Issue 1: Low Recovery After Aqueous Work-up and Extraction
Potential Cause: Incorrect pH of the aqueous phase during extraction.
Explanation: Brominated nicotinic acids are amphoteric, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. Their solubility in aqueous and organic phases is highly pH-dependent. To extract the compound into an organic solvent, the aqueous phase should be acidified to a pH well below the pKa of the carboxylic acid, ensuring it is in its neutral, more organic-soluble form. Conversely, to remove acidic impurities, a basic wash can be employed, which will deprotonate the carboxylic acid, rendering it water-soluble.
Troubleshooting Steps:
-
Determine the pKa: If not known, estimate the pKa of your specific brominated nicotinic acid derivative.
-
Acidic Extraction: When extracting your product into an organic solvent, adjust the aqueous phase to a pH of 2.5-3.0 using an inorganic acid like HCl.[1]
-
Basic Wash: To remove your product from an organic phase (or to remove acidic impurities from your product in an organic phase), use a dilute basic solution like sodium bicarbonate or sodium hydroxide to raise the pH.[3] Be cautious with esters, as strong bases can cause hydrolysis.[3]
-
Solvent Selection: Ensure you are using an appropriate organic solvent. Dichloromethane is often a good choice for extracting nicotinic acid derivatives.[3]
Issue 2: Product Precipitates as an Oil or Fails to Crystallize
Potential Cause 1: Presence of impurities inhibiting crystal lattice formation.
Explanation: Even small amounts of impurities can disrupt the ordered arrangement of molecules required for crystallization. Oily products often indicate the presence of residual solvents or side products.
Troubleshooting Steps:
-
Initial Purification: Perform a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove gross impurities.
-
Solvent System Optimization: Experiment with different solvent systems for recrystallization. Water or ethanol are often good starting points for 5-bromonicotinic acid.[1] A two-solvent system (one in which the compound is soluble and one in which it is insoluble) can also be effective.
-
Controlled Cooling: Allow the saturated solution to cool slowly to promote the formation of well-defined crystals. Rapid cooling can lead to precipitation of an amorphous solid or oil.
-
Seeding: Introduce a seed crystal from a previous successful crystallization to induce crystal growth.
Potential Cause 2: The compound has a low melting point or forms a eutectic mixture with the solvent.
Explanation: Some derivatives may have inherently low melting points or can form mixtures with the solvent that have a lower melting point than the pure compound, leading to oiling out.
Troubleshooting Steps:
-
Solvent Choice: Select a solvent with a lower boiling point to reduce the likelihood of the compound melting before it crystallizes.
-
Trituration: If an oil forms, attempt to induce crystallization by scratching the inside of the flask with a glass rod at the oil-air interface. Alternatively, remove the solvent under reduced pressure and attempt recrystallization from a different solvent system.
Issue 3: Co-elution of Product and Impurities During Column Chromatography
Potential Cause: Inappropriate stationary or mobile phase selection.
Explanation: The choice of adsorbent (stationary phase) and solvent system (mobile phase) is critical for achieving good separation in column chromatography. For nicotinic acid derivatives, which are polar, a polar stationary phase like silica gel is common. The mobile phase must be optimized to provide differential migration of the product and impurities.
Troubleshooting Steps:
-
TLC Analysis: Before running a column, optimize the mobile phase using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your desired compound to ensure good separation on the column.
-
Solvent System Gradient: A gradient elution, where the polarity of the mobile phase is gradually increased, can be effective for separating compounds with similar polarities. For example, starting with a less polar system (e.g., hexane/ethyl acetate) and gradually increasing the proportion of the more polar solvent.
-
Alternative Stationary Phases: If separation on silica gel is poor, consider other stationary phases. For highly hydrophilic compounds, reverse-phase chromatography (e.g., using a C18 column) might be a better option.[4] Specialized columns, like those with pentabromobenzyl (PBr) stationary phases, have also shown success in separating hydrophilic nicotinamide metabolites.[4]
Data Summary for Purification Method Selection
| Purification Technique | Best Suited For | Key Parameters to Optimize | Common Issues |
| Crystallization | Final purification of solid compounds; removal of soluble impurities. | Solvent system, cooling rate, saturation level. | Oiling out, poor recovery, co-crystallization of impurities. |
| Liquid-Liquid Extraction | Initial work-up; separating compounds based on acidity/basicity. | pH of the aqueous phase, choice of organic solvent. | Emulsion formation, low distribution coefficient, hydrolysis of esters. |
| Column Chromatography | Separation of complex mixtures; isolation of pure compounds from reaction byproducts. | Stationary phase, mobile phase composition (isocratic vs. gradient). | Co-elution, band tailing, irreversible adsorption to the stationary phase. |
Section 3: Experimental Protocols
Protocol 1: Purification of 5-Bromonicotinic Acid by pH-Controlled Precipitation
This protocol is adapted from a common work-up procedure for the synthesis of 5-bromonicotinic acid.[1]
Objective: To isolate 5-bromonicotinic acid from a reaction mixture by exploiting its pH-dependent solubility.
Materials:
-
Crude reaction mixture containing 5-bromonicotinic acid.
-
Chilled water or crushed ice.
-
30% Sodium hydroxide solution.
-
Hydrochloric acid (concentrated or 1M).
-
pH meter or pH paper.
-
Buchner funnel and filter paper.
Procedure:
-
Quenching: Carefully and slowly pour the cooled reaction mixture into chilled water or onto crushed ice. This step hydrolyzes any remaining reactive reagents.[1]
-
pH Adjustment for Precipitation: While monitoring with a pH meter or pH paper, adjust the pH of the aqueous solution to 2.5-3.0 by adding a suitable inorganic base, such as a 30% sodium hydroxide solution.[1]
-
Precipitation: The 5-bromonicotinic acid will precipitate out of the solution as a solid.
-
Isolation: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold water to remove any residual water-soluble impurities.
-
Drying: Dry the purified 5-bromonicotinic acid, for example, in a vacuum oven.
Protocol 2: Recrystallization of Brominated Nicotinic Acid
This protocol provides a general guideline for the recrystallization of a solid brominated nicotinic acid derivative.
Objective: To further purify a solid brominated nicotinic acid derivative by removing soluble impurities.
Materials:
-
Crude brominated nicotinic acid.
-
Appropriate recrystallization solvent (e.g., water, ethanol, isopropyl alcohol).[1][5]
-
Erlenmeyer flask.
-
Hot plate.
-
Ice bath.
-
Buchner funnel and filter paper.
Procedure:
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Water or ethanol are good starting points for many nicotinic acid derivatives.[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the recrystallization solvent. Heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals.
Section 4: Visualized Workflows
Decision Tree for Purification Strategy
This diagram outlines a logical approach to selecting a suitable purification strategy for a brominated nicotinic acid derivative.
Caption: Decision tree for selecting a purification method.
Workflow for Multi-Step Purification
This diagram illustrates a typical multi-step purification process for a brominated nicotinic acid derivative.
Caption: A typical multi-step purification workflow.
References
-
How to purify Nicotinic acid derivatives from the reaction mixture? ResearchGate. Available at: [Link]
-
On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. ScienceDirect. Available at: [Link]
-
Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column. Nacalai Tesque, Inc. Available at: [Link]
- Purification of nicotinic acid. Google Patents.
-
EXPERIMENTAL INVESTIGATION INTO THE EXTRACTION OF NICOTINIC ACID USING NATURAL NON-TOXIC AND CONVENTIONAL SOLVENTS. International Journal of Chemical and Process Engineering Research. Available at: [Link]
-
Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Molecular Energetics Group - Universidade de Lisboa. Available at: [Link]
-
Nicotinic Acid. PubChem. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Nicotinic Acid | C6H5NO2 | CID 938 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Separation of highly hydrophilic nicotinamide metabolites using a COSMOSIL PBr column - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Overcoming Low Yield in Substituted Pyridine Synthesis
Welcome to the technical support center for substituted pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in achieving optimal yields in their synthetic routes. Pyridine and its derivatives are fundamental scaffolds in pharmaceuticals and functional materials, making their efficient synthesis a critical endeavor.[1][2] This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Troubleshooting Guide: Common Low-Yield Scenarios
This section is structured in a question-and-answer format to directly address common problems in popular pyridine synthesis methodologies.
Hantzsch Pyridine Synthesis: "My yields are consistently low. What's going wrong?"
The Hantzsch synthesis, a cornerstone for producing 1,4-dihydropyridines and subsequently pyridines, can be prone to low yields for several reasons.[3][4]
Potential Cause 1: Incomplete Oxidation of the Dihydropyridine Intermediate
The primary product of the Hantzsch reaction is a 1,4-dihydropyridine, which requires an oxidation step to form the aromatic pyridine ring.[5][6] Incomplete oxidation is a frequent culprit for low yields of the final pyridine product.[5]
Troubleshooting Steps:
-
Verify Oxidant Stoichiometry and Efficacy: Ensure you are using a sufficient amount of a suitable oxidizing agent. Common oxidants include nitric acid, potassium permanganate (KMnO4), or chromium trioxide (CrO3).[4][5] However, these can be harsh.
-
Consider Milder Oxidation Conditions: For sensitive substrates, milder oxidants like iodine in refluxing methanol can be effective.[4][5] The choice of oxidant may require optimization to prevent side reactions.[5]
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the dihydropyridine intermediate and the formation of the pyridine product to ensure the reaction has gone to completion.
Potential Cause 2: Suboptimal Reaction Conditions and Side Reactions
Classical Hantzsch conditions often involve harsh refluxing in ethanol, which can be inefficient and lead to byproduct formation.[5]
Troubleshooting Steps:
-
Catalyst and Solvent Optimization: Explore alternative catalysts and solvent systems. For instance, using p-toluenesulfonic acid (PTSA) with ultrasonic irradiation in aqueous micelles has been reported to boost yields to over 90%.[5]
-
Solvent-Free Conditions: Consider solvent-free approaches using catalysts like γ-Al2O3 nanoparticles, which can lead to high yields (up to 95%) and shorter reaction times.[5]
-
Control of Reagent Addition: In unsymmetrical Hantzsch syntheses, the order of reagent addition is critical to prevent the formation of undesired intermediates.[5] Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization can often improve the yield of the desired product.[5]
Kröhnke Pyridine Synthesis: "I'm experiencing low or no product formation. How can I troubleshoot this?"
The Kröhnke synthesis is a versatile method for preparing highly functionalized pyridines, but its success hinges on several factors.[7][8][9]
Potential Cause 1: Poor Reagent Quality
The purity and stability of the starting materials are paramount in the Kröhnke synthesis.
Troubleshooting Steps:
-
α,β-Unsaturated Carbonyl Integrity: Verify the purity of your α,β-unsaturated ketone or aldehyde using NMR or GC-MS. These reagents can degrade or polymerize if not stored properly.
-
Pyridinium Salt (Kröhnke Salt) Quality: The α-pyridinium methyl ketone salt is a key reactant and must be completely dry, as moisture can hinder the reaction.
-
Ammonium Source Purity: Ammonium acetate is the most common nitrogen source and should be of high purity.
Potential Cause 2: Inappropriate Reaction Conditions
Temperature and reaction time are critical parameters that require careful control.
Troubleshooting Steps:
-
Temperature Optimization: While generally mild, the reaction temperature should be carefully optimized. Insufficient heat can lead to an incomplete reaction, while excessive heat (often above 140°C) can cause decomposition.
-
Reaction Time: Monitor the reaction's progress using TLC or LC-MS to ensure it has run to completion.
-
Solvent Selection: Glacial acetic acid is a common and effective solvent as it also acts as a catalyst. For certain substrates, solvent-free conditions at elevated temperatures can be advantageous and simplify purification.
Experimental Protocol: A General Procedure for Kröhnke Pyridine Synthesis [9]
-
Reactant Preparation: In a round-bottom flask, dissolve the α-pyridinium methyl ketone salt and the α,β-unsaturated carbonyl compound in glacial acetic acid.
-
Nitrogen Source Addition: Add ammonium acetate to the mixture.
-
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice water.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or isopropanol.
Table 1: Common Solvents and Temperature Ranges for Kröhnke Synthesis
| Solvent | Typical Temperature Range (°C) | Notes |
| Glacial Acetic Acid | 80 - 120 (reflux) | Also acts as a catalyst. |
| Methanol | 60 - 80 (reflux) | A common alternative to acetic acid. |
| Solvent-Free | 100 - 140 | Can simplify purification. |
C-H Functionalization of Pyridines: "I'm struggling with low yields and poor regioselectivity."
Direct C-H functionalization of pyridines is a highly desirable but challenging transformation due to the electron-deficient nature of the pyridine ring.[10][11]
Potential Cause 1: Inherent Electronic Properties of the Pyridine Ring
The electronegative nitrogen atom in the pyridine ring deactivates it towards electrophilic substitution and directs nucleophilic attack primarily to the C2 and C4 positions.[11][12] Achieving functionalization at the C3 (meta) position is particularly difficult.[10]
Troubleshooting Workflow:
Caption: Decision workflow for troubleshooting low yield in pyridine C-H functionalization.
Troubleshooting Steps:
-
For C2/C4 Functionalization:
-
Nucleophilic Attack: For simple nucleophilic additions, ensure your nucleophile is sufficiently strong.
-
Metal Catalysis: Transition metal catalysis is a powerful tool for C2 and C4 functionalization.[13] Experiment with different catalysts (e.g., Palladium, Rhodium, Iridium) and ligands to enhance reactivity and selectivity.[11][13]
-
-
For C3 (meta) Functionalization:
-
Directing Groups: Employing a directing group can overcome the inherent electronic bias of the pyridine ring.[14]
-
Dearomatization-Rearomatization: Strategies involving a dearomatization-rearomatization sequence, such as those utilizing Zincke imine intermediates, have shown success in achieving C3 functionalization.[10]
-
Potential Cause 2: Steric Hindrance
Bulky substituents on the pyridine ring or the incoming reagent can sterically hinder the reaction, leading to lower yields.[15][16][17]
Troubleshooting Steps:
-
Reagent Design: If possible, use less sterically demanding reagents.
-
Catalyst Choice: For metal-catalyzed reactions, the choice of ligand can be crucial in overcoming steric hindrance.
Frequently Asked Questions (FAQs)
Q1: How can I improve the yield of my pyridine N-oxide synthesis?
A1: The oxidation of pyridines to their corresponding N-oxides can be achieved using various reagents.[18]
-
Classical Methods: Hydrogen peroxide in acetic acid is a common method.[18]
-
Milder Conditions: For substrates sensitive to acidic conditions, m-chloroperoxybenzoic acid (m-CPBA) can be a better choice.[18]
-
Catalytic Methods: The use of catalysts like methyltrioxorhenium (MTO) with hydrogen peroxide can lead to high yields under mild conditions.[18] Sodium tungstate (Na2WO4) has also been used as a catalyst with 30% hydrogen peroxide in an aqueous medium, providing good yields.[19]
Q2: I am having trouble with the deoxygenation of my pyridine N-oxide. What are some effective methods?
A2: Deoxygenation of pyridine N-oxides is a common transformation.
-
Phosphorus Reagents: Triphenylphosphine (PPh3) or phosphorus trichloride (PCl3) are classical and effective reagents.
-
Catalytic Methods: Palladium on carbon (Pd/C) with a hydrogen source can be used for catalytic deoxygenation.
-
Electrochemical Methods: Electrochemical reduction offers a mild and environmentally friendly alternative for deoxygenation.[20][21]
Q3: What are some common side reactions in pyridine synthesis that can lower my yield?
A3:
-
Polymerization: Under harsh conditions or in the presence of certain catalysts, starting materials or products can polymerize, especially with cyanopyridines.[22] Strict temperature control can help mitigate this.[22]
-
Hydrolysis: For syntheses involving nitriles (e.g., pyridine-3-carbonitriles), hydrolysis of the nitrile group to a carboxylic acid or amide can be a significant side reaction, especially in aqueous media.[22] Using anhydrous solvents or buffered systems can minimize this.[22]
-
Formation of Isomers: In many pyridine syntheses, the formation of regioisomers is a possibility.[23] Careful selection of the synthetic route based on the desired substitution pattern is crucial.[23]
Q4: How does the electronic nature of substituents affect the yield of my pyridine synthesis?
A4: The electronic properties of substituents on the starting materials can significantly impact the reaction outcome.
-
Electron-Withdrawing Groups (EWGs): EWGs on the pyridine ring generally facilitate nucleophilic attack. In the context of C-H functionalization, EWGs can influence the regioselectivity.
-
Electron-Donating Groups (EDGs): EDGs can make the pyridine ring more susceptible to electrophilic attack but can hinder nucleophilic substitution. In some cases, strong EDGs can completely shut down a reaction.[24]
References
- Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- Challenges in the functionalization of pyridines. ResearchGate.
- Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. ResearchGate.
- Side-Chain Reactions of Substituted Pyridines: Videos & Practice Problems. Pearson.
- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals.
- Troubleshooting low yield in multi-component pyridine synthesis. Benchchem.
- Pyridine CH functionalization. Slideshare.
- A Review On Various Synthetic Routes Of Pyrano[3,2-C]Pyridine Derivatives. ResearchGate.
-
Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH. Available from: [Link]
- Technical Support Center: Kröhnke Pyyridine Synthesis. Benchchem.
-
Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PMC - NIH. Available from: [Link]
- Optimizing reaction conditions for substituted pyridine synthesis. Benchchem.
- Common side reactions in the synthesis of pyridine-3-carbonitriles. Benchchem.
-
Recent Strategies for the Synthesis of Pyridine Derivatives. OUCI. Available from: [Link]
-
meta-Selective C-H Functionalization of Pyridines. Semantic Scholar. Available from: [Link]
-
Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines. ACS Publications. Available from: [Link]
-
Pyridine: the scaffolds with significant clinical diversity. RSC Publishing. Available from: [Link]
-
The Kröhnke synthesis of benzo[a]indolizines revisited. RSC Publishing. Available from: [Link]
-
An In-Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. PubMed. Available from: [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. MDPI. Available from: [Link]
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Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC - NIH. Available from: [Link]
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Optimization of reductive deoxygenation of pyridine N‐oxide 1aa. ResearchGate. Available from: [Link]
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Kröhnke pyridine synthesis. Wikipedia. Available from: [Link]
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Radical-Based Regioselective C-H Functionalization of Electron-Deficient Heteroarenes: Scope, Tunability, and Predictability. PMC - NIH. Available from: [Link]
- The Kröhnke Pyridine Synthesis: An In-Depth Technical Guide for Researchers. Benchchem.
-
(PDF) Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)‐Based Metal–Organic Polyhedra. ResearchGate. Available from: [Link]
-
Deoxygenation of pyridine N‐oxides. ResearchGate. Available from: [Link]
-
Steric hindrance in metal coordination drives the separation of pyridine regioisomers using rhodium(II)-based metal-organic polyhedra. Universitat Autònoma de Barcelona Research Portal. Available from: [Link]
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Pyridine Synthesis: Cliff Notes. Baran Lab. Available from: [Link]
-
Learning from the Hantzsch synthesis. ACS. Available from: [Link]
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Substituted Dihydropyridine Synthesis by Dearomatization of Pyridines. PMC - NIH. Available from: [Link]
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Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Pharmaguideline. Available from: [Link]
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A New Convenient Synthesis of Pyridine-N-oxides. Chinese Chemical Letters. Available from: [Link]
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Deoxygenation of Aza-aromatics. Organic Chemistry Portal. Available from: [Link]
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Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. PMC - NIH. Available from: [Link]
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Recent trends in the chemistry of pyridine N-oxides. arkat usa. Available from: [Link]
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Pyridines. Imperial College London. Available from: [Link]
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Pyridine: Synthesis, reactions and medicinal uses. Slideshare. Available from: [Link]
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Functionalization of Pyridines at the C4 Position via Metalation and Capture. PMC - NIH. Available from: [Link]
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Hantzsch pyridine synthesis. Wikipedia. Available from: [Link]
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Pyridine. Wikipedia. Available from: [Link]
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Steric Effects in Displacement Reactions. III. The Base Strengths of Pyridine, 2,6-Lutidine and the Monoalkylpyridines. ACS Publications. Available from: [Link]
-
Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. Available from: [Link]
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DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Denmark Group. Available from: [Link]
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De novo Synthesis of Substituted Pyridines. ResearchGate. Available from: [Link]
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Technical Support Center: Navigating Side Reactions in the Bromination of Nicotinic Acid
Welcome to the technical support center for the bromination of nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important reaction. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and mitigate common side reactions, ensuring a successful and efficient synthesis of your target brominated nicotinic acid derivatives.
I. Understanding the Core Reaction: FAQs
Q1: What is the expected primary product from the bromination of nicotinic acid?
The primary product of the electrophilic bromination of nicotinic acid is 5-bromonicotinic acid . The directing effects of the electron-withdrawing carboxylic acid group and the deactivating effect of the protonated pyridine nitrogen atom favor electrophilic attack at the C-5 position.[1]
Q2: What is the fundamental mechanism of nicotinic acid bromination?
The bromination of nicotinic acid proceeds via an electrophilic aromatic substitution (EAS) mechanism.[1] Due to the electron-deficient nature of the pyridine ring, the reaction requires harsh conditions or activation to facilitate the attack of an electrophile (Br+).[1] The general steps are:
-
Generation of the electrophile: A Lewis acid catalyst, such as iron(III) bromide (FeBr₃), polarizes the bromine molecule (Br₂), making it a more potent electrophile.
-
Nucleophilic attack: The π-electrons of the nicotinic acid ring attack the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Rearomatization: A base removes a proton from the carbon atom bearing the bromine, restoring the aromaticity of the ring and yielding the final product.
dot graph ER { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Caption: General mechanism of nicotinic acid bromination.
II. Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues you may encounter during your experiments, providing insights into their causes and actionable solutions.
Problem 1: Formation of Multiple Products Detected by TLC/HPLC
Q2.1: My reaction mixture shows multiple spots on the TLC plate. What are the likely side products?
The most common side reaction is over-bromination , leading to the formation of dibromo- or even polybrominated nicotinic acids .[1] Under forcing conditions, a second bromine atom can be introduced onto the ring.
Another potential, though less common, issue is the formation of other isomeric monobrominated nicotinic acids , such as 2-bromonicotinic acid or 6-bromonicotinic acid. The regioselectivity of the reaction is highly dependent on the reaction conditions.[2]
Q2.2: How can I prevent the formation of polybrominated byproducts?
Controlling the stoichiometry of the brominating agent is critical.
-
Expert Insight: While a slight excess of bromine may be necessary to drive the reaction to completion, a large excess significantly increases the likelihood of polybromination.[1] Careful, slow, dropwise addition of the brominating agent allows for better control over the reaction.
| Parameter | Recommendation | Rationale |
| Bromine Stoichiometry | 1.0 - 1.2 equivalents | Minimizes the availability of excess bromine for a second substitution. |
| Reaction Temperature | Maintain at the lower end of the optimal range | Higher temperatures can increase the rate of the second bromination. |
| Reaction Monitoring | Frequent TLC or HPLC analysis | Stop the reaction once the starting material is consumed to prevent further bromination of the product. |
Q2.3: I suspect the formation of other bromo-isomers. How can I confirm this and adjust my strategy?
The formation of isomers other than 5-bromonicotinic acid is less common under standard conditions but can occur.
-
Confirmation: The most reliable way to confirm the presence of isomers is through co-injection with authentic standards in HPLC or by using 2D NMR techniques for structural elucidation of the isolated byproducts.
-
Mitigation: The regioselectivity is often influenced by the specific catalyst and solvent system used. A thorough literature search for reaction conditions known to favor the desired isomer is recommended. For instance, certain zeolite catalysts have been shown to influence the regioselectivity of aromatic brominations.[3]
Problem 2: Low Yield and Presence of Gaseous Byproducts
Q2.4: I'm observing gas evolution and my yield of brominated product is low. What could be happening?
This is a strong indication of decarboxylation , where the carboxylic acid group is lost as carbon dioxide (CO₂). This side reaction is particularly favored at elevated temperatures.[4] The product of this reaction would be 3-bromopyridine.
dot graph Decarboxylation { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Caption: Decarboxylation of nicotinic acid at high temperatures.
Q2.5: How can I minimize decarboxylation?
-
Temperature Control: This is the most critical factor. Maintain the reaction temperature at the lowest effective level. For many bromination procedures of nicotinic acid, temperatures in the range of 110-120°C are reported.[1][5] If decarboxylation is significant, consider exploring if lower temperatures with a more active catalyst system or a different brominating agent could be effective.
-
Reaction Time: Prolonged reaction times at high temperatures can also promote decarboxylation. Monitor the reaction progress and work it up as soon as the starting material is consumed.
Problem 3: Difficulty in Product Purification
Q2.6: I'm struggling to separate the 5-bromonicotinic acid from the dibrominated byproduct by recrystallization. What do you suggest?
The similar polarity of mono- and di-brominated products can make their separation by single-solvent recrystallization challenging.
-
Mixed-Solvent Recrystallization: This technique can often provide better separation. The principle is to dissolve the crude product in a "good" solvent (in which both compounds are soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which both are less soluble) until the solution becomes turbid. Upon slow cooling, the less soluble compound (often the dibrominated product) may crystallize out first, or vice-versa depending on the solvent pair.[6][7]
| "Good" Solvent (High Solubility) | "Poor" Solvent (Low Solubility) |
| Ethanol | Water |
| Methanol | Water |
| Acetone | Hexane |
-
Fractional Crystallization: This involves multiple recrystallization steps, where the crystals from each step are collected and re-subjected to the process. While more time-consuming, it can lead to a higher purity product.
Q2.7: How can I remove unreacted nicotinic acid from my product?
Nicotinic acid is more polar than its brominated derivatives. This difference in polarity can be exploited for purification.
-
pH Adjustment: During the work-up, carefully adjusting the pH of the aqueous solution can lead to the selective precipitation of the product. 5-bromonicotinic acid is reported to precipitate at a pH of 2.5-3.0.[1][5]
-
Column Chromatography: If recrystallization is ineffective, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes, followed by the addition of a small amount of methanol or acetic acid) will typically elute the less polar brominated products before the more polar nicotinic acid.
III. Experimental Protocols and Data
Protocol 1: Synthesis of 5-Bromonicotinic Acid
This protocol is a generalized procedure based on common literature methods.[1][5]
Reagents and Equipment:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Bromine (Br₂)
-
Iron powder (catalyst)
-
4N Sodium hydroxide (NaOH) solution
-
Ice
-
Three-necked round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle.
Procedure:
-
To a dry three-necked flask equipped with a reflux condenser and a dropping funnel, add nicotinic acid (1.0 eq) and iron powder (0.02 eq).
-
Carefully add thionyl chloride (2.0-2.5 eq) to the flask.
-
Heat the mixture to 70-80°C with stirring until the nicotinic acid dissolves completely.
-
Slowly add bromine (1.0-1.2 eq) dropwise from the dropping funnel over 1-2 hours.
-
After the addition is complete, reflux the reaction mixture for 6-12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Adjust the pH of the aqueous solution to 2.5-3.0 with 4N NaOH solution.
-
Collect the precipitated 5-bromonicotinic acid by vacuum filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Table 1: Typical Reaction Parameters and Reported Yields
| Starting Material | Brominating Agent | Catalyst | Temperature (°C) | Time (h) | Reported Yield (%) | Reference |
| Nicotinic Acid | Br₂/SOCl₂ | Iron Powder | 70-120 | 6-12 | 85-95 | [8] |
| Nicotinic Acid | Br₂ | Lewis Acid | 110-120 | 10-14 | 93-95 | [5] |
IV. Analytical Methods for Reaction Monitoring and Product Analysis
A. Thin-Layer Chromatography (TLC)
TLC is an invaluable tool for rapid reaction monitoring.
Q4.1: What is a good TLC solvent system to separate nicotinic acid, 5-bromonicotinic acid, and potential dibromo-byproducts?
A combination of a polar and a non-polar solvent is typically used. The optimal ratio will depend on the specific stationary phase (silica gel is common).
-
Recommended Starting Points:
-
Ethyl acetate : Hexane (e.g., 1:1 or 2:1) with a few drops of acetic acid to improve spot shape.
-
Dichloromethane : Methanol (e.g., 9:1 or 8:2).
-
-
Expected Elution Order (decreasing Rf):
-
Dibromonicotinic acid (least polar)
-
5-Bromonicotinic acid
-
Nicotinic acid (most polar)
-
Q4.2: How can I visualize the spots on the TLC plate?
-
UV Light (254 nm): Nicotinic acid and its brominated derivatives are UV-active and will appear as dark spots on a fluorescent green background.[9]
-
Potassium Permanganate (KMnO₄) Stain: This is a general stain for organic compounds and will visualize most components as yellow-brown spots on a purple background.[10]
-
Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will cause most organic compounds to appear as brown spots.[10]
B. High-Performance Liquid Chromatography (HPLC)
HPLC provides quantitative information about the reaction progress and product purity.
Q4.3: Can you provide a starting HPLC method for analyzing my reaction mixture?
A reverse-phase HPLC method is generally suitable for separating these polar compounds.
-
Column: C18 (e.g., 5 µm, 4.6 x 250 mm)
-
Mobile Phase: A gradient of acetonitrile (or methanol) and water with an acidic modifier (e.g., 0.1% trifluoroacetic acid or phosphoric acid) is often effective.[11][12]
-
Detection: UV detection at a wavelength where all components have significant absorbance (e.g., 260-270 nm).[9]
-
Expected Elution Order: In a typical reverse-phase system, the most polar compound (nicotinic acid) will elute first, followed by 5-bromonicotinic acid, and then the least polar dibrominated byproducts.
dot graph HPLC_Workflow { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];
} . Caption: A typical workflow for HPLC analysis of the reaction mixture.
V. References
-
Technical Support Center: Optimizing the Bromination of Nicotinic Acid - Benchchem. (URL not available)
-
An In-depth Technical Guide to 5-Bromonicotinic Acid (CAS Number: 20826-04-4) - Benchchem. (URL not available)
-
6-Bromonicotinic acid 6311-35-9 wiki. (URL not available)
-
Technical Support Center: Purification of 5-Bromonicotinaldehyde Derivatives - Benchchem. (URL not available)
-
RU2070193C1 - Process for preparing 5-bromonicotinic acid - Google Patents.
-
HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column | SIELC Technologies. (URL not available)
-
RU2039046C1 - Process for preparing 5-bromonicotinic acid - Google Patents.
-
Separation of Nicotinic acid 1-oxide on Newcrom R1 HPLC column - SIELC Technologies. (URL not available)
-
TLC stains. (URL not available)
-
Use of TLC and RPTLC for separation of nicotinic acid derivatives - ResearchGate. (URL not available)
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II - ResearchGate. (URL not available)
-
Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. (URL not available)
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC - PubMed Central. [Link]
-
A Unified Approach to Decarboxylative Halogenation of (Hetero)aryl Carboxylic Acids - Macmillan Group - Princeton University. (URL not available)
-
Development of a Thin Layer Chromatography Method for the Separation of Enantiomers Using Chiral Mobile Phase Additives. (URL not available)
-
3.3F: Mixed Solvents - Chemistry LibreTexts. [Link]
-
Rate of Decarboxylation of pyridinecarboxylic acids [closed] - Chemistry Stack Exchange. [Link]
-
Development and validation of an ultrahigh-performance liquid chromatography method for identity, assay and impurity testing of - Lund University Publications. (URL not available)
-
Stationary Phases for Modern Thin-Layer Chromatography | LCGC International. (URL not available)
-
Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach - TopSCHOLAR. (URL not available)
-
3.6D: Mixed Solvent Crystallization - Chemistry LibreTexts. [Link]
-
Controlling the regioselectivity of the bromolactonization reaction in HFIP - RSC Publishing. (URL not available)
-
Recrystallization with two solvents : r/Chempros - Reddit. [Link]
-
An Improved Method for the Determination of Nicotinic Acid in Human Plasma by High-Performance Liquid Chromatography | Semantic Scholar. [Link]
-
Purification of nicotinic acid - US3037987A - Google Patents.
-
Decarboxylative Halogenation of Organic Compounds | Chemical Reviews. [Link]
-
Cas 6311-35-9,6-Bromonicotinic acid | lookchem. [Link]
-
Selectivity in Bromination of Aromatic Substrates by Molecular Bromine in the Presence of Reusable Zeolites | Request PDF - ResearchGate. (URL not available)
-
Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. III. 3-Hydroxy- and 3-aminopyridine-2-carboxylic acids - ResearchGate. (URL not available)
-
6311-35-9|6-Bromonicotinic acid|BLD Pharm. (URL not available)
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Technical Support Center: Solubility Enhancement for 5-Bromo-6-(cyclohexyloxy)nicotinic acid
Welcome to the technical support center for 5-Bromo-6-(cyclohexyloxy)nicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for improving the solubility of this compound. Given its chemical structure—a substituted nicotinic acid—solubility challenges are anticipated, particularly in aqueous media. This document will walk you through a systematic approach to tackle these challenges, grounded in established physicochemical principles.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Initial Assessment of Solubility
Question: I have a solid sample of this compound and I'm struggling to dissolve it. Where do I start?
Answer: The initial step is to systematically assess the compound's solubility in a range of common laboratory solvents. This will provide a baseline understanding of its physicochemical properties. Due to its nicotinic acid backbone, the compound is expected to behave as a weak acid.
Recommended Initial Screening Solvents:
-
Aqueous Buffers: Start with buffers at different pH values to evaluate the impact of ionization on solubility. Suggested starting points are pH 2.0 (highly protonated), pH 7.4 (physiological), and pH 9.0 (highly deprotonated).
-
Common Organic Solvents: Test solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in alcohols like ethanol and methanol.
Experimental Protocol: Equilibrium Solubility Determination
-
Add an excess amount of this compound to a known volume of the chosen solvent in a sealed vial.
-
Agitate the vial at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension through a 0.22 µm filter to remove undissolved solid.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
The Role of pH in Solubility
Question: Why is the pH of the aqueous solution so important for dissolving my compound?
Answer: this compound possesses a carboxylic acid functional group on the pyridine ring. The ionization state of this group is dependent on the pH of the solution, which in turn dramatically affects the compound's solubility.
-
At low pH (acidic conditions): The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is generally less soluble in aqueous media.
-
At high pH (basic conditions): The carboxylic acid group will be in its ionized, deprotonated (anionic) form (-COO⁻). This form is typically much more soluble in water due to its charge.[1][2][3]
Troubleshooting Workflow for pH Optimization:
Caption: pH optimization workflow.
Utilizing Co-solvents for Enhanced Solubility
Question: Adjusting the pH is not sufficient for my experimental needs. What are my next steps?
Answer: The use of co-solvents is a common and effective strategy to increase the solubility of poorly water-soluble compounds.[5][6][7] Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system, thereby improving the dissolution of hydrophobic molecules.
Recommended Co-solvents:
| Co-solvent | Polarity Index | Notes |
| Dimethyl Sulfoxide (DMSO) | 7.2 | A powerful solvent for a wide range of compounds. |
| Ethanol | 4.3 | A commonly used, less toxic alcohol. |
| Propylene Glycol | 6.9 | Often used in pharmaceutical formulations. |
| Polyethylene Glycol (PEG 300/400) | - | Non-volatile and frequently used in drug delivery. |
Experimental Protocol: Co-solvent Solubility Enhancement
-
Prepare stock solutions of your compound in 100% of the selected co-solvents (e.g., 10 mg/mL in DMSO).
-
Create a series of aqueous buffer solutions (at a pH where the compound is most stable) containing increasing percentages of the co-solvent (e.g., 5%, 10%, 20%, 50% v/v).
-
Add a small aliquot of the stock solution to each of the co-solvent/buffer mixtures.
-
Observe for any precipitation. The highest percentage of aqueous buffer in which the compound remains in solution is the maximum tolerable aqueous concentration for that co-solvent system.
Logical Relationship for Co-solvent Selection:
Caption: Co-solvent mechanism of action.
Advanced Strategies: Salt Formation
Question: I need to prepare a stable, solid form of the compound with improved aqueous solubility. What should I consider?
Answer: For ionizable compounds like this compound, forming a salt is a highly effective method to enhance solubility and dissolution rate.[8][9] Since the compound is a weak acid, you would form a salt with a base.
Potential Counter-ions for Salt Formation:
-
Inorganic: Sodium (Na⁺), Potassium (K⁺)
-
Organic Amines: Tromethamine (Tris), Meglumine, Diethanolamine
Experimental Protocol: Salt Formation Screening
-
Dissolve this compound in a suitable organic solvent (e.g., ethanol, isopropanol).
-
Add an equimolar amount of the selected base (e.g., sodium hydroxide solution, tromethamine).
-
Stir the mixture at room temperature or with gentle heating to encourage salt formation.
-
Isolate the resulting solid by filtration or evaporation of the solvent.
-
Characterize the new solid form (e.g., by melting point, spectroscopy) and determine its aqueous solubility as described in the initial assessment.
Safety and Handling
Question: What are the safety precautions I should take when handling this compound?
Answer: While specific toxicity data for this compound are not available, data from closely related compounds such as 5-Bromonicotinic acid and 5-Bromo-6-hydroxynicotinic acid indicate that they can be skin and eye irritants.[5][10][11][12] Therefore, it is prudent to handle this compound with appropriate care.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Ventilation: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place away from strong oxidizing agents. Keep the container tightly sealed.
References
-
Chempanda. Bromopyridine: Common isomorphs, synthesis, applications and storage. [Link]
-
PubChem. 5-Bromonicotinic acid. [Link]
-
PubChem. 6-Hydroxynicotinic acid. [Link]
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-
ResearchGate. Stacking complexation by nicotinamide: A useful way of enhancing drug solubility. 2025. [Link]
-
National Center for Biotechnology Information. Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. ACS Omega. 2023. [Link]
-
ACS Publications. Enhancing the Stability of Nicotine via Crystallization Using Enantiopure Tartaric Acid Salt Formers. ACS Omega. 2023. [Link]
-
International Journal of Pharmaceutical Sciences and Medicine. SOLUBILITY ENHANCEMENT: MEANING AND TECHNIQUES. 2020. [Link]
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PubChem. Nicotinic Acid. [Link]
-
ResearchGate. New Syntheses of Substituted Pyridines via Bromine–Magnesium Exchange. 2025. [Link]
-
Chemistry LibreTexts. The Effects of pH on Solubility. 2019. [Link]
-
ResearchGate. Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. 2025. [Link]
- Google Patents.
-
PubChem. Pyridine, 2,2'-(5-bromo-1,3-phenylene)bis-. [Link]
-
MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. Molecules. 2024. [Link]
-
International Journal of Pharmaceutical and Chemical Sciences. STRATEGIES FOR IMPROVING HYDROPHOBIC DRUGS SOLUBILITY AND BIOAVAILABILITY. [Link]
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- 12. 5-Bromonicotinic acid | C6H4BrNO2 | CID 88707 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Nuances of Halogenated Pyridine Stability
Welcome to the Technical Support Center for halogenated pyridine compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter the unique stability challenges these critical building blocks present. Halogenated pyridines are indispensable in modern synthetic chemistry, yet their reactivity and stability can be a source of frustration. This resource provides in-depth, field-proven insights to help you troubleshoot common issues and ensure the integrity of your experiments.
Section 1: Storage and Handling — The Foundation of Stability
Proper storage and handling are the first line of defense against the degradation of halogenated pyridine compounds. Neglecting these fundamental steps can introduce unforeseen variables into your reactions, leading to inconsistent results and time-consuming troubleshooting.
FAQ 1: What are the ideal storage conditions for different halogenated pyridines?
The stability of halogenated pyridines varies significantly with the nature of the halogen and the substitution pattern on the pyridine ring. Here’s a general guideline:
| Halogenated Pyridine Type | Recommended Storage Conditions | Key Considerations |
| Fluoropyridines | Room temperature (20-25°C) in a tightly sealed container, protected from moisture.[1] | Moisture can lead to degradation. The use of a desiccant is recommended.[1] Store away from strong oxidizing agents and acids.[1] |
| Chloropyridines | Cool, dry, and well-ventilated area. | Less reactive than bromo- or iodopyridines, but still susceptible to nucleophilic substitution. |
| Bromopyridines | Cool, dry place, often refrigerated (2-8°C). | More reactive than chloropyridines and can be light-sensitive. Storage in amber vials is advisable. |
| Iodopyridines | Refrigerated (2-8°C) and protected from light. | The carbon-iodine bond is the weakest, making these compounds the most reactive and least stable. They are prone to degradation, especially in the presence of light and trace metals.[2] |
Expert Insight: Always consult the Safety Data Sheet (SDS) for specific storage recommendations for the particular isomer you are using.[3][4] The position of the halogen on the pyridine ring can significantly influence its stability. For instance, 2- and 4-halopyridines are generally more susceptible to nucleophilic attack than 3-halopyridines due to the electron-withdrawing nature of the nitrogen atom.
Workflow for Receiving and Storing New Halogenated Pyridines
Caption: Workflow for receiving and storing halogenated pyridines.
Section 2: Troubleshooting Common Synthetic Reactions
Halogenated pyridines are frequently employed in cross-coupling reactions. However, their inherent properties can lead to specific challenges.
FAQ 2: My Suzuki-Miyaura coupling with a bromopyridine is giving low yields. What are the common culprits?
Low yields in Suzuki-Miyaura reactions involving bromopyridines are a frequent issue. The electron-deficient nature of the pyridine ring and potential catalyst inhibition by the pyridine nitrogen are common challenges.[5]
Troubleshooting Protocol for Low-Yielding Suzuki-Miyaura Reactions:
-
Assess Reagent Quality:
-
Bromopyridine: Ensure it is free from degradation products. Consider purification by column chromatography or distillation if necessary.
-
Boronic Acid/Ester: These reagents can degrade over time. Use fresh, high-purity boronic acid or a more stable boronate ester.[6]
-
Solvent: Use anhydrous solvents and ensure they are properly degassed to prevent catalyst oxidation.[7]
-
-
Optimize Reaction Conditions:
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical.[5] For challenging couplings, consider more active, bulky, and electron-rich ligands like SPhos, XPhos, or RuPhos.[7]
-
Base: The base is crucial for the transmetalation step. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases to minimize side reactions like hydrodehalogenation.[5][7]
-
Temperature: 2- and 4-bromopyridines may require higher temperatures (80-120 °C) for efficient oxidative addition.[7]
-
-
Address Catalyst Inhibition:
-
The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[5] Using bulky ligands can help prevent this coordination.
-
Logical Relationship Diagram for Troubleshooting Suzuki-Miyaura Reactions
Caption: Troubleshooting logic for low-yielding Suzuki-Miyaura reactions.
FAQ 3: I'm observing significant hydrodehalogenation in my cross-coupling reaction. How can I minimize this side reaction?
Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction, particularly with more reactive halopyridines like bromopyridines and iodopyridines.[5] This occurs when the palladium-aryl intermediate reacts with a hydride source instead of the desired coupling partner.[5]
Strategies to Minimize Hydrodehalogenation:
| Strategy | Rationale |
| Choice of Base | Avoid strong bases that can promote this side reaction. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred.[5] |
| Solvent System | Using a mixture of an organic solvent with water can sometimes suppress hydrodehalogenation.[5] |
| Scrutinize Reagents | The hydride source can be the solvent, impurities in the reagents, or even the boronic acid itself.[5] Ensure high-purity reagents and dry solvents. |
Section 3: Understanding Degradation Pathways
Knowledge of the potential degradation pathways of halogenated pyridines can aid in preventing their decomposition and in identifying impurities in your reaction mixtures.
FAQ 4: What are the common degradation pathways for halogenated pyridines?
Halogenated pyridines can degrade through several mechanisms:
-
Nucleophilic Aromatic Substitution (SNA_r_): The electron-deficient nature of the pyridine ring, especially at the 2- and 4-positions, makes it susceptible to attack by nucleophiles. This can be initiated by residual water, alcohols, or other nucleophilic reagents in the reaction mixture.
-
Photodegradation: Many organic halides are sensitive to light. The energy from UV or visible light can be sufficient to cleave the carbon-halogen bond, leading to radical formation and subsequent decomposition. This is particularly relevant for iodopyridines.
-
Thermal Decomposition: At elevated temperatures, halogenated pyridines can decompose. The thermal stability generally decreases from fluoro- to iodopyridines.[8][9]
-
Reaction with Strong Bases: Strong bases can promote dehydrohalogenation or other unwanted side reactions.
-
Biodegradation: While more relevant in an environmental context, it's worth noting that microorganisms can degrade halogenated pyridines, often through hydroxylation pathways.[10][11][12][13][14]
Experimental Protocol for Assessing Photostability
This protocol is adapted from the ICH Harmonised Tripartite Guideline for photostability testing.[15]
-
Sample Preparation:
-
Prepare a solution of the halogenated pyridine in a suitable solvent (e.g., acetonitrile, methanol).
-
Prepare a "dark control" sample by wrapping an identical sample in aluminum foil.
-
-
Light Exposure:
-
Expose the sample to a light source that provides both UV and visible light.
-
The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15]
-
-
Analysis:
-
At appropriate time intervals, withdraw aliquots from both the exposed and dark control samples.
-
Analyze the samples by a suitable stability-indicating method (e.g., HPLC-UV, LC-MS) to quantify the parent compound and detect any degradation products.
-
-
Evaluation:
-
Compare the degradation of the exposed sample to the dark control. Significant degradation in the exposed sample indicates photosensitivity.
-
Section 4: Material Compatibility
Ensuring the compatibility of halogenated pyridines with laboratory equipment is crucial to prevent contamination and degradation.
FAQ 5: Are there any materials I should avoid when working with halogenated pyridines?
While specific compatibility depends on the exact compound and conditions, some general guidelines apply:
-
Metals: Halogenated compounds, especially in the presence of moisture, can be corrosive to certain metals. Avoid unlined steel containers.[16] In some cases, the corrosive action of halogenated solvents on aluminum or galvanized materials could pose a risk.[17]
-
Plastics: Compatibility with plastics can vary. It is essential to consult a chemical compatibility chart. For example, some sources indicate good compatibility of pyridine with materials like PEEK and Teflon®.[18][19][20]
-
Strong Oxidizing Agents and Acids: These should generally be avoided as they can react with and degrade halogenated pyridines.[1][4]
Expert Tip: Always use high-quality glassware for reactions and storage. Ensure that septa and other plastic components of your reaction setup are compatible with the solvents and reagents being used.
References
- What are the storage conditions for different types of fluorinated pharmaceutical intermedi
- Troubleshooting low yields in 3-Bromopyridine-D4 functionaliz
- 2-FLUORO PYRIDINE CAS No 372-48-5 MATERIAL SAFETY D
- Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions - PMC - NIH.
- (PDF)
- The Impact of Halogen Substituents on the Synthesis and Structure of Co-Crystals of Pyridine Amides - MDPI. (2021, February 21).
- Hydrogen fluoride pyridine - Santa Cruz Biotechnology.
- Nickel-catalyzed cross-electrophile coupling of 2-chloropyridines with alkyl bromides - NIH. (2015, January 1).
- Technical Support Center: Suzuki Coupling with 2-Chloropyridine Deriv
- Degradation of pyridines in the environment - Semantic Scholar.
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- Proposed degradation pathways of pyridine derivatives in bacteria...
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- Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC.
- meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines: meta-Chlorination of 2-Phenylpyridine - Organic Syntheses. (2024, December 18).
- 3-Selective Halogenation of Pyridines via Zincke Imine Intermedi
- Help needed with unreproducible Suzuki coupling : r/Chempros - Reddit. (2023, December 20).
- Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered - PubMed. (2020, July 20).
- Pyridine - Apollo Scientific.
- Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines | The Journal of Organic Chemistry - ACS Public
- Inhibition of (dppf)nickel-catalysed Suzuki– Miyaura cross-coupling reactions by a-halo-N - RSC Publishing. (2021, October 11).
- Suzuki–Miyaura Reactions of (4-bromophenyl)
- Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium...
- Technical Support Center: Catalyst Selection for Difficult Suzuki Couplings of Chloropyridazines - Benchchem.
- Iodopyridine: Common isomorphs, synthesis, side effects and applic
- Thermal Stability and Degradation of 4-Pyrrolidinopyridine: A Technical Guide - Benchchem.
- Suzuki reactions of 2-bromopyridine with aryl boronic acids a - ResearchG
- The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K. (2015, October 16).
- Insights into the molecular determinants of thermal stability in halohydrin dehalogenase HheD2 - PubMed.
- Order versus Disorder in the Cocrystals of m-Halogenopyridines with m-Halogenobenzoic Acids: The Effects of the I···O Halogen Bond | Crystal Growth & Design - ACS Public
- Chemical Compatibility Database
- Microwave-assisted synthesis of high thermal stability and colourless polyimides containing pyridine - PMC - NIH. (2019, June 5).
- Q1B Photostability Testing of New Active Substances and Medicinal Products.
- (PDF)
- Halogenation of the 3-position of pyridines through Zincke imine intermedi
- Chemical Comp
- 4-Iodopyridine | C5H4IN | CID 609492 - PubChem.
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- High glass transition and thermal stability of new pyridine-containing polyimides: Effect of protonation on fluorescence | Request PDF - ResearchG
- Chemical Comp
- CHEMICAL COMPATIBILITY CHART Metallic M
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Scaling up the synthesis of 5-Bromo-6-(cyclohexyloxy)nicotinic acid
An essential intermediate in pharmaceutical research, 5-Bromo-6-(cyclohexyloxy)nicotinic acid is crucial for the development of novel therapeutic agents. As its demand grows, scaling up its synthesis from the lab bench to pilot or production scale presents unique challenges. This technical support center provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to navigate the complexities of this multi-step synthesis.
As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles and field-tested insights to empower you to resolve issues proactively and optimize your synthetic route for efficiency and robustness.
Overall Synthetic Workflow
The most common and scalable synthetic route to this compound involves a three-step sequence starting from 6-hydroxynicotinic acid. This pathway is generally favored for its reliable reaction mechanisms and the commercial availability of the starting materials.
Caption: High-level overview of the three-step synthesis.
This section addresses specific problems that may arise during the scale-up synthesis, providing causal explanations and actionable solutions.
Step 1: Bromination of 6-Hydroxynicotinic Acid
Problem 1: Low Yield or Incomplete Conversion
-
Question: My bromination of 6-hydroxynicotinic acid is stalling, and I'm recovering significant amounts of starting material. What's going wrong?
-
Answer: This issue typically stems from insufficient electrophilicity of the bromine or poor solubility of the starting material.
-
Causality: 6-hydroxynicotinic acid has limited solubility in water, which is a common solvent for this reaction.[1] While the pyridine ring is activated towards electrophilic substitution by the hydroxyl group, poor mixing can lead to a slow or incomplete reaction.
-
Solution:
-
Solvent System: While water is effective, using glacial acetic acid as the solvent can improve the solubility of the starting material.[2]
-
Temperature Control: The reaction should be initiated under ice bath cooling during the slow addition of bromine to control the initial exotherm.[1] Afterward, allowing the reaction to stir at room temperature for an extended period (e.g., 24 hours) is critical to drive it to completion.[1]
-
Stoichiometry: Ensure at least 1.4 equivalents of bromine are used relative to the 6-hydroxynicotinic acid to ensure complete conversion.[1]
-
-
Problem 2: Formation of a Dark, Tarry Byproduct
-
Question: My reaction mixture turned dark brown/black, and the isolated product is an impure, discolored solid. How can I prevent this?
-
Answer: The formation of tarry substances often indicates over-bromination or oxidative side reactions.
-
Causality: Bromine is a strong oxidizing agent. Localized high concentrations or elevated temperatures can lead to degradation of the pyridine ring.
-
Solution:
-
Controlled Addition: Add the bromine dropwise to a well-stirred suspension of the starting material. This maintains a low concentration of bromine in the reaction mixture, minimizing side reactions.
-
Maintain Low Temperature: Strictly maintain the temperature below 10°C during the bromine addition to temper its reactivity.[1]
-
Work-up: Upon completion, quenching any residual bromine with a reducing agent like sodium bisulfite solution until the color disappears can prevent further reactions during filtration and drying.
-
-
Step 2: Conversion to 5-Bromo-6-chloronicotinic Acid
Problem 3: Failure to Form the Chloro Intermediate
-
Question: After refluxing with phosphorus oxychloride (POCl₃), my analysis shows only the starting 5-bromo-6-hydroxynicotinic acid. Why did the reaction fail?
-
Answer: This is a classic chlorodehydroxylation reaction, and its failure is almost always due to the presence of water or insufficient activation.
-
Causality: POCl₃ reacts violently with water, becoming deactivated. The hydroxyl group on the pyridine ring requires protonation or interaction with a Lewis acid to become a good leaving group.
-
Solution:
-
Anhydrous Conditions: Ensure the starting material, 5-bromo-6-hydroxynicotinic acid, is perfectly dry. Use freshly distilled or a new bottle of POCl₃. All glassware must be oven-dried.
-
Catalyst/Additive: The addition of a quaternary ammonium salt like tetramethylammonium chloride can facilitate the reaction.[2]
-
Sufficient Reagent and Heat: Use a significant excess of POCl₃, which can also act as the solvent. Ensure the reaction is heated to a vigorous reflux for a sufficient duration (e.g., 3 hours or more) to drive the conversion.[2]
-
Work-up Caution: The work-up is highly exothermic. The reaction mixture must be cooled and poured slowly onto a large amount of crushed ice with vigorous stirring to safely quench the excess POCl₃.[2]
-
-
Step 3: Williamson Ether Synthesis (SNAr)
Problem 4: Low Yield of the Final Product
-
Question: The final ether-forming step is giving me a very low yield. What are the critical parameters for this SNAr reaction?
-
Answer: The success of this step hinges on the efficient generation of a potent nucleophile (cyclohexoxide) and displacing the chloride leaving group.
-
Causality: Cyclohexanol itself is not nucleophilic enough to displace the chloride. It must be deprotonated by a strong base to form the much more reactive cyclohexoxide anion.[3][4][5] The reaction is an SN2 type process.[3][4][6]
-
Solution:
-
Choice of Base: A strong base is required. Sodium hydride (NaH) is an excellent choice as it irreversibly deprotonates the alcohol, driving the equilibrium forward. Potassium hydroxide (KOH) in a polar aprotic solvent like DMSO is also effective.[7]
-
Solvent: Use a polar aprotic solvent such as DMSO or DMF. These solvents solvate the cation (Na⁺ or K⁺) but not the alkoxide anion, maximizing its nucleophilicity.
-
Anhydrous Conditions: If using NaH, anhydrous conditions are critical. Any water will consume the hydride.
-
Temperature: Gently heating the reaction (e.g., 80-100°C) is often necessary to increase the rate of the SNAr reaction.[7] Monitor the reaction by TLC or LC-MS to avoid decomposition at higher temperatures.
-
-
Sources
- 1. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]
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- 6. m.youtube.com [m.youtube.com]
- 7. 5-bromo-6-(cyclopropylmethoxy)nicotinic acid synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Nicotinic Acid Analogs
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of nicotinic acid analogs. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the laboratory. Drawing from established literature and field-proven insights, we aim to equip you with the knowledge to troubleshoot effectively, optimize your synthetic routes, and ensure the integrity of your results.
Part 1: Troubleshooting Guide
This section is structured in a problem-and-solution format to directly address specific experimental hurdles.
Issue 1: Low Reaction Yield
Question: My nicotinic acid analog synthesis is resulting in consistently low yields. What are the common causes and how can I address them?
Answer: Low yields are a frequent challenge and can arise from a combination of factors. A systematic approach is crucial to pinpoint the root cause.[1]
-
Incomplete Reactions: The reaction may not be reaching completion.
-
Causality: Insufficient reaction time or energy input can lead to a significant amount of unreacted starting material.
-
Solution:
-
Monitor Reaction Progress: Utilize techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials and the formation of the product over time.[1] This will help determine the optimal reaction duration.
-
Adjust Reaction Conditions: Consider incrementally increasing the reaction temperature or extending the reaction time.[1] However, be cautious as excessive heat or time can lead to side reactions or product decomposition.[2]
-
-
-
Side Reactions: The formation of undesired byproducts is a primary contributor to reduced yields.[1]
-
Causality: Depending on the synthetic route, common side reactions include hydrolysis of nitrile precursors, over-oxidation of alkyl side chains, or polymerization.[1]
-
Solution:
-
Control of Reaction Conditions: For nitrile hydrolysis, maintaining anhydrous conditions and controlling the pH can be critical.[1] In acidic or basic media, the nitrile group is more susceptible to nucleophilic attack by water.[1]
-
Selective Reagents: In cases of over-oxidation (e.g., oxidizing a picoline to nicotinic acid), the choice of oxidant and careful control of stoichiometry are paramount to ensure selectivity.[1] For reductions, using milder or more selective reducing agents can prevent the formation of over-reduced products like alcohols instead of desired aldehydes.[1]
-
-
-
Catalyst Deactivation: In catalytic reactions, the catalyst may lose its efficacy.
-
Purification Losses: Significant amounts of the desired product can be lost during work-up and purification steps.[1]
-
Causality: Multiple recrystallization steps, while improving purity, can substantially decrease the overall yield.[1][3]
-
Solution:
-
Optimize Recrystallization: Carefully select the recrystallization solvent and use the minimum amount necessary to dissolve the product at elevated temperatures to maximize recovery upon cooling.[1][3]
-
Alternative Purification: For crude yellow nicotinic acid from nitric acid oxidation, a simple melt of the crude product before a single recrystallization can improve purity and reduce the need for multiple, yield-diminishing recrystallizations.[4]
-
-
Caption: A decision tree for diagnosing and resolving low reaction yields.
Issue 2: Poor Regioselectivity in Pyridine Ring Formation
Question: My synthesis of a substituted nicotinic acid analog is producing a mixture of regioisomers. How can I improve the regioselectivity?
Answer: Poor regioselectivity is a common issue in pyridine syntheses like the Hantzsch or Bohlmann-Rahtz methods, especially when using unsymmetrical starting materials.[5]
-
Hantzsch Pyridine Synthesis:
-
Causality: When using an unsymmetrical β-keto ester, two different cyclization pathways are possible, leading to a mixture of regioisomers.[5]
-
Solution:
-
Steric Hindrance: Employing bulky substituents on the aldehyde or the β-keto ester can sterically direct the cyclization to favor the formation of the less hindered product.[5]
-
Stepwise Approach: Instead of a one-pot reaction, a stepwise approach can control regioselectivity. Pre-forming the Knoevenagel condensation product or the enamine intermediate before the final cyclization step can force the reaction down a single pathway.[6]
-
-
-
Bohlmann-Rahtz Pyridine Synthesis:
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to nicotinic acid analogs?
A1: Several classical and modern methods are employed:
-
Hantzsch Pyridine Synthesis: A multicomponent reaction involving an aldehyde, two equivalents of a β-keto ester, and a nitrogen source (like ammonia or ammonium acetate) to form a dihydropyridine, which is then oxidized to the pyridine ring.[8][9]
-
Bohlmann-Rahtz Pyridine Synthesis: Condensation of an enamine with an ethynyl ketone, followed by a heat- or acid-catalyzed cyclodehydration.[7] This method avoids the need for a separate oxidation step.[7]
-
Guareschi-Thorpe Condensation: The condensation of a cyanoacetic ester with a β-keto ester or a ketone in the presence of ammonia to yield substituted pyridines.[10][11]
-
Oxidation of Substituted Pyridines: Oxidation of β-substituted pyridines, such as 3-picoline (3-methylpyridine), using oxidants like nitric acid or potassium permanganate.[4][12]
-
From Quinolinic Acid: Decarboxylation of quinolinic acid, which can be synthesized from tryptophan or aspartic acid precursors, often through biological or hydrothermal methods.[13][14][15]
Q2: I am having difficulty introducing substituents onto the pyridine ring. Why is this, and what strategies can I use?
A2: The pyridine ring is electron-deficient due to the electronegative nitrogen atom, which deactivates it towards electrophilic aromatic substitution. Additionally, the nitrogen's lone pair can coordinate with Lewis acids, further reducing reactivity.[1] Strategies to overcome this include:
-
Building the Ring with Substituents: It is often more effective to construct the substituted pyridine ring from acyclic precursors using methods like the Hantzsch or Bohlmann-Rahtz syntheses, rather than trying to functionalize a pre-existing pyridine ring.[16]
-
Minisci Reaction: For C-H functionalization, the Minisci reaction, a radical-based method, is effective for adding alkyl groups to the electron-deficient pyridine ring, typically at the C2 and C4 positions.[5]
Q3: What are the best practices for purifying nicotinic acid analogs?
A3: Purification strategies depend on the nature of the analog and the impurities present.
-
Recrystallization: This is the most common method. The choice of solvent is critical to ensure high recovery.[3] For nicotinic acid itself, water is a common solvent.[3] For crude products from nitric acid oxidation, melting the crude solid before a single recrystallization can be very effective.[4]
-
pH Adjustment: For amphoteric compounds like nicotinic acid, adjusting the pH can be used for purification. For example, nicotinamide can be purified from nicotinic acid by recrystallization at a pH between 7 and 10, which keeps the acidic impurities in solution as salts.[17]
-
Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography is a standard technique.
Q4: Which analytical techniques are essential for characterizing nicotinic acid analogs?
A4: A combination of techniques is necessary for unambiguous characterization:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for determining the structure, substitution pattern, and purity of the synthesized analog.
-
Mass Spectrometry (MS): Provides information on the molecular weight of the compound, confirming its identity. Techniques like High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful for both separation and identification.[18]
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound and to monitor reaction progress.[1][19] A UV detector is commonly used, with detection often performed around 261 nm.[19]
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the carboxylic acid (C=O and O-H stretches) and the pyridine ring vibrations.
Part 3: Experimental Protocols
Protocol 1: General Synthesis of a Nicotinic Acid Analog via Hantzsch Synthesis
This protocol describes the synthesis of a substituted pyridine-3,5-dicarboxylate, a common precursor to nicotinic acid analogs.
Materials:
-
Aldehyde (1.0 equiv)
-
Ethyl acetoacetate (2.0 equiv)
-
Ammonium acetate (1.2 equiv)
-
Ethanol
-
Oxidizing agent (e.g., Iodine, Ferric chloride)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde (1.0 equiv), ethyl acetoacetate (2.0 equiv), and ammonium acetate (1.2 equiv) in ethanol.
-
Heat the mixture to reflux and monitor the reaction by TLC until the starting materials are consumed. This forms the 1,4-dihydropyridine intermediate.[8]
-
Cool the reaction mixture to room temperature.
-
Add the oxidizing agent (e.g., iodine in refluxing methanol or ferric chloride) to the mixture to facilitate the aromatization of the dihydropyridine to the pyridine derivative.[6][8] The driving force for this step is the formation of the stable aromatic ring.[8]
-
Monitor the oxidation by TLC. Upon completion, remove the solvent under reduced pressure.
-
Perform an aqueous work-up, extracting the product into an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired pyridine-3,5-dicarboxylate.
Protocol 2: Purification of Crude Nicotinic Acid by Melt and Recrystallization
This protocol is particularly useful for purifying crude, yellow nicotinic acid obtained from the nitric acid oxidation of β-substituted pyridines.[4]
Materials:
-
Crude, yellow nicotinic acid
-
Water
-
Activated carbon (optional)
Procedure:
-
Place the crude, yellow nicotinic acid in a suitable flask.
-
Heat the solid until it melts (m.p. ~236-250 °C). Maintain the molten state for at least two minutes to destroy the yellow chromophore.[4]
-
Allow the melt to cool and solidify. The resulting solid should be light tan.
-
Dissolve the cooled solid in a minimal amount of boiling water.[4]
-
(Optional) Add a small amount of activated carbon to the hot solution to decolorize it further.
-
Filter the hot solution to remove the activated carbon and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then in an ice bath to maximize crystallization.
-
Collect the colorless crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly.[3]
Data Presentation: Common Synthetic Routes and Conditions
| Synthesis Method | Key Reactants | Typical Conditions | Key Advantage | Common Issue |
| Hantzsch Synthesis | Aldehyde, β-keto ester (2 eq.), Ammonia source | Reflux in EtOH, then oxidation | Builds highly substituted rings | Requires separate oxidation step[8] |
| Bohlmann-Rahtz | Enamine, Ethynyl ketone | High temp or acid catalysis (e.g., Yb(OTf)₃) | Direct formation of aromatic ring | High temps can cause decomposition[7] |
| Guareschi-Thorpe | Cyanoacetic ester, β-dicarbonyl, Ammonia | Reflux in aqueous or alcoholic media | Versatile for pyridone synthesis | Can have regioselectivity issues[5] |
| Oxidation | 3-Picoline, Quinoline | Strong oxidant (HNO₃, KMnO₄), heat | Uses simple starting materials | Risk of over-oxidation, harsh conditions[1][12] |
Part 4: Visualization of Key Workflows
General Workflow for Nicotinic Acid Analog Synthesis and Characterization
Caption: A generalized workflow from synthesis to final product characterization.
References
- Technical Support Center: Synthesis of Substituted Nicotinic Acids. Benchchem.
- Troubleshooting poor regioselectivity in the synthesis of substituted pyridines. Benchchem.
- One-Pot Synthesis of Highly Substituted Nicotinic Acid Derivatives Based on a Formylation Strategy of Enamino Keto Esters. The Journal of Organic Chemistry - ACS Publications.
- Nicotinic acid derivatives: Application and uses, review. ResearchGate.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar.
- Process for the purification of nicotinic acid amide I. Google Patents.
- Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed.
- Technical Support Center: Pyridine Synthesis Troubleshooting. Benchchem.
- Pyridine Synthesis: Cliff Notes. Baran Lab.
- Pyridine Synthesis: A Comprehensive Overview. V.Nimc.
- Application Notes and Protocols: Quinolinic Acid as a Precursor in Drug Synthesis. Benchchem.
- Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. MDPI.
- nicotinic acid. Organic Syntheses Procedure.
- Method for the preparation of nicotinic acid. Google Patents.
- Determination and confirmation of nicotinic acid and its analogues and derivates in pear and apple blossoms using high-performance liquid chromatography-diode array-electrospray ionization mass spectrometry. PubMed.
- Method for the preparation of nicotinic acid. Google Patents.
- NAD + synthesis from quinolinic acid in the de novo pathway... ResearchGate.
- Niacin/Nicotinic Acid/Vitamin B3 Quantification Service. Creative Proteomics.
- Pyridine Ring Synthesis. ACS GCI Pharmaceutical Roundtable Reagent Guides.
- One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Organic Chemistry Portal.
- Purification of nicotinic acid. Google Patents.
- Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal.
- Bohlmann-Rahtz Pyridine Synthesis Guide. Scribd.
- Troubleshooting low yields in the synthesis of (+)-Usnic acid analogues. Benchchem.
- Niacin (Vitamin B3) - A review of analytical methods for use in food. GOV.UK.
- (PDF) Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. ResearchGate.
- Hantzsch pyridine synthesis. Wikipedia.
- Analysis of Nicotinic Acid and Nicotinamide (Vitamin B3) on Newcrom AH Column. SIELC Technologies.
- A revisit to the Hantzsch reaction: Unexpected products beyond 1,4-dihydropyridines. Royal Society of Chemistry.
- Safety Issues with Pyridine Ring Construction. Wordpress.
- Preparation and purification of nicotinamide mononucleotide analogs. PubMed.
- Guareschi-Thorpe Condensation. Merck Index.
- View of Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Journal of Pharmaceutical Research International.
- Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH.
- Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. Frontiers.
- Chemical determination of nicotinic acid and nicotinamide. SciSpace.
- Hantzsch Pyridine Synthesis. Scribd.
- What are some common causes of low reaction yields? Reddit.
- Hantzsch pyridine synthesis - overview. ChemTube3D.
- Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
- Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. NIH.
-
Guareschi–Thorpe condensation. ResearchGate. Available at: [Link].
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Technical Support Center: Impurity Profiling of 5-Bromo-6-(cyclohexyloxy)nicotinic acid
Welcome to the technical support resource for the impurity profiling of synthetic 5-Bromo-6-(cyclohexyloxy)nicotinic acid (CAS: 1216394-54-5)[1]. This guide is designed for researchers, analytical scientists, and drug development professionals. Ensuring the purity and quality of active pharmaceutical ingredients (APIs) is critical for their efficacy and safety[2][3]. Impurities, which can arise from starting materials, intermediates, by-products, or degradation, must be meticulously identified, quantified, and controlled to meet strict regulatory standards set by bodies like the ICH and FDA[3][4][5].
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the synthesis and analysis of this compound.
Understanding the Synthetic Landscape and Potential Impurities
The synthesis of this compound likely involves the nucleophilic substitution of a halogen at the 6-position of a di-halogenated nicotinic acid derivative with cyclohexanol, followed by hydrolysis if an ester was used as a protecting group for the carboxylic acid. The impurity profile is a direct fingerprint of the manufacturing process, and understanding potential impurities is the first step in controlling them[3].
Below is a proposed synthetic pathway and a diagram illustrating where potential impurities may arise.
Caption: Proposed synthesis of this compound and key impurity formation points.
Table 1: Common Potential Impurities
| Impurity Type | Potential Structure Name | Likely Source | Analytical Technique of Choice |
| Starting Material | 5,6-Dichloronicotinic acid or its ester | Incomplete reaction | HPLC-UV, LC-MS |
| Intermediate | Methyl 5-bromo-6-(cyclohexyloxy)nicotinate | Incomplete hydrolysis | HPLC-UV, LC-MS, GC-MS |
| By-product | 5-Bromo-6-hydroxynicotinic acid | Ether cleavage during synthesis or degradation | HPLC-UV, LC-MS |
| By-product | 6-(Cyclohexyloxy)nicotinic acid | Reductive debromination | HPLC-UV, LC-MS, NMR |
| Degradation | Various oxidation or photolysis products | Improper storage or handling | HPLC-UV, LC-MS |
| Residual Solvent | e.g., Toluene, Dimethyl sulfoxide (DMSO) | Synthesis and purification steps | Headspace GC-MS[6][7] |
Troubleshooting Guide: Synthesis and Analysis
This section addresses common problems in a question-and-answer format.
Synthesis & Purification Issues
Q1: My final product shows an extra, more polar spot on the TLC/HPLC analysis that isn't starting material. What could it be?
A1: This is likely a hydrolysis by-product. The most probable candidate is 5-Bromo-6-hydroxynicotinic acid , formed by the cleavage of the cyclohexyl ether bond. This can occur if reaction conditions (e.g., strong acid or base, high temperature) are too harsh. To confirm, you can use LC-MS to check for a peak with the corresponding molecular weight. To mitigate this, consider using milder hydrolysis conditions or protecting the carboxylic acid group with a moiety that can be removed under more gentle conditions.
Q2: I'm observing a significant peak in my HPLC with a shorter retention time than my product, and the mass spectrum suggests a loss of bromine. What is happening?
A2: You are likely observing a debromination by-product, 6-(Cyclohexyloxy)nicotinic acid . Reductive dehalogenation can occur in the presence of certain catalysts, reagents, or even trace metals during the synthesis. The loss of the bromine atom makes the molecule less hydrophobic, leading to a shorter retention time in reversed-phase HPLC. Confirmation requires structural elucidation, for which NMR spectroscopy is the ideal tool, as it will show characteristic changes in the aromatic proton signals[8][9].
Analytical Method Troubleshooting: HPLC
Q3: My main peak for this compound is tailing badly in reversed-phase HPLC. How can I improve the peak shape?
A3: Peak tailing for acidic compounds like this is often caused by secondary interactions between the analyte's carboxyl group and residual, un-capped silanol groups on the silica-based stationary phase. Here are several strategies to resolve this:
-
Lower the Mobile Phase pH: Adjust the pH of your aqueous mobile phase to be at least 2 pH units below the pKa of the carboxylic acid (typically pH 2.5-3.0 using formic acid or phosphoric acid). This fully protonates the acid, minimizing its interaction with silanols[10].
-
Use a High-Purity, End-Capped Column: Modern columns with high-purity silica and thorough end-capping have fewer free silanol groups, reducing the opportunity for these secondary interactions.
-
Increase Buffer Concentration: A higher buffer concentration in the mobile phase can help to saturate the active sites on the stationary phase, improving peak shape.
-
Optimize Injection Volume/Concentration: Overloading the column with too much sample can lead to peak tailing. Try reducing the injection volume or diluting the sample[10][11].
Q4: My retention times are drifting from one injection to the next. What are the common causes?
A4: Retention time drift is a common HPLC problem that can usually be traced to a few key areas[11][12]:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using low percentages of organic solvent. Ensure the column is flushed with at least 10-20 column volumes of the initial mobile phase before starting the analysis.
-
Mobile Phase Composition: Inaccurate mixing of the mobile phase by the pump's proportioning valve can cause drift. Prepare the mobile phase pre-mixed to rule this out[11]. Also, ensure the mobile phase is fresh and properly degassed, as dissolved air can cause pump issues[10].
-
Temperature Fluctuations: Column temperature has a significant impact on retention. Use a column oven to maintain a stable temperature. Even changes in ambient room temperature can cause drift if a column oven is not used[12].
-
Column Contamination: Buildup of strongly retained sample components can alter the stationary phase chemistry over time. Use a guard column and implement a regular column washing procedure to prevent this[12].
Analytical Method Troubleshooting: GC-MS & NMR
Q5: I am trying to analyze my sample by GC-MS to look for volatile impurities, but I don't see any peaks. Why?
A5: this compound is a non-volatile compound due to its carboxylic acid group and high molecular weight. It will not pass through a GC column without derivatization.
-
Technique Suitability: GC-MS is primarily used for analyzing volatile or semi-volatile impurities, such as residual solvents[5][7]. For these, a headspace GC-MS (HS-GC-MS) method is the preferred approach as it minimizes matrix interference from the non-volatile API[6][13].
-
Derivatization: If you must analyze the API or related non-volatile impurities by GC, you would first need to derivatize the carboxylic acid (e.g., convert it to a methyl ester) to make it more volatile. However, LC-MS is a far more direct and suitable technique for this type of molecule.
Q6: I have isolated an unknown impurity. How can I confidently determine its structure using NMR?
A6: NMR spectroscopy is the most powerful tool for the definitive structural elucidation of unknown compounds[8][14]. A combination of 1D and 2D NMR experiments is typically required[15].
-
Initial Analysis (1D NMR):
-
¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. You can quantify the relative number of protons by integrating the signals[9]. Check for the presence or absence of the cyclohexyl, bromo, and pyridine ring protons.
-
¹³C NMR: Shows the number of unique carbon atoms in the molecule.
-
-
Connectivity Analysis (2D NMR):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is crucial for piecing together the molecular skeleton[15].
-
-
Sample Preparation: Ensure your isolated impurity is of high purity and dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Any residual protonated solvent can obscure analyte signals.
Impurity Identification Workflow
The following workflow provides a systematic approach to identifying and characterizing an unknown impurity.
Caption: A systematic workflow for the identification and structural elucidation of unknown impurities.
Frequently Asked Questions (FAQs)
Q: What is the best chromatographic method to develop for routine impurity profiling of this API? A: A stability-indicating reversed-phase HPLC method with UV detection (HPLC-UV) is the gold standard for routine quality control and impurity profiling of APIs like this one[3][16]. A gradient elution method, starting with a high percentage of aqueous mobile phase and ramping up the organic phase (e.g., acetonitrile or methanol), will typically provide the best separation for impurities with a range of polarities. The method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, and robust.
Q: How should I store the this compound solid material and its analytical solutions to prevent degradation? A: To minimize the formation of degradation impurities, the solid API should be stored in a well-sealed container, protected from light and moisture, at controlled room temperature or under refrigerated conditions as determined by stability studies. Halogenated organic compounds can be susceptible to photolysis. Analytical solutions should be prepared fresh daily and stored in amber vials to protect from light. If solutions must be stored for longer, they should be kept refrigerated, and their stability should be verified.
Q: I need to quantify a known impurity, but a reference standard is not commercially available. What should I do? A: When a reference standard is unavailable, you have a few options:
-
Synthesis and Isolation: The most rigorous approach is to synthesize or isolate the impurity in sufficient quantity and purity to be fully characterized (e.g., by NMR, MS) and used as a primary reference standard[3].
-
Relative Response Factor (RRF): If the impurity is structurally very similar to the API, you can sometimes assume a relative response factor (RRF) of 1.0 for quantification by area percent in HPLC-UV. However, this assumption must be scientifically justified and is generally only acceptable for very low-level impurities where toxicological concerns are minimal. For accurate quantification, determining the actual RRF by analyzing a sample containing known amounts of both the API and the isolated impurity is necessary.
Experimental Protocols
Protocol 1: General HPLC Method Development Workflow
This protocol outlines a systematic approach for developing a reversed-phase HPLC method for impurity profiling.
-
Analyte and Column Selection:
-
Prepare a solution of this compound (approx. 0.5 mg/mL) in a suitable diluent (e.g., 50:50 Acetonitrile:Water).
-
Select a robust, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
-
Initial Scouting Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV Diode Array Detector (DAD) to assess peak purity and select the optimal wavelength (e.g., 265 nm).
-
Gradient: Run a fast linear gradient from 5% B to 95% B over 15 minutes.
-
-
Method Optimization:
-
Based on the scouting run, adjust the gradient slope to improve the resolution between the main peak and any observed impurities. If early-eluting polar impurities are present, extend the initial isocratic hold at low %B. If late-eluting non-polar impurities are present, extend the gradient or increase the final %B.
-
If peak shape is poor, adjust the mobile phase pH as described in the troubleshooting section.
-
-
System Suitability:
-
Once an optimized method is established, define system suitability criteria. This typically includes checks for retention time repeatability, peak asymmetry (tailing factor), and resolution between the main peak and the closest eluting impurity.
-
Protocol 2: Sample Preparation for NMR Structural Elucidation
This protocol is for preparing an isolated impurity for NMR analysis.
-
Isolation: Isolate the impurity of interest using preparative HPLC. Collect the corresponding fraction and remove the mobile phase solvent under vacuum (e.g., using a rotary evaporator or lyophilizer).
-
Drying: Ensure the isolated sample is completely dry to remove any residual water or solvents, which can interfere with the NMR spectrum. Drying under high vacuum for several hours is recommended.
-
Sample Weighing and Dissolution:
-
Accurately weigh 1-5 mg of the purified impurity into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, Chloroform-d). The choice of solvent is critical; it must dissolve the sample and have residual solvent peaks that do not overlap with key analyte signals.
-
Vortex the tube gently to ensure complete dissolution.
-
-
Analysis: Acquire a standard set of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) as required for full structural elucidation.
References
- Vertex AI Search. (2024). Analytical Methods for Profiling Impurities in Pharmaceuticals.
- Vertex AI Search. (2024). Impurity Profiling of Active Pharmaceutical Ingredients (APIs).
- Vertex AI Search. (2024). HPLC Troubleshooting Guide.
- Satish S, & Nitu S. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. Advances in Bioresearch.
- Pyla, S. (2025). Impurity Profiling in Active Pharmaceutical Ingredients: Techniques, Regulations, and Applications.
- Shinde, V. (2020). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho.
- Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance.
- MicroSolv. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column.
- Thermo Fisher Scientific. (n.d.).
- ResearchGate. (2025).
- IJSDR. (n.d.). Troubleshooting in HPLC: A Review.
- PharmaGuru. (2025). GC Troubleshooting: 7+ Common Problems and Their Solution.
- sites@gsu. (2008).
- Journal of Chemical and Pharmaceutical Sciences. (n.d.).
- PharmaCores. (2025). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro!.
- SynThink. (n.d.).
- National Institutes of Health. (2022).
- European Pharmaceutical Review. (2017).
- American Pharmaceutical Review. (2014). Analytical Strategies for Genotoxic Impurities in the Pharmaceutical Industry.
- Organic Syntheses. (n.d.). Nicotinic acid.
- OMICS International. (2024). Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
- Sigma-Aldrich. (n.d.). NMR Chemical Shifts of Impurities.
- ChemicalBook. (n.d.). This compound | 1216394-54-5.
- Google Patents. (n.d.). US8575350B2 - Process for producing pyridine carboxylic acids.
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Validation & Comparative
A Comparative Guide to the Biological Efficacy of 5-Bromo-6-(cyclohexyloxy)nicotinic Acid and its Parent Compound, Nicotinic Acid
This guide provides a detailed comparison of the well-established biological efficacy of nicotinic acid (Niacin) and its derivative, 5-Bromo-6-(cyclohexyloxy)nicotinic acid. While nicotinic acid has been a subject of extensive research for its lipid-modifying and anti-inflammatory properties, its clinical utility can be limited by side effects, prompting the development of various derivatives[1][2]. This document will delve into the known mechanisms of nicotinic acid and present a framework for the evaluation of this compound, a compound for which public domain biological data is currently limited.
The Parent Compound: Nicotinic Acid (Niacin)
Nicotinic acid, a form of Vitamin B3, is a well-documented therapeutic agent for dyslipidemia.[3][4] At pharmacological doses, it effectively reduces low-density lipoprotein (LDL) cholesterol, triglycerides, and lipoprotein(a), while increasing high-density lipoprotein (HDL) cholesterol.[5][6][7][8][9][10][11] These effects contribute to its role in the management of cardiovascular diseases.[12][13][14]
Mechanism of Action
The primary mechanism of nicotinic acid's therapeutic effects is mediated through the activation of the G-protein coupled receptor GPR109A (also known as HCA2).[5][14][15][16][17] GPR109A is highly expressed in adipocytes and immune cells.[5][6][15]
-
In Adipocytes: Activation of GPR109A by nicotinic acid leads to the inhibition of adenylyl cyclase, which in turn decreases intracellular cyclic AMP (cAMP) levels.[2][18] This reduction in cAMP inhibits hormone-sensitive lipase activity, leading to decreased lipolysis and a subsequent reduction in the release of free fatty acids from adipose tissue.[3][8][15][19] The reduced availability of free fatty acids in the liver results in decreased synthesis of triglycerides and very-low-density lipoproteins (VLDL).[3][11]
-
Anti-Inflammatory Effects: Nicotinic acid also exerts anti-inflammatory effects through GPR109A activation in various immune cells, including macrophages and microglia.[5][17][20][21] This can lead to the suppression of pro-inflammatory cytokines and may contribute to its anti-atherosclerotic properties.[13][16][22]
GPR109A Signaling Pathway
Caption: Proposed experimental workflow for comparative analysis.
Detailed Experimental Protocols
GPR109A Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the GPR109A receptor in comparison to nicotinic acid.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line overexpressing the human GPR109A receptor.
-
Radioligand: Use a suitable radioligand, such as [³H]-nicotinic acid.
-
Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compounds (nicotinic acid and this compound).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Ki values using the Cheng-Prusoff equation.
cAMP Functional Assay
Objective: To determine the functional potency (EC50) and intrinsic activity of this compound as an agonist or antagonist at the GPR109A receptor. [23][24][25][26][27] Methodology:
-
Cell Culture: Use a GPR109A-expressing cell line, such as CHO-K1 or HEK293 cells.
-
Forskolin Stimulation: Pre-treat the cells with forskolin to stimulate adenylyl cyclase and elevate basal cAMP levels.
-
Compound Treatment: Add varying concentrations of the test compounds to the cells.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available assay kit, such as a HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA-based kit.
-
Data Analysis: Plot the concentration-response curves to determine the EC50 values for the inhibition of forskolin-stimulated cAMP production.
In Vivo Lipid-Lowering Efficacy Study
Objective: To evaluate the in vivo efficacy of this compound in modulating plasma lipid profiles in an animal model.
Methodology:
-
Animal Model: Use a relevant animal model of dyslipidemia, such as high-fat diet-fed mice or rats.
-
Dosing: Administer the test compounds (vehicle control, nicotinic acid, and this compound) orally once daily for a specified period (e.g., 2-4 weeks).
-
Blood Collection: Collect blood samples at baseline and at the end of the treatment period.
-
Lipid Analysis: Measure plasma levels of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides using standard enzymatic assays.
-
Data Analysis: Compare the changes in lipid profiles between the treatment groups to assess the in vivo efficacy.
Conclusion
Nicotinic acid is a well-characterized compound with established lipid-modifying and anti-inflammatory effects mediated primarily through the GPR109A receptor. In contrast, its derivative, this compound, represents a novel chemical entity with a currently undefined biological profile in the public domain. The structural modifications present in this derivative warrant a thorough investigation to determine if they confer an improved therapeutic window, potentially by enhancing potency, altering selectivity, or reducing side effects such as flushing. The proposed experimental workflow provides a clear and logical path for the comprehensive evaluation and direct comparison of these two compounds, which will be essential for elucidating the therapeutic potential of this compound.
References
- GPR109A (Niacin Receptor) - Pathway Map. (n.d.).
- A Comparative Analysis of Nicotinic Acid Derivatives: Unveiling Therapeutic Potential Beyond Niacin - Benchchem. (n.d.).
-
Nicotinic Acid Receptor GPR109A Exerts Anti-Inflammatory Effects Through Inhibiting the Akt/mTOR Signaling Pathway in MIN6 Pancreatic β cells. (2017). Annals of Clinical & Laboratory Science, 47(6), 729–737. Retrieved from [Link]
-
Lukasova, M., et al. (2011). Nicotinic acid inhibits progression of atherosclerosis in mice through its receptor GPR109A expressed by immune cells. Journal of Clinical Investigation, 121(4), 1-1. Retrieved from [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. (2017). National Center for Biotechnology Information. Retrieved from [Link]
-
Pellicciari, R., et al. (2020). Niacin in the Central Nervous System: An Update of Biological Aspects and Clinical Applications. MDPI. Retrieved from [Link]
-
Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. (n.d.). Council for Responsible Nutrition. Retrieved from [Link]
- Comparative Study of Methyl 2-(aminomethyl)nicotinate Derivatives and Related Nicotinic Acid Analogs - Benchchem. (n.d.).
-
Niacin. (2018). Linus Pauling Institute | Oregon State University. Retrieved from [Link]
-
GPR109A and Vascular Inflammation. (2014). Current Atherosclerosis Reports, 16(5), 408. Retrieved from [Link]
-
Nicotinic acid. (n.d.). Wikipedia. Retrieved from [Link]
-
Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). (2017). PubMed. Retrieved from [Link]
-
Niacin fine-tunes energy homeostasis through canonical GPR109A signaling. (2018). bioRxiv. Retrieved from [Link]
-
Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). (2019). Assay Guidance Manual. Retrieved from [Link]
-
Nicotinic acid and its derivatives: a short survey. (1983). Arzneimittel-Forschung, 33(5a), 767-770. Retrieved from [Link]
-
How to run a cAMP HTRF assay. (2024). YouTube. Retrieved from [Link]
-
Niacin. (2016). Advances in Nutrition, 7(3), 566–567. Retrieved from [Link]
-
Effect of Nicotinic Acid (Vitamin B3 or Niacin) on the lipid profile of diabetic and non. (2011). Journal of the Dow University of Health Sciences, 5(2), 69-72. Retrieved from [Link]
-
Comparing Three NAD+ Boosters: Effects on Circulation and Microbes. (2026). Bioengineer.org. Retrieved from [Link]
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Comparison of the formation of nicotinic acid conjugates in leaves of different plant species. (2012). Plant Physiology and Biochemistry, 60, 190-195. Retrieved from [Link]
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Activation of the receptor (Gpr109a) for niacin and the commensal metabolite butyrate suppresses colonic inflammation and carcinogenesis. (2014). Immunity, 40(1), 128–139. Retrieved from [Link]
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Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. (2005). Journal of Internal Medicine, 258(2), 94-114. Retrieved from [Link]
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Nicotinic acid as a lipid-modifying drug--a review. (2012). Atherosclerosis Supplements, 13(4), 1-5. Retrieved from [Link]
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GPR109A as an Anti-Inflammatory Receptor in Retinal Pigment Epithelial Cells and Its Relevance to Diabetic Retinopathy. (2014). Investigative Ophthalmology & Visual Science, 55(10), 6347–6357. Retrieved from [Link]
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Inflammation stimulates niacin receptor (GPR109A/HCA2) expression in adipose tissue and macrophages. (2012). American Journal of Physiology-Endocrinology and Metabolism, 303(10), E1241–E1251. Retrieved from [Link]
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The Role of Niacin in Lipid-Lowering Treatment: Are we Aiming Too High?. (2025). ResearchGate. Retrieved from [Link]
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Long Way of Evaluating Niacin for Atherosclerosis Treatment. (2024). Science Publications. Retrieved from [Link]
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Activation of microglial GPR109A alleviates thermal hyperalgesia in female lupus mice by suppressing IL-18 and glutamatergic synaptic activity. (2020). Journal of Neuroinflammation, 17(1), 1-17. Retrieved from [Link]
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Nicotinic acid: pharmacological effects and mechanisms of action. (2007). Annual Review of Pharmacology and Toxicology, 47, 565-591. Retrieved from [Link]
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GPR109A activation in breast cancer cells inhibits cell survival and... (n.d.). ResearchGate. Retrieved from [Link]
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Minireview Exploring the Biological Cycle of Vitamin B3 and Its Influence on Oxidative Stress. (2020). Antioxidants, 9(7), 632. Retrieved from [Link]
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A Comparative Guide to the Cross-Reactivity of 5-Bromo-6-(cyclohexyloxy)nicotinic acid
This guide provides a comprehensive framework for evaluating the target selectivity of the novel compound, 5-Bromo-6-(cyclohexyloxy)nicotinic acid. Given its structural similarity to nicotinic acid, a well-characterized lipid-lowering agent, a thorough investigation into its cross-reactivity is paramount for any potential therapeutic development. This document outlines the rationale behind target selection for screening, detailed experimental protocols, and a clear structure for data presentation and interpretation.
Introduction: The Significance of Selectivity Profiling
This compound is a synthetic derivative of nicotinic acid. Nicotinic acid, also known as niacin or vitamin B3, exerts its primary pharmacological effects through the activation of the G protein-coupled receptor GPR109A (also known as HM74A or PUMA-G)[1]. This interaction leads to a cascade of events that ultimately reduce plasma levels of triglycerides and low-density lipoprotein (LDL) cholesterol, while increasing high-density lipoprotein (HDL) cholesterol[2].
While the therapeutic benefits of nicotinic acid are well-established, its clinical use can be limited by off-target effects, most notably cutaneous flushing, which is also mediated by GPR109A in epidermal Langerhans cells[2]. Therefore, when characterizing a novel analog such as this compound, it is crucial to determine not only its potency at the intended target but also its potential for interacting with other related or unrelated biological molecules. Such cross-reactivity can lead to unforeseen side effects or provide opportunities for developing more targeted therapies.[3]
This guide provides a systematic approach to assessing the cross-reactivity profile of this compound, comparing its activity at its presumed primary target with its activity at a panel of rationally selected potential off-targets.
Rationale for Target Selection
A comprehensive cross-reactivity panel should include targets that are structurally or functionally related to the primary target, as well as targets that are known to be promiscuous or are implicated in common adverse drug reactions.
Primary Target: GPR109A
Based on its core nicotinic acid scaffold, the primary molecular target for this compound is hypothesized to be the G protein-coupled receptor GPR109A . This receptor is predominantly expressed in adipocytes and immune cells such as neutrophils and macrophages. Its activation in adipocytes inhibits lipolysis, reducing the flux of free fatty acids to the liver and subsequently decreasing triglyceride synthesis.[1][2]
Potential Off-Target Panel
The selection of a relevant off-target panel is critical for a meaningful cross-reactivity assessment. The following targets are proposed for initial screening based on structural homology, functional relevance, and known interactions of nicotinic acid and related compounds.
-
GPR109B (HM74): This is the closest human homolog of GPR109A and is another receptor for nicotinic acid. It is primarily expressed in the retina, spleen, and immune cells. Understanding the relative activity at GPR109A versus GPR109B is essential for predicting the full spectrum of biological effects.
-
Nicotinic Acetylcholine Receptors (nAChRs): While structurally distinct from GPR109A, nAChRs are ligand-gated ion channels that bind nicotinic compounds. Given the shared nomenclature and the presence of a pyridine ring in both acetylcholine and nicotinic acid, it is prudent to rule out any interaction. Subtypes to consider for initial screening include the neuronal α4β2 and α7 subtypes, and the muscle-type α1β1γδ.
-
Enzymes involved in NAD+ metabolism: Nicotinic acid is a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD+), a critical coenzyme in cellular redox reactions[4]. It is therefore important to assess whether this compound interacts with key enzymes in this pathway, such as Nicotinate phosphoribosyltransferase (NAPRT) , which converts nicotinic acid to nicotinic acid mononucleotide.
-
Poly(ADP-ribose) polymerase (PARP) family: Nicotinamide, a related compound, is known to inhibit PARP enzymes[5]. Although nicotinic acid is not a direct inhibitor, the structural modification in this compound could potentially confer affinity for this enzyme family, which is involved in DNA repair and cell death.
-
A Standard Safety Pharmacology Panel: This typically includes a broad range of receptors, ion channels, and enzymes known to be associated with adverse drug reactions. A common example is the SafetyScreen44™ panel from Eurofins , which covers targets such as adrenergic, dopaminergic, serotonergic, and muscarinic receptors, as well as key ion channels like hERG.
Experimental Design for Cross-Reactivity Profiling
A tiered approach is recommended for an efficient and cost-effective evaluation of cross-reactivity. This begins with initial binding assays followed by functional assays for any confirmed interactions.
Tier 1: In Vitro Binding Assays
The initial screen should aim to determine the binding affinity of this compound for the primary target and the selected off-target panel. Radioligand binding assays are a robust and high-throughput method for this purpose.
Experimental Workflow for Radioligand Binding Assays
Caption: Workflow for determining binding affinity using radioligand binding assays.
Detailed Protocol: Radioligand Binding Assay for GPR109A
-
Preparation of Membranes: Utilize membranes from a stable cell line overexpressing human GPR109A (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: Use a high-affinity GPR109A radioligand, such as [³H]-Niacin.
-
Assay Buffer: A suitable buffer, for example, 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂.
-
Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), [³H]-Niacin (at a concentration near its Kd, e.g., 1-2 nM), and a range of concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M).
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known non-radioactive GPR109A ligand (e.g., 10 µM unlabeled nicotinic acid).
-
Equilibration: Incubate the plates for 60 minutes at room temperature.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter (e.g., Whatman GF/B) using a cell harvester. Wash the filters three times with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
This protocol should be adapted for each target in the off-target panel, using the appropriate radioligand and assay conditions.
Tier 2: In Vitro Functional Assays
For any targets where significant binding is observed in Tier 1 (e.g., Ki < 1 µM), functional assays should be performed to determine whether the compound acts as an agonist, antagonist, or inverse agonist.
Experimental Workflow for a Gαi-coupled GPCR Functional Assay
Caption: Workflow for assessing the functional activity of a Gαi-coupled GPCR.
Detailed Protocol: cAMP Assay for GPR109A (a Gαi-coupled receptor)
-
Cell Culture: Plate CHO-K1 or HEK293 cells stably expressing human GPR109A in a 96-well plate and culture overnight.
-
Assay Medium: Replace the culture medium with a stimulation buffer (e.g., Hanks' Balanced Salt Solution with 5 mM HEPES and 0.1% BSA).
-
Forskolin Stimulation: Add a fixed concentration of forskolin (e.g., 10 µM) to all wells to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Compound Addition: Immediately add increasing concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁵ M). For antagonist mode, co-incubate with a known agonist like nicotinic acid at its EC₅₀ concentration.
-
Incubation: Incubate for 30 minutes at 37°C.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., Cisbio HTRF cAMP dynamic 2 kit) according to the manufacturer's instructions.
-
Data Analysis: Plot the measured signal (inversely proportional to cAMP levels for this assay) against the log concentration of the test compound. For agonism, determine the EC₅₀ value. For antagonism, determine the IC₅₀ value and calculate the functional pA₂.
Data Presentation and Interpretation
The results of the cross-reactivity studies should be summarized in a clear and concise table to facilitate comparison.
Table 1: Comparative Cross-Reactivity Profile of this compound and Nicotinic Acid
| Target | This compound | Nicotinic Acid (Reference) | Selectivity Ratio |
| Ki (nM) | EC₅₀/IC₅₀ (nM) | Ki (nM) | |
| Primary Target | |||
| GPR109A | [Insert Data] | [Insert Data] | [Insert Data] |
| Off-Target Panel | |||
| GPR109B | [Insert Data] | [Insert Data] | [Insert Data] |
| nAChR α4β2 | >10,000 | N/A | >10,000 |
| nAChR α7 | >10,000 | N/A | >10,000 |
| NAPRT | >10,000 | N/A | [Insert Data] |
| PARP1 | >10,000 | N/A | >10,000 |
| [Other targets] | [Insert Data] | [Insert Data] | [Insert Data] |
N/A: Not applicable if no significant binding is observed.
Interpretation of Results:
The selectivity ratio provides a quantitative measure of the compound's specificity for its primary target. A higher selectivity ratio indicates a lower potential for off-target effects. A ratio greater than 100-fold is generally considered desirable for a selective compound. Any off-target interactions with a potency within 10-fold of the primary target should be carefully investigated in further preclinical studies.
Conclusion
A systematic and rigorous assessment of cross-reactivity is a cornerstone of modern drug discovery and development. This guide provides a robust framework for characterizing the selectivity profile of this compound. By comparing its activity at the intended target, GPR109A, with a rationally chosen panel of potential off-targets, researchers can gain critical insights into its therapeutic potential and safety profile. The experimental protocols and data presentation formats outlined herein are designed to ensure scientific integrity and facilitate clear, objective comparisons.
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A Senior Application Scientist's Guide to the Orthogonal Purity Validation of 5-Bromo-6-(cyclohexyloxy)nicotinic acid
In the landscape of pharmaceutical research and drug development, the absolute purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe scientific outcomes. The compound 5-Bromo-6-(cyclohexyloxy)nicotinic acid, a substituted pyridine derivative, serves as a valuable building block in medicinal chemistry.[1] Its purity directly impacts the reaction yields, impurity profiles, and biological activity of subsequent compounds in a synthetic pathway.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of this compound. Moving beyond a simple recitation of protocols, we will explore the causality behind experimental choices, establishing a self-validating system of orthogonal techniques. This approach, grounded in the principles outlined by the International Council for Harmonisation (ICH), ensures that the data generated is accurate, reliable, and scientifically sound.[2][3][4]
| Physicochemical Properties: this compound | |
| CAS Number | 1216394-54-5[5][6] |
| Molecular Formula | C₁₂H₁₄BrNO₃[5][6] |
| Molecular Weight | 300.15 g/mol [5][6] |
| Appearance | White to off-white powder/crystal[1][7] |
| Structure |
(Structure of this compound)
The Rationale for a Multi-Detector Approach: Understanding the Impurity Profile
Before any analysis begins, it is crucial to anticipate the potential impurities. According to ICH guideline Q3A (R2), impurities in a new drug substance are classified and must be controlled.[8][9][10] For this compound, impurities can arise from several sources:
-
Starting Materials: Incomplete reaction of precursors like 5-Bromo-6-hydroxynicotinic acid.[7][11][12]
-
By-products: Compounds formed from side reactions during the etherification of the hydroxyl group.
-
Degradation Products: Impurities formed during storage or handling.
-
Residual Solvents: Solvents used in the synthesis and purification steps, addressed under ICH Q3C.[9]
No single analytical technique can unequivocally identify and quantify all possible impurities. Therefore, we employ an orthogonal approach , using methods with different chemical principles to analyze the same sample. This strategy significantly reduces the risk of an impurity co-eluting with the main peak in chromatography or being invisible to a specific detector.
Caption: Recommended orthogonal workflow for purity validation.
High-Performance Liquid Chromatography (HPLC): The Quantitative Cornerstone
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[13][14] For a polar, ionizable compound like our target molecule, a reversed-phase HPLC method with UV detection is the logical first choice.
Causality Behind Method Choices:
-
Reversed-Phase (C18 column): The nonpolar stationary phase (C18) effectively retains the molecule via its cyclohexyloxy and bromopyridine moieties, while the polar mobile phase allows for controlled elution.
-
Acidified Mobile Phase: The carboxylic acid group on the nicotinic acid ring will be protonated (non-ionized) at a low pH (e.g., using formic or phosphoric acid). This is critical for achieving sharp, symmetrical peak shapes and preventing interactions with residual silanols on the column.[15]
-
UV Detection: The pyridine ring contains a chromophore that absorbs UV light, making it readily detectable. A full UV scan (photodiode array detector) is ideal for checking peak purity and selecting the optimal wavelength for quantification.
Experimental Protocol: HPLC-UV Purity Assay
-
System Preparation:
-
HPLC System: A quaternary pump, autosampler, column oven, and a Photodiode Array (PDA) or UV detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.[16]
-
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Filter and degas all solvents prior to use.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh ~10 mg of reference standard this compound into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent).
-
Sample Solution: Prepare the test sample in the same manner.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.[15]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 265 nm (determine optimal via PDA scan).
-
Gradient Elution:
Time (min) % Mobile Phase B 0.0 30 20.0 95 25.0 95 25.1 30 | 30.0 | 30 |
-
-
Data Analysis:
-
Calculate the purity using an area percent normalization method. The purity is the area of the main peak divided by the total area of all peaks, multiplied by 100.
-
Per ICH guidelines, any impurity above the reporting threshold (e.g., 0.05%) must be reported.[9]
-
Hypothetical HPLC Data Summary
| Peak No. | Retention Time (min) | Area (%) | Impurity Classification |
| 1 | 4.5 | 0.08 | Specified (Starting Material) |
| 2 | 12.1 | 99.75 | Main Compound |
| 3 | 15.3 | 0.12 | Unspecified Impurity |
| 4 | 18.9 | 0.05 | Unspecified Impurity |
| Total | 100.00 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Confirmation
While HPLC provides quantitative data on purity, it reveals little about the identity of the main peak or its impurities. NMR spectroscopy is an indispensable tool for unambiguous structure elucidation.[17] Furthermore, quantitative ¹H NMR (qNMR) can be used as an orthogonal method to determine absolute purity without the need for a specific reference standard of the same compound.[18][19]
Causality Behind Method Choices:
-
¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity. This confirms the presence of the cyclohexyloxy group, the protons on the pyridine ring, and the carboxylic acid proton.
-
¹³C NMR: Confirms the carbon skeleton of the molecule.
-
qNMR: By integrating the signal of a known proton in the analyte against the signal of a certified internal standard of known concentration and purity, the absolute purity of the analyte can be calculated.[19] This method is powerful because it is independent of the analyte's response factor, a key difference from HPLC.
Experimental Protocol: ¹H NMR for Structural Confirmation
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred as it can solubilize the polar carboxylic acid and will show the acidic -COOH proton.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Experiment: Standard 1D proton spectrum.
-
-
Data Acquisition & Processing:
-
Acquire the spectrum with an appropriate number of scans to achieve a good signal-to-noise ratio.
-
Process the data (Fourier transform, phase correction, baseline correction).
-
Integrate all signals and reference the spectrum (e.g., to the residual solvent peak).
-
-
Interpretation:
-
Confirm that the chemical shifts, splitting patterns (multiplicity), and integration values match the expected structure of this compound.
-
Look for small, unassigned signals that would indicate the presence of impurities.
-
Mass Spectrometry (MS): Unveiling Impurity Identities
When HPLC analysis reveals unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for their identification.[16][20] By coupling the separation power of LC with the mass-analyzing capability of MS, we can obtain the molecular weight of impurities, which is a critical clue to their structure.
Causality Behind Method Choices:
-
Electrospray Ionization (ESI): A soft ionization technique ideal for polar molecules like our target. It typically generates a protonated molecular ion [M+H]⁺ in positive mode or a deprotonated ion [M-H]⁻ in negative mode.
-
High-Resolution Mass Spectrometry (HRMS): Instruments like Quadrupole Time-of-Flight (Q-TOF) or Orbitrap provide highly accurate mass measurements, allowing for the determination of the elemental formula of an unknown impurity.
-
Isotopic Pattern: The presence of a bromine atom provides a highly characteristic isotopic signature (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), which will be visible in the mass spectrum as two peaks of nearly equal intensity separated by 2 Da. This pattern is a powerful diagnostic tool for confirming the presence of bromine in the main compound and any related impurities.[21]
Experimental Protocol: LC-MS for Impurity ID
-
Methodology: Use the same HPLC method developed previously and direct the column effluent into the MS detector.
-
MS Parameters (Positive ESI Mode):
-
Ion Source: ESI+
-
Scan Range: m/z 100-1000
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
-
Data Analysis:
-
Extract the mass spectrum for each impurity peak observed in the chromatogram.
-
For the main peak, confirm the [M+H]⁺ ion at m/z 300/302.
-
For an impurity, use the accurate mass to propose a molecular formula. For example, a peak at m/z 218/220 could correspond to the unreacted starting material, 5-Bromo-6-hydroxynicotinic acid.[7]
-
Caption: Workflow for LC-MS based impurity identification.
Comparative Summary and Conclusion
Each analytical technique provides a unique and vital piece of the purity puzzle. Relying on a single method provides an incomplete and potentially misleading picture.
| Technique | Primary Purpose | Advantages | Limitations |
| HPLC-UV | Quantitative Purity & Impurity Profiling | High precision, robust, widely available.[13] | Requires a reference standard for assay; structure is not confirmed; risk of co-elution. |
| NMR | Structural Confirmation & Absolute Purity (qNMR) | Unambiguous structure ID; qNMR provides absolute purity without a specific standard.[19] | Lower sensitivity than HPLC; complex mixtures can be difficult to interpret. |
| LC-MS | Impurity Identification | Provides molecular weight of unknowns; highly sensitive and specific.[14][20] | Response can be non-linear; primarily qualitative unless specifically validated. |
| Elemental Analysis | Bulk Elemental Composition | Confirms overall formula; good for detecting inorganic impurities. | Does not distinguish between isomers or identify organic impurities. |
Validating the purity of this compound demands a rigorous, multi-faceted approach. The combination of HPLC-UV for high-precision quantification, ¹H NMR for definitive structural identity and orthogonal purity assessment, and LC-MS for the confident identification of unknown impurities constitutes a self-validating system. This orthogonal strategy ensures that the material meets the stringent quality standards required by researchers, scientists, and drug development professionals, ultimately contributing to the integrity and success of the scientific endeavor. Adherence to these scientifically sound principles is not just a regulatory requirement but a commitment to quality.[3][22]
References
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- Profound. (2025, January 27). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Retrieved January 19, 2026.
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European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved January 19, 2026, from [Link]
- International Conference on Harmonisation. (2006, October 25). ICH Harmonised Tripartite Guideline Impurities in New Drug Substances, Q3A(R2). Retrieved January 19, 2026.
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Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. PubMed Central. Retrieved January 19, 2026, from [Link]
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A Senior Application Scientist's Guide to Substituted Pyridine Carboxylic Acids: A Comparative Analysis for Drug Discovery
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Legacy and Therapeutic Promise of Substituted Pyridine Carboxylic Acids
The pyridine ring, a foundational scaffold in medicinal chemistry, is present in over 7,000 approved drug molecules.[1] Its ability to modulate physicochemical properties such as lipophilicity, aqueous solubility, and metabolic stability, coupled with its capacity for hydrogen bonding, makes it a privileged structure in drug design.[2] When functionalized with a carboxylic acid, the resulting pyridine carboxylic acid framework offers an even more versatile platform for therapeutic innovation. The three primary isomers—picolinic acid (2-substituted), nicotinic acid (3-substituted), and isonicotinic acid (4-substituted)—have given rise to a multitude of drugs targeting a wide array of diseases, including tuberculosis, cancer, diabetes, and neurodegenerative disorders.[3][4]
The carboxylic acid moiety introduces polarity and a coordination site for metal ions, a feature particularly advantageous for enzyme inhibition.[3] Furthermore, the pyridine ring's susceptibility to substitution at various positions allows for the fine-tuning of a molecule's pharmacological profile.[3] This guide provides a comparative analysis of substituted pyridine carboxylic acids, offering insights into their synthesis, physicochemical properties, and structure-activity relationships (SAR) to aid researchers in the rational design of next-generation therapeutics.
Comparative Analysis of Physicochemical Properties
The biological activity and pharmacokinetic profile of a drug candidate are intrinsically linked to its physicochemical properties. For substituted pyridine carboxylic acids, the interplay between the nitrogen atom's position, the carboxylic acid group, and the nature and position of other substituents creates a nuanced landscape of acidity (pKa), lipophilicity (logP), solubility, and metabolic stability.
Acidity (pKa)
The pKa of a pyridine carboxylic acid is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, membrane permeability, and interaction with biological targets. The position of the carboxylic acid group relative to the ring nitrogen has a significant impact on acidity.
dot
Caption: Positional isomerism and substituent effects on the pKa of pyridine carboxylic acids.
Picolinic acid is a weaker acid (higher pKa) compared to nicotinic and isonicotinic acids due to the formation of a stable intramolecular hydrogen bond between the carboxylic acid proton and the adjacent nitrogen atom. This interaction stabilizes the neutral form, making proton donation less favorable.
The introduction of substituents further modulates the pKa. Electron-withdrawing groups (EWGs) delocalize the negative charge of the carboxylate anion, stabilizing it and thereby increasing the acidity (lowering the pKa). Conversely, electron-donating groups (EDGs) destabilize the carboxylate anion, decreasing acidity (increasing the pKa).
Table 1: Comparative Physicochemical Properties of Selected Substituted Pyridine Carboxylic Acids
| Compound | Substituent(s) | pKa (Predicted/Experimental) | logP (Predicted/Experimental) | Aqueous Solubility |
| Picolinic Acid | None | 5.4 | 0.72[5] | Slightly soluble (0.41%)[1] |
| Nicotinic Acid | None | 4.85[6] | 0.36[7] | 18 mg/mL at 20°C[7] |
| Isonicotinic Acid | None | 4.96[8] | 0.28[9] | 5.2 g/L at 20°C[8] |
| 5-Bromonicotinic Acid | 5-Bromo | 3.08 ± 0.10 (Predicted) | 1.54 (Predicted) | Slightly soluble in DMSO and Methanol |
| 6-Aminonicotinic Acid | 6-Amino | ~9-10 (amino group)[10] | - | - |
| 6-Hydroxypicolinic Acid | 6-Hydroxy | 3.29 ± 0.20 (Predicted)[11] | - | 3.1 g/L at 25°C[3] |
| 2-Amino-5-bromonicotinic acid | 2-Amino, 5-Bromo | pKa1 ~3-4, pKa2 ~9-10[10] | 1.3[8] | - |
Lipophilicity (logP)
LogP, the logarithm of the partition coefficient between octanol and water, is a crucial measure of a compound's lipophilicity. It significantly influences membrane permeability, plasma protein binding, and metabolic stability. The parent pyridine carboxylic acids are relatively hydrophilic. Substituents that increase lipophilicity (e.g., halogens, alkyl groups) will increase the logP value, while polar substituents (e.g., hydroxyl, amino groups) will decrease it.
Solubility
Aqueous solubility is paramount for oral bioavailability and formulation. The presence of both the acidic carboxylic acid and the basic pyridine nitrogen allows for the formation of zwitterions, which can influence solubility.[12] Picolinic acid generally exhibits the highest solubility among the parent isomers in polar protic solvents like water and ethanol.[13] The solubility of substituted derivatives is highly dependent on the nature of the substituent and its interplay with the parent scaffold.
Metabolic Stability
The pyridine ring is susceptible to metabolism by cytochrome P450 enzymes, often leading to oxidation. The position and nature of substituents can significantly impact metabolic stability. Generally, pyridine carboxylic acids have a higher transformation rate compared to other pyridine derivatives.[14] Introducing substituents that block potential sites of metabolism or alter the electronic properties of the ring can enhance metabolic stability.[15] For instance, replacing a metabolically liable C-H bond with a more robust C-F bond is a common strategy to improve metabolic stability.
Synthetic Strategies for Substituted Pyridine Carboxylic Acids
A diverse array of synthetic methodologies enables the preparation of a wide range of substituted pyridine carboxylic acids. The choice of strategy depends on the desired substitution pattern and the nature of the functional groups.
dot
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Benchmarking 5-Bromo-6-(cyclohexyloxy)nicotinic acid Against Known KMO Inhibitors: A Comparative Guide
This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound, 5-Bromo-6-(cyclohexyloxy)nicotinic acid, against the therapeutically relevant enzyme, Kynurenine 3-Monooxygenase (KMO). While the specific biological target of this compound is not yet publicly established, its structural features, particularly the nicotinic acid scaffold, suggest potential activity within pathways involving tryptophan metabolism. For the purposes of this illustrative guide, we will proceed under the hypothesis that it is a KMO inhibitor and benchmark it against well-characterized inhibitors of this enzyme.
This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of novel therapeutics targeting the kynurenine pathway. We will delve into the scientific rationale for targeting KMO, present established inhibitors for comparison, and provide detailed, validated protocols for a head-to-head evaluation.
The Kynurenine Pathway: A Critical Regulator of Immunity and Neuronal Health
The kynurenine pathway is the primary metabolic route for the essential amino acid tryptophan, accounting for over 90% of its degradation.[1] This pathway is not merely a catabolic route but a critical signaling cascade that produces a variety of bioactive metabolites influencing immune responses and neurotransmission.[2][3] Under inflammatory conditions, the initial and rate-limiting enzymes of the pathway, indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO), are upregulated, leading to an increased flux through the pathway.[2][3]
At a crucial branch point in this pathway lies Kynurenine 3-Monooxygenase (KMO), a flavin adenine dinucleotide (FAD)-dependent monooxygenase located on the outer mitochondrial membrane.[4][5] KMO catalyzes the hydroxylation of L-kynurenine to 3-hydroxykynurenine (3-HK).[4] This step is pivotal because it directs the pathway towards the production of downstream metabolites, including the neurotoxin quinolinic acid, an NMDA receptor agonist.[6][7] Conversely, the substrate of KMO, kynurenine, can be converted by kynurenine aminotransferases (KATs) to the neuroprotective kynurenic acid (KYNA).[8]
Therefore, the inhibition of KMO presents an attractive therapeutic strategy. By blocking the conversion of kynurenine to 3-HK, KMO inhibitors can simultaneously decrease the production of neurotoxic downstream metabolites and shunt the pathway towards the synthesis of the neuroprotective KYNA.[7][9] This dual action has significant therapeutic potential for a range of disorders, including neurodegenerative diseases like Huntington's, Alzheimer's, and Parkinson's disease, as well as various inflammatory conditions and cancers.[2][8][10][11]
Figure 2: Workflow for the biochemical KMO inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human KMO in a suitable buffer (e.g., 50 mM potassium phosphate, pH 7.4).
-
Prepare stock solutions of L-kynurenine and NADPH in the same buffer.
-
Prepare serial dilutions of this compound and the benchmark inhibitors in DMSO.
-
-
Assay Procedure:
-
In a 96-well UV-transparent plate, add the assay buffer.
-
Add the test compounds at various concentrations.
-
Add recombinant human KMO to each well and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of L-kynurenine and NADPH.
-
Immediately begin monitoring the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
-
Normalize the data to the control (no inhibitor) and calculate the percentage of inhibition.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell-Based KMO Activity Assay
Objective: To evaluate the ability of the test compounds to inhibit KMO activity in a cellular environment and alter the ratio of kynurenine pathway metabolites.
Principle: This assay utilizes a cell line that endogenously expresses KMO (e.g., HEK293 cells or primary immune cells like peripheral blood mononuclear cells (PBMCs)). [12]The cells are treated with the test compounds, and the levels of kynurenine, 3-hydroxykynurenine, and kynurenic acid in the cell culture supernatant are quantified by LC-MS/MS.
Figure 3: Workflow for the cell-based KMO activity assay.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed HEK293 cells or PBMCs in a 96-well plate at an appropriate density.
-
Allow the cells to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Add L-kynurenine to the medium to provide the substrate for KMO.
-
Incubate the cells for 24-48 hours.
-
-
Sample Preparation:
-
Collect the cell culture supernatant.
-
Add a protein precipitation agent (e.g., ice-cold methanol with an internal standard) to the supernatant.
-
Vortex and incubate at -20°C to precipitate proteins.
-
Centrifuge to pellet the precipitated proteins.
-
Transfer the clear supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the concentrations of L-kynurenine, 3-hydroxykynurenine, and kynurenic acid.
-
Determine the cellular IC50 for the reduction of 3-HK formation.
-
Calculate the ratio of kynurenic acid to 3-hydroxykynurenine as a measure of the pathway shift towards neuroprotection.
-
Data Summary and Interpretation
The following table provides a template for summarizing the comparative data obtained from the proposed experiments.
| Compound | Biochemical IC50 (nM) | Cellular IC50 (nM) | [KYNA]/[3-HK] Ratio Fold Change (at 1 µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Ro-61-8048 | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| UPF 648 | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| m-NBA | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
| JM6 (active metabolite) | Literature/Experimental Value | Literature/Experimental Value | Literature/Experimental Value |
A potent KMO inhibitor would exhibit a low IC50 in both the biochemical and cellular assays, indicating strong target engagement and good cell permeability. A significant increase in the [KYNA]/[3-HK] ratio is a key indicator of the desired functional outcome of KMO inhibition. The performance of this compound should be critically evaluated against these benchmarks to determine its potential as a lead candidate for further development.
Conclusion and Future Directions
This guide outlines a systematic and rigorous approach to benchmarking the novel compound this compound against known KMO inhibitors. By following these validated protocols, researchers can generate high-quality, comparative data to assess its potency, cellular activity, and therapeutic potential.
Positive results from these initial studies would warrant further investigation into the compound's selectivity against other FAD-dependent enzymes, its pharmacokinetic profile, and its efficacy in in vivo models of relevant diseases. The ultimate goal is to identify novel, potent, and brain-penetrant KMO inhibitors that can be developed into transformative therapies for a range of debilitating neurological and inflammatory disorders. [13]
References
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Kynurenine 3-monooxygenase - Wikipedia. Available at: [Link]
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Amaral, M., Levy, C., Heyes, D.J., et al. (2013). Structural basis of kynurenine 3-monooxygenase inhibition. Nature, 496(7445), 382-385. Available at: [Link]
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Chen, Y., & Guillemin, G. J. (2009). Kynurenine pathway metabolites in humans: disease and healthy states. International journal of tryptophan research, 2, 1–19. Available at: [Link]
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Liu, Y., & Chen, Y. (2023). Tryptophan and Kynurenine Pathway Involved in Immune-Related Diseases. Encyclopedia, 3(2), 485-498. Available at: [Link]
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Gao, J., et al. (2021). Diverse Physiological Roles of Kynurenine Pathway Metabolites: Updated Implications for Health and Disease. International Journal of Molecular Sciences, 22(22), 12345. Available at: [Link]
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Li, Y., et al. (2024). The role of the kynurenine pathway in cardiovascular disease. Frontiers in Cardiovascular Medicine, 11, 1369389. Available at: [Link]
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Smith, J. R., & Guillemin, G. J. (2016). Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. Drug discovery today, 21(2), 315–324. Available at: [Link]
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Cervenka, I., & Agudelo, L. Z. (2017). Role of Kynurenine Pathway in Oxidative Stress during Neurodegenerative Disorders. International journal of molecular sciences, 18(12), 2633. Available at: [Link]
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PDB-4j33: Crystal Structure of kynurenine 3-monooxygenase (KMO-394). Yorodumi. Available at: [Link]
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Tomasetti, M., et al. (2019). Suppression of Kynurenine 3-Monooxygenase as a Treatment for Triple-negative Breast Carcinoma. Anticancer research, 39(11), 5931–5940. Available at: [Link]
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KMO Inhibitor Screening Assay Kit. BPS Bioscience. Available at: [Link]
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Human KMO (Kynurenine-3-Monooxygenase) ELISA Kit. Assay Genie. Available at: [Link]
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Jacobs, K. R., et al. (2016). Development of LC/MS/MS, High-Throughput Enzymatic and Cellular Assays for the Characterization of Compounds That Inhibit Kynurenine Monooxygenase (KMO). SLAS discovery, 21(8), 944–954. Available at: [Link]
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Small Molecule Inhibitors of Kynurenine 3-Monooxygenase. Gladstone Institutes. Available at: [Link]
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Al-Haddad, H., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International journal of molecular sciences, 23(1), 537. Available at: [Link]
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Li, Y., et al. (2020). Kynurenine‐3‐monooxygenase: A new direction for the treatment in different diseases. Journal of cellular and molecular medicine, 24(5), 2756–2767. Available at: [Link]
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Positive trial results for inflammation drug. Institute for Regeneration and Repair. (2024). Available at: [Link]
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KMO - Kynurenine 3-monooxygenase - Homo sapiens (Human). UniProt. Available at: [Link]
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Kynurenine 3-monooxygenase (KMO) as a Target to Develop Drugs to Block Progression of Parkinson's Disease. The Michael J. Fox Foundation for Parkinson's Research. Available at: [Link]
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Al-Haddad, H., et al. (2022). The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. International journal of molecular sciences, 23(1), 537. Available at: [Link]
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Characterising Kynurenine 3-Monooxygenase (KMO) as a therapeutic target for Huntington's disease. UKRI. Available at: [Link]
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Mole, D. J., et al. (2016). Advantages of brain penetrating inhibitors of kynurenine-3-monooxygenase for treatment of neurodegenerative diseases. Trends in pharmacological sciences, 37(6), 433–444. Available at: [Link]
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A Head-to-Head Showdown: Bromo- vs. Chloro-Substituted Nicotinic Acids in Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic halogenation of lead compounds is a time-honored approach to modulate their physicochemical and biological properties. Among the halogens, bromine and chlorine are frequently employed to enhance potency, improve metabolic stability, and fine-tune selectivity. This guide provides a comprehensive, head-to-head comparison of bromo- and chloro-substituted nicotinic acids, offering field-proven insights and experimental data to inform rational drug design and development.
The Halogen Effect: Physicochemical Properties at a Glance
The introduction of a bromine or chlorine atom onto the nicotinic acid scaffold imparts distinct electronic and steric effects, which in turn influence key physicochemical parameters critical for drug action. A summary of these properties for representative isomers is presented below.
| Property | 5-Bromonicotinic Acid | 2-Chloronicotinic Acid | 6-Chloronicotinic Acid | Rationale for Comparison |
| Molecular Weight ( g/mol ) | 202.01[1] | 157.55 | 157.55400[2] | Bromine's higher atomic weight significantly increases the overall molecular mass, which can impact diffusion and binding kinetics. |
| Melting Point (°C) | 178 - 180 | ~190 (with decomposition)[2] | ~190 (with decomposition)[2] | Reflects the intermolecular forces and crystal packing, which can influence solubility and formulation. |
| pKa (Predicted) | 3.08 ± 0.10 | Not readily available | Not readily available | The acidity of the carboxylic acid is crucial for its ionization state at physiological pH, affecting receptor interaction and membrane permeability. |
| LogP (Predicted) | 1.54 | Not readily available | Not readily available | Lipophilicity is a key determinant of a molecule's ability to cross biological membranes and can influence its absorption, distribution, metabolism, and excretion (ADME) profile. |
Key Insights: The greater atomic radius and polarizability of bromine compared to chlorine lead to a higher molecular weight and can influence non-covalent interactions with biological targets. While both halogens are electron-withdrawing, their positional placement on the pyridine ring will differentially affect the acidity of the carboxylic acid and the overall electron distribution of the molecule, thereby impacting its reactivity and binding affinity.
Comparative Synthesis: Navigating the Routes to Halogenated Nicotinic Acids
The synthetic accessibility of bromo- and chloro-substituted nicotinic acids is a critical consideration in their application as building blocks in drug discovery. While various methods exist, direct halogenation of nicotinic acid or its derivatives is a common strategy.
Synthesis of 5-Bromonicotinic Acid
A prevalent method for the synthesis of 5-bromonicotinic acid involves the direct bromination of nicotinic acid, often facilitated by the use of a thionyl chloride and a Lewis acid catalyst.
Nicotinic_Acid [label="Nicotinic Acid"]; Thionyl_Chloride [label="SOCl₂", shape=oval, fillcolor="#FFFFFF"]; Bromine [label="Br₂", shape=oval, fillcolor="#FFFFFF"]; Catalyst [label="Lewis Acid (e.g., Fe)", shape=oval, fillcolor="#FFFFFF"]; Intermediate [label="Nicotinoyl Chloride Derivative"]; Product [label="5-Bromonicotinic Acid", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Nicotinic_Acid -> Intermediate [label=" Reflux"]; Thionyl_Chloride -> Intermediate; Intermediate -> Product [label=" Bromination & Hydrolysis"]; Bromine -> Product; Catalyst -> Product; }
A representative synthetic workflow for 5-bromonicotinic acid.
Synthesis of 2-Chloronicotinic Acid
The synthesis of 2-chloronicotinic acid can be achieved through several routes, including the chlorination of nicotinic acid N-oxide. This method offers regioselectivity for the 2-position.
Nicotinic_Acid [label="Nicotinic Acid"]; Oxidizing_Agent [label="H₂O₂", shape=oval, fillcolor="#FFFFFF"]; N_Oxide [label="Nicotinic Acid N-Oxide"]; Chlorinating_Agent [label="POCl₃ / PCl₅", shape=oval, fillcolor="#FFFFFF"]; Product [label="2-Chloronicotinic Acid", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Nicotinic_Acid -> N_Oxide [label=" Oxidation"]; Oxidizing_Agent -> N_Oxide; N_Oxide -> Product [label=" Chlorination"]; Chlorinating_Agent -> Product; }
A common synthetic route to 2-chloronicotinic acid.
Expert Commentary: The choice between bromine and chlorine substitution can be influenced by the desired synthetic strategy. Bromo-aromatics are generally more reactive in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, due to the lower carbon-bromine bond dissociation energy. This can be a significant advantage when using the halogen as a handle for further molecular elaboration. Conversely, chloro-aromatics are often more cost-effective starting materials, and recent advances in catalyst design have made their use in cross-coupling reactions increasingly viable.
Head-to-Head Biological Activity: A Comparative Analysis
While a comprehensive, direct comparative study of the biological activities of simple bromo- and chloro-substituted nicotinic acids is not extensively documented in a single source, we can glean valuable insights by compiling and comparing data from various studies on their derivatives.
Antimicrobial Activity
Halogenated nicotinic acid derivatives have been investigated for their antimicrobial properties. The nature and position of the halogen can significantly impact their potency.
| Compound Type | Organism | MIC (µg/mL) | Reference |
| Nicotinic acid acylhydrazone derivative with 5-nitrofuran | Staphylococcus epidermidis ATCC 12228 | 1.95 | [3] |
| Nicotinic acid acylhydrazone derivative with 5-nitrofuran | Staphylococcus aureus ATCC 43300 (MRSA) | 7.81 | [3] |
| 1,3,4-oxadiazoline derivative with 5-nitrofuran | Bacillus subtilis ATCC 6633 | 7.81 | [3] |
| 1,3,4-oxadiazoline derivative with 5-nitrofuran | Staphylococcus aureus ATCC 6538 | 7.81 | [3] |
| Chlorogenic acid | Various bacterial pathogens | 20 - 80 | [4] |
Analysis: The available data on nicotinic acid derivatives suggests that the introduction of specific side chains, in combination with the nicotinic acid scaffold, can lead to potent antimicrobial activity. While direct comparisons between bromo- and chloro-substituted analogs are limited, the data indicates that the overall molecular structure plays a crucial role. For instance, a study on flavonoid derivatives showed that a 6-chloro-8-nitroflavone exhibited potent inhibitory activity against pathogenic bacteria.[5] This highlights the importance of the interplay between the halogen substituent and other functional groups in determining antimicrobial efficacy.
Anti-inflammatory Activity
Nicotinic acid and its derivatives have been explored for their anti-inflammatory properties. The substitution pattern on the pyridine ring is a key determinant of this activity.
| Compound | Assay | IC₅₀ (µM) | Reference |
| 2-(2-bromophenyl)nicotinic acid derivative (4c) | Analgesic and Anti-inflammatory | Identified as most biologically active in the study | [6] |
| Isonicotinic acid derivative (5) | ROS Inhibition | 1.42 ± 0.1 µg/mL | [7] |
| Isonicotinic acid derivative (8b) | ROS Inhibition | 3.7 ± 1.7 µg/mL | [7] |
| 6-Bromoisatin | NO Production Inhibition | 120 | [8] |
| 5-Bromoisatin | NO Production Inhibition | 151.6 | [8] |
| Isatin (non-brominated) | NO Production Inhibition | 430 | [8] |
Analysis: The data suggests that brominated derivatives can exhibit significant anti-inflammatory activity. A study on 2-substituted phenyl derivatives of nicotinic acid identified a compound with a 2-bromophenyl substituent as the most biologically active.[6] Furthermore, a comparative study on brominated indoles demonstrated that brominated isatins were more potent inhibitors of nitric oxide (NO) production than the non-brominated parent compound, with the position of the bromine atom influencing the activity.[8] While corresponding chloro-derivatives were not evaluated in these specific studies, the trend suggests that the presence and position of a bromine atom can enhance anti-inflammatory effects.
Signaling Pathways and Molecular Interactions
Nicotinic acid is known to exert its effects through various mechanisms, including the activation of G protein-coupled receptors. The introduction of a halogen atom can modulate the affinity and selectivity of these interactions.
Ligand [label="Halogenated\nNicotinic Acid", shape=ellipse, fillcolor="#FBBC05"]; Receptor [label="Nicotinic Acid Receptor\n(e.g., GPR109A)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G_Protein [label="G-protein\n(Gi/Go)", shape=diamond, fillcolor="#34A853", fontcolor="#FFFFFF"]; Effector [label="Adenylyl Cyclase"]; Second_Messenger [label="↓ cAMP"]; Downstream_Effects [label="Modulation of\nInflammatory Response,\nMetabolic Pathways, etc.", shape=note];
Ligand -> Receptor [label=" Binds"]; Receptor -> G_Protein [label=" Activates"]; G_Protein -> Effector [label=" Inhibits"]; Effector -> Second_Messenger; Second_Messenger -> Downstream_Effects; }
A simplified signaling pathway for nicotinic acid and its derivatives.
Expert Commentary: The electronic properties of the halogen substituent can influence the binding affinity of the ligand to its receptor. The more polarizable bromine atom may engage in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity and selectivity. The position of the halogen will also alter the molecule's electrostatic potential, which is a key factor in molecular recognition. Quantitative Structure-Activity Relationship (QSAR) studies can be instrumental in dissecting these effects and guiding the design of more potent and selective ligands.
Experimental Protocols
To facilitate further comparative studies, detailed experimental protocols for the synthesis of key bromo- and chloro-substituted nicotinic acids are provided below.
Protocol for the Synthesis of 5-Bromonicotinic Acid
This protocol is based on the direct bromination of nicotinic acid.
Reagents:
-
Nicotinic Acid
-
Thionyl Chloride (SOCl₂)
-
Bromine (Br₂)
-
Powdered Iron (catalyst)
-
4N Sodium Hydroxide (NaOH) solution
-
Ice water
Procedure:
-
In a reaction vessel, combine nicotinic acid, thionyl chloride, and powdered iron.
-
Heat the mixture to 70°C with stirring.
-
Slowly add bromine over a period of 2 hours.
-
Reflux the reaction mixture for 6 hours with continuous stirring.
-
After reflux, distill off the excess bromine and thionyl chloride.
-
Cool the residue to 0°C and carefully add a cooled 4N sodium hydroxide solution until the pH of the mixture reaches approximately 3.
-
A precipitate of 5-bromonicotinic acid will form. Collect the precipitate by suction filtration.
-
Wash the collected solid with ice water.
-
The crude product can be further purified by recrystallization.
Protocol for the Synthesis of 2-Chloronicotinic Acid
This protocol is based on the chlorination of nicotinic acid N-oxide.
Reagents:
-
Nicotinic Acid
-
Hydrogen Peroxide (H₂O₂)
-
Phosphorus Oxychloride (POCl₃)
-
Phosphorus Pentachloride (PCl₅)
Procedure:
-
Synthesize nicotinic acid N-oxide by oxidizing nicotinic acid with hydrogen peroxide.
-
In a suitable reaction vessel, react the nicotinic acid N-oxide with a mixture of phosphorus oxychloride and phosphorus pentachloride.
-
Heat the reaction mixture to facilitate the chlorination.
-
After the reaction is complete, carefully quench the reaction mixture.
-
Isolate the 2-chloronicotinic acid product, which may involve extraction and purification steps.
Conclusion and Future Directions
The choice between bromo- and chloro-substitution on the nicotinic acid scaffold is a nuanced decision that depends on the specific goals of the drug discovery program. Brominated derivatives often exhibit enhanced reactivity in synthetic transformations and can offer unique binding interactions, potentially leading to increased biological activity. Chlorinated analogs, on the other hand, are typically more economical and their utility is expanding with advancements in catalysis.
This guide highlights the current understanding of the comparative properties and activities of these two classes of compounds. However, there is a clear need for more direct, head-to-head comparative studies to systematically evaluate the impact of bromine versus chlorine substitution on a range of biological targets. Such studies, employing standardized assays and a diverse set of positional isomers, would provide invaluable data for the development of more effective and safer therapeutics based on the versatile nicotinic acid scaffold.
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Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed Central. [Link]
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Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. PubMed. [Link]
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Anti-inflammatory Activity of Chlorogenic Acid on Macrophages: A Simplified Simulation of Pharmacokinetics Following Ingestion Using a Windup Syringe Pump. MDPI. [Link]
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Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Semantic Scholar. [Link]
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Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. Frontiers. [Link]
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A SAR Study: Evaluation of Bromo Derivatives of 8-Substituted Quinolines as Novel Anticancer Agents. ResearchGate. [Link]
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Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. MDPI. [Link]
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Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Semantic Scholar. [Link]
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Antioxidant, Anti-Inflammatory and Pro-Differentiative Effects of Chlorogenic Acid on M03-13 Human Oligodendrocyte-like Cells. MDPI. [Link]
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Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. PubMed. [Link]
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Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. MDPI. [Link]
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Quantitative structure–activity relationship. Wikipedia. [Link]
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Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. PubMed. [Link]
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Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. [Link]
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Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment. PubMed Central. [Link]
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Antibacterial activity and mechanism of action of chlorogenic acid. PubMed. [Link]
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Structure-Activity Relationship (SAR) and Preliminary Mode of Action Studies of 3-Substituted Benzylthioquinolinium Iodide as Anti-opportunistic Infection Agents. National Institutes of Health. [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. PubMed. [Link]
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Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides. PubMed Central. [Link]
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EXAMINATION OF ANTIMICROBIAL ACTIVITY OF SELECTED NON-ANTIBIOTIC MEDICINAL PREPARATIONS. Semantic Scholar. [Link]
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Exploring 6-Chloronicotinic Acid: Properties, Applications, and Manufacturing. LinkedIn. [Link]
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Anti-Inflammatory Activity of Natural Products. MDPI. [Link]
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Antibacterial and Antibiofilm Activities of Chlorogenic Acid Against Yersinia enterocolitica. PubMed Central. [Link]
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Antimicrobial Properties of Flavonoid Derivatives with Bromine, Chlorine, and Nitro Group Obtained by Chemical Synthesis and Biotransformation Studies. MDPI. [Link]
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Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc. MDPI. [Link]
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Topical Anti-Inflammatory Activity of Boropinic Acid and Its Natural and Semi-Synthetic Derivatives. PubMed. [Link]
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Discovery and SAR analysis of 5-chloro-4-((substituted phenyl)amino)pyrimidine bearing histone deacetylase inhibitors. National Institutes of Health. [Link]
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A Senior Application Scientist's Guide to the Structural Confirmation of 5-Bromo-6-(cyclohexyloxy)nicotinic Acid Derivatives
This guide provides a comprehensive framework for the unambiguous structural confirmation of 5-Bromo-6-(cyclohexyloxy)nicotinic acid and its derivatives. In drug discovery and development, absolute certainty in a molecule's structure is non-negotiable. An error in structural assignment can invalidate biological data, waste significant resources, and lead to catastrophic safety issues. This document moves beyond a simple listing of techniques, offering a logical, synergistic workflow that integrates multiple analytical methods. We will explore the causality behind our instrumental choices, ensuring that each step provides a layer of validation for the next, culminating in a trustworthy and robust structural elucidation.
The core structure , this compound, presents several key features that we must confirm: the substituted pyridine ring, the presence and position of the bromine atom, the carboxylic acid moiety, and the cyclohexyloxy group. Our analytical strategy is designed to systematically verify each of these components and their connectivity.
The Integrated Analytical Workflow: A Multi-Pronged Approach
No single technique is sufficient for complete structural proof. We advocate for a workflow that combines mass spectrometry for mass and elemental formula confirmation, NMR spectroscopy for mapping the molecular framework, and infrared spectroscopy for functional group identification. For absolute configuration or in cases of persistent ambiguity, single-crystal X-ray diffraction is the ultimate arbiter.
Figure 1: A logical workflow for the structural confirmation of novel chemical entities.
Mass Spectrometry (MS): The First Checkpoint
Mass spectrometry is the initial and most rapid technique for confirming the molecular weight of the target compound. For derivatives of this compound (C₁₂H₁₄BrNO₃, MW: 300.15 g/mol ), this is a critical first step.[1][2]
Why this choice? It quickly validates the success of the primary reaction by confirming that the product has the expected mass. Furthermore, it provides a crucial piece of evidence unique to this compound class: the bromine isotopic pattern.
Key Experimental Data & Interpretation:
| Technique | Expected Result | Rationale & Interpretation |
| Low-Resolution MS (e.g., ESI-Q) | Two major peaks at m/z [M+H]⁺ ≈ 301.0 and 303.0 | Bromine has two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 natural abundance. The presence of this doublet, with a 2 Da separation, is a strong indicator of a monobrominated compound. |
| High-Resolution MS (e.g., ESI-QTOF) | Exact mass of [M+H]⁺ within 5 ppm of calculated (302.0281 Da) | HRMS provides the elemental composition. This experiment confirms not just the mass but the specific combination of C, H, Br, N, and O atoms, ruling out isobaric interferences and providing definitive evidence for the molecular formula.[3] |
Experimental Protocol: ESI-QTOF Mass Spectrometry
-
Sample Preparation: Dissolve ~0.1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The solvent choice is critical to ensure solubility and ionization efficiency.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a Quadrupole Time-of-Flight (QTOF) mass spectrometer. ESI is a soft ionization technique ideal for polar molecules like nicotinic acids, minimizing fragmentation.[4]
-
Acquisition (Positive Ion Mode):
-
Infuse the sample solution at a flow rate of 5-10 µL/min.
-
Set the capillary voltage to ~3.5-4.5 kV.
-
Acquire data over a mass range of m/z 100-500.
-
Use a reference calibrant (e.g., purine) to ensure high mass accuracy.
-
-
Data Analysis:
-
Identify the [M+H]⁺ ion cluster.
-
Verify the 1:1 isotopic pattern for bromine.
-
Use the instrument software to calculate the elemental composition from the measured accurate mass and compare it to the theoretical formula (C₁₂H₁₅BrNO₃⁺ for the protonated species).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is the most powerful technique for elucidating the precise structure of organic molecules in solution.[5] It provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms. For pyridine derivatives, NMR confirms the substitution pattern on the aromatic ring, which is often a point of ambiguity in synthesis.[6][7]
Why this choice? While MS confirms the formula, NMR confirms the unique isomeric structure. It allows us to piece together the carbon-hydrogen framework atom by atom.
¹H NMR: Mapping the Protons
The proton NMR spectrum gives the first glimpse into the molecule's framework.
| Predicted Signal | Multiplicity | Integration | Rationale |
| ~8.5-8.8 ppm | Doublet (d) | 1H | The proton at the C2 position of the pyridine ring is highly deshielded by the adjacent nitrogen atom. |
| ~8.1-8.4 ppm | Doublet (d) | 1H | The proton at the C4 position of the pyridine ring. The coupling constant between the C2 and C4 protons will be small (~2-3 Hz, meta-coupling). |
| ~4.5-5.0 ppm | Multiplet (m) | 1H | The proton on the cyclohexyl ring directly attached to the oxygen (OCH). It is deshielded by the electronegative oxygen. |
| ~1.2-2.0 ppm | Multiplet (m) | 10H | The remaining ten protons of the cyclohexyl ring, existing in a complex, overlapping region. |
| >10 ppm | Broad Singlet (s) | 1H | The carboxylic acid proton. Its chemical shift can be highly variable and concentration-dependent. It may exchange with residual D₂O in the solvent, causing it to broaden or disappear.[5] |
¹³C NMR: The Carbon Skeleton
The ¹³C NMR spectrum complements the ¹H data by showing all unique carbon environments.
| Predicted Signal | Rationale |
| ~165-170 ppm | Carboxylic acid carbonyl carbon (C=O). |
| ~160-165 ppm | Pyridine carbon C6, bonded to the electronegative oxygen of the ether. |
| ~150-155 ppm | Pyridine carbon C2, deshielded by nitrogen.[8] |
| ~140-145 ppm | Pyridine carbon C4. |
| ~110-120 ppm | Pyridine carbons C3 (attached to COOH) and C5 (attached to Br). Their exact shifts are influenced by the substituents. |
| ~75-80 ppm | Cyclohexyl carbon C1', directly attached to the oxygen (OCH). |
| ~20-35 ppm | The remaining five carbons of the cyclohexyl ring. |
2D NMR: Connecting the Dots
When 1D spectra are ambiguous, 2D NMR experiments are essential for definitive proof of connectivity.
-
COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. It would be used to confirm the connectivity within the cyclohexyl ring and verify the meta-coupling between the two pyridine protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This maps each proton directly to the carbon it is attached to. It's an excellent way to assign the carbon signals of the cyclohexyl and pyridine rings.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical experiment for this structure. It shows correlations between protons and carbons that are 2-3 bonds away. Key expected correlations that would lock in the structure include:
-
Correlation from the C2-H proton to the C4 and C6 carbons of the pyridine ring.
-
Correlation from the OCH proton of the cyclohexyl ring to the C6 carbon of the pyridine ring, unambiguously proving the ether linkage position.
-
Correlation from the C4-H proton to the C5-Br carbon, confirming the bromine position.
-
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it helps in observing the acidic proton.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
Acquisition:
-
Acquire a standard ¹H spectrum.
-
Acquire a proton-decoupled ¹³C spectrum.
-
If necessary, perform standard COSY, HSQC, and HMBC experiments using the manufacturer's pre-defined parameter sets. Optimization of the HMBC delay (d6) may be required to enhance long-range correlations.
-
X-ray Crystallography: The Unquestionable Proof
For novel compounds entering development, particularly those with potential stereocenters or complex substitution patterns, single-crystal X-ray diffraction provides the ultimate, unambiguous structural proof.[9][10]
Why this choice? It generates a 3D model of the molecule as it exists in the solid state, directly visualizing the atomic positions and connectivity. This method is the "gold standard" and can resolve any ambiguities that may persist after spectroscopic analysis.[11]
Limitations: The primary challenge is growing a single, diffraction-quality crystal. This can be a time-consuming and sometimes unsuccessful process. Integral membrane proteins like nicotinic acetylcholine receptors have proven extremely difficult to crystallize, highlighting the challenges that can arise even with extensive effort.[12]
Experimental Protocol: Crystal Growth and Data Collection
-
Crystal Growth:
-
Dissolve the highly purified compound in a minimal amount of a suitable solvent.
-
Attempt crystallization using slow evaporation, vapor diffusion (solvent/anti-solvent system), or slow cooling of a saturated solution. Common solvent systems to screen include ethanol/water, ethyl acetate/hexane, and dichloromethane/pentane.
-
-
Data Collection:
-
Mount a suitable crystal on a goniometer.
-
Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the structure using direct methods or Patterson functions to locate the heavy bromine atom, which simplifies the process.
-
Refine the structural model against the experimental data to obtain the final atomic coordinates, bond lengths, and bond angles.
-
Conclusion
The structural confirmation of this compound derivatives is a systematic process that relies on the synergistic application of multiple analytical techniques. By following the workflow outlined in this guide—beginning with MS for mass and formula validation, proceeding to comprehensive 1D and 2D NMR for detailed connectivity mapping, and employing X-ray crystallography for absolute confirmation—researchers can ensure the highest level of confidence in their molecular structures. This rigorous, evidence-based approach is fundamental to scientific integrity and the successful progression of drug development programs.
References
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Yadav, G., et al. (2014). Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. National Institute of Health. [Link]
-
Wujec, M., et al. (2025). Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity. PubMed. [Link]
-
Glowka, M. L., et al. (2001). X-ray Diffraction Analysis of the Structure of 3-Nicotinehydroxamic Acid and Pyrazinecarbohydroxamic Acid Monohydrate. ResearchGate. [Link]
-
Wojciechowska, A., et al. (2017). Synthesis and Spectral Analysis of Pyridine Derivates. ResearchGate. [Link]
-
Sabatino, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central. [Link]
-
Glowka, M. L., et al. (2001). X-ray Diffraction Analysis of the Structure of 3-Nicotinehydroxamic Acid and Pyrazinecarbohydroxamic Acid Monohydrate. Semantic Scholar. [Link]
-
Morales-Perez, C. L., et al. (2021). Pursuing High-Resolution Structures of Nicotinic Acetylcholine Receptors: Lessons Learned from Five Decades. MDPI. [Link]
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Wikipedia. Pyridine. [Link]
-
MassBank. Nicotinic acid; LC-ESI-QFT; MS2; CE: 15; R=17500; [M+H]+. [Link]
-
MassBank. Nicotinic acid; LC-ESI-QQ; MS2; CE:10 V; [M-H]-. [Link]
-
Amerigo Scientific. This compound. [Link]
-
Michigan State University Department of Chemistry. NMR Spectroscopy. [Link]
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A Comparative Guide to the Reproducible Synthesis of 5-Bromo-6-(cyclohexyloxy)nicotinic acid
For researchers and professionals in drug development, the consistent and reliable synthesis of key intermediates is paramount. 5-Bromo-6-(cyclohexyloxy)nicotinic acid is a valuable building block in medicinal chemistry, and its reproducible synthesis is crucial for advancing research and development programs.[1] This guide provides an in-depth analysis of a common synthetic route, focusing on the critical parameters that govern reproducibility. We will also explore potential alternative approaches and offer insights based on extensive laboratory experience.
Introduction to this compound
This compound, a derivative of nicotinic acid (Vitamin B3), possesses a unique substitution pattern that makes it a versatile scaffold in the synthesis of complex bioactive molecules.[2][3] The presence of the bromine atom allows for further functionalization through cross-coupling reactions, while the cyclohexyl ether moiety can enhance lipophilicity and influence binding to biological targets. Its applications are found in the development of novel therapeutics, particularly in neuropharmacology and for anti-inflammatory agents.[1][2]
Primary Synthetic Pathway: A Three-Step Approach
A reliable and frequently utilized method for the synthesis of this compound involves a three-step sequence starting from the commercially available 6-hydroxynicotinic acid. This pathway is favored for its straightforward transformations and the relative accessibility of the starting materials.
Caption: Overall synthetic workflow for this compound.
Step 1: Bromination of 6-Hydroxynicotinic Acid
The initial step involves the electrophilic bromination of 6-hydroxynicotinic acid to yield 5-bromo-6-hydroxynicotinic acid. This reaction is typically performed in an aqueous medium.
Experimental Protocol:
-
Suspend 6-hydroxynicotinic acid (1.0 eq) in water.
-
Cool the suspension in an ice bath.
-
Slowly add bromine (1.4 eq) to the cooled suspension.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.
-
Collect the solid product by filtration, wash with water, and dry under vacuum.
Causality and Reproducibility Insights:
-
Temperature Control: The initial cooling is crucial to moderate the exothermic reaction between bromine and the nicotinic acid derivative. Adding the bromine too quickly at a higher temperature can lead to the formation of undesired side products.
-
Stoichiometry: While a slight excess of bromine is used to ensure complete conversion, a large excess can lead to the formation of dibrominated species, complicating purification.
-
Reaction Time: A 24-hour reaction time is generally sufficient for high conversion. Shorter reaction times may result in incomplete conversion, leaving starting material in the final product.
| Parameter | Recommended Condition | Impact on Reproducibility |
| Solvent | Water | High - Ensures clean reaction profile |
| Temperature | 0°C to Room Temperature | High - Controls side product formation |
| Bromine eq. | 1.4 | Medium - Affects yield and purity |
| Reaction Time | 24 hours | High - Ensures complete conversion |
Step 2: Chlorination of 5-Bromo-6-hydroxynicotinic acid
The hydroxyl group of 5-bromo-6-hydroxynicotinic acid is then converted to a chloro group, a better leaving group for the subsequent nucleophilic substitution. This is typically achieved using phosphorus oxychloride (POCl₃).
Experimental Protocol:
-
To 5-bromo-6-hydroxynicotinic acid (1.0 eq), add tetramethylammonium chloride (1.1 eq) and phosphorus oxychloride (excess, as solvent).
-
Heat the mixture at reflux for 3 hours.
-
Carefully pour the reaction mixture onto ice with vigorous stirring.
-
Stir the resulting suspension for 2 hours to ensure complete hydrolysis of excess POCl₃.
-
Collect the solid product by filtration, dissolve in a suitable organic solvent like ethyl acetate, and dry over sodium sulfate.
-
Filter and concentrate to obtain 5-bromo-6-chloronicotinic acid.[4]
Causality and Reproducibility Insights:
-
Reagent Purity: The purity of the phosphorus oxychloride is critical. Old or decomposed POCl₃ can lead to lower yields and the formation of colored impurities.
-
Quenching: The quenching of the reaction by pouring it onto ice is highly exothermic and must be done with extreme caution in a well-ventilated fume hood. Incomplete quenching can leave residual POCl₃, which can interfere with subsequent steps.
-
Aqueous Workup: A thorough aqueous workup is necessary to remove all inorganic byproducts.
| Parameter | Recommended Condition | Impact on Reproducibility |
| Chlorinating Agent | POCl₃ | High - Standard and effective |
| Additive | (CH₃)₄NCl | Medium - Improves reaction rate |
| Reaction Temperature | Reflux | High - Drives reaction to completion |
| Quenching | Poured onto ice | High - Critical for safety and purity |
Step 3: Williamson Ether Synthesis
The final step is a Williamson ether synthesis, where the chloro group of 5-bromo-6-chloronicotinic acid is displaced by the cyclohexoxide anion.
Caption: Key components for the Williamson ether synthesis step.
Experimental Protocol:
-
In a suitable aprotic polar solvent such as DMF or DMSO, dissolve 5-bromo-6-chloronicotinic acid (1.0 eq).
-
Add a slight excess of cyclohexanol (1.2 eq).
-
Add a suitable base (e.g., potassium carbonate, 2.0 eq, or sodium hydride, 1.2 eq) portion-wise at room temperature.
-
Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture, quench with water, and acidify to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry. Further purification can be achieved by recrystallization or column chromatography.
Causality and Reproducibility Insights:
-
Choice of Base: The choice of base is critical. A strong base like sodium hydride will deprotonate the cyclohexanol and the carboxylic acid, while a weaker base like potassium carbonate will primarily deprotonate the carboxylic acid. The choice will affect the reaction rate and potential side reactions. For reproducibility, sodium hydride is often preferred for its clean and rapid reaction, though it requires more careful handling.
-
Solvent: The solvent must be anhydrous, especially when using a strong base like NaH. The presence of water will consume the base and lead to lower yields.
-
Temperature: The reaction temperature needs to be carefully controlled. Too low a temperature will result in a sluggish reaction, while too high a temperature can lead to decomposition and the formation of byproducts.
| Parameter | Recommended Condition | Impact on Reproducibility |
| Base | Sodium Hydride or Potassium Carbonate | High - Affects reaction rate and side products |
| Solvent | Anhydrous DMF or DMSO | High - Water content is critical |
| Temperature | 80-100 °C | High - Balances reaction rate and stability |
| Workup | Acidification | High - Crucial for product isolation |
Alternative Synthetic Considerations
While the three-step pathway is robust, other approaches could be considered, particularly for process optimization or to circumvent specific challenges.
-
Direct Etherification of 5-Bromo-6-hydroxynicotinic acid: While less common due to the lower reactivity of the hydroxyl group, direct etherification under Mitsunobu conditions (triphenylphosphine and a dialkyl azodicarboxylate) could be explored. This would shorten the synthesis by one step but introduces more complex reagents and purification challenges.
-
Use of Alternative Halogens: Instead of converting the hydroxyl group to a chloro group, a fluoro group could be installed using a fluorinating agent. 6-Fluoronicotinic acid derivatives are often more stable and can exhibit different reactivity profiles in the subsequent etherification.
Conclusion
The reproducible synthesis of this compound is readily achievable through a well-controlled three-step process. By carefully managing reaction parameters such as temperature, reagent stoichiometry and purity, and the choice of base and solvent in the final step, researchers can ensure consistent and high-quality production of this important intermediate. The insights provided in this guide, grounded in practical experience, should serve as a valuable resource for scientists and professionals in the field of drug discovery and development.
References
-
BIOSYNCE. 5-Bromo-6-hydroxynicotinic Acid Cas 41668-13-7. [Link]
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Molecules. Methods to Produce Nicotinic Acid with Potential Industrial Applications. [Link]
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Scholars Research Library. Synthesis and antibacterial activity of 5-chloro-N-cyclohexyl- 6-thio substituted-nicotinamide derivatives. [Link]
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PubMed. Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. [Link]
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University of Colorado Boulder. Synthesis of Cyclohexene The Dehydration of Cyclohexanol. [Link]
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Safety Operating Guide
Navigating the Final Step: A Comprehensive Guide to the Proper Disposal of 5-Bromo-6-(cyclohexyloxy)nicotinic Acid
For the diligent researcher, the journey of discovery does not conclude with the final data point. Instead, it ends with the safe and responsible management of all materials involved, ensuring the well-being of laboratory personnel and the preservation of our environment. This guide provides an in-depth, procedural framework for the proper disposal of 5-Bromo-6-(cyclohexyloxy)nicotinic acid, a halogenated nicotinic acid derivative. By understanding the chemical nature of this compound and adhering to established safety protocols, you can ensure compliance and maintain a culture of safety within your laboratory.
Hazard Assessment and Characterization
-
Halogenated Organic Compound: The presence of bromine classifies this compound as a halogenated organic. These compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants if not handled correctly.[1][2][3][4] Incineration is the typical disposal route for halogenated organic wastes.[1][4]
-
Nicotinic Acid Derivative: As a derivative of nicotinic acid (Niacin), it may cause skin and serious eye irritation.[5][6][7][8][9][10][11][12] Inhalation of dust should be avoided.[5][7][10][11]
-
Reactivity: While specific reactivity data is limited, it is prudent to avoid mixing this compound with strong oxidizing agents or strong bases.[7] It should never be mixed with acidic waste, as this could potentially lead to the formation of hazardous gases.[13]
Table 1: Hazard Profile Summary
| Hazard Classification | Description | Primary Safety Concern |
| Halogenated Organic | Contains a bromine atom. | Environmental persistence; requires specific disposal methods like incineration. |
| Nicotinic Acid Derivative | Carboxylic acid on a pyridine ring. | Potential for skin and eye irritation. |
| Solid/Powder | Likely physical state. | Inhalation of dust can be harmful. |
Personal Protective Equipment (PPE) and Safety Measures
Adherence to proper PPE is non-negotiable when handling any chemical waste. Before beginning the disposal process, ensure the following are in place:
-
Eye Protection: Wear chemical safety goggles or a face shield.[11]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile). Inspect gloves for any signs of degradation before use.[5][9]
-
Body Protection: A standard laboratory coat is required. For larger quantities or in case of a spill, a chemical-resistant apron may be necessary.
-
Work Area: All handling of this compound waste should be conducted within a certified chemical fume hood to minimize inhalation risks.[3]
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound is waste segregation . Never dispose of this compound down the sink or in regular trash.[2][14][15]
Step 1: Container Selection and Labeling
-
Choose the Right Container: Select a clean, leak-proof container made of a material compatible with the waste. The original container, if in good condition, is an ideal choice.[14]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste."[16][17] The label must also include the full chemical name: "Waste this compound" and an indication of its hazards (e.g., "Irritant," "Halogenated Organic").[2][16] Do not use abbreviations or chemical formulas.[2]
Step 2: Waste Collection and Segregation
-
Segregate Waste Streams: This is the most critical step. This compound waste must be collected in a designated container for halogenated organic solids .[1][3] Do not mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[3][4][15]
-
Avoid Contamination: Do not mix this waste with other incompatible materials such as strong acids, bases, or heavy metals.[3][15]
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Storage: The labeled waste container must be stored in a designated Satellite Accumulation Area (SAA), which is a location at or near the point of waste generation.[14][16][17]
-
Secondary Containment: The SAA must have secondary containment, such as a tray or tub, capable of holding the contents of the largest container in the event of a leak.[14]
-
Container Closure: Keep the waste container securely closed at all times, except when adding waste.[2]
Step 4: Arranging for Final Disposal
-
Contact Environmental Health & Safety (EHS): Once the container is full or you have finished generating this waste stream, contact your institution's Environmental Health & Safety (EHS) department or the designated hazardous waste management personnel.
-
Professional Disposal: Your EHS department will arrange for the collection and disposal of the hazardous waste through a licensed waste broker and a certified Treatment, Storage, and Disposal Facility (TSDF).[18]
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Small Spills (in a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit absorbent).
-
Sweep up the absorbed material and place it in a labeled hazardous waste container.[5][7][10]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
-
-
Large Spills (or spills outside a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS or emergency response team immediately.[2]
-
Prevent others from entering the area.
-
Provide details of the spilled material to the emergency responders.
-
By adhering to these procedures, you contribute to a safer and more sustainable research environment. The responsible management of chemical waste is a shared and vital responsibility of every member of the scientific community.
References
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
- Hazardous Waste Segreg
-
Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]
- Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group. [Source URL not provided]
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Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]
-
OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]
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Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
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OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]
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Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]
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NICOTINIC ACID EXTRA PURE - Safety Data Sheet. Loba Chemie. [Link]
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Halogenated Solvents in Laboratories. Temple University. [Link]
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Organic Solvent Waste Disposal. University of British Columbia Safety & Risk Services. [Link]
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Complying with OSHA's Hazardous Waste Standards. Facilities Management Insights. [Link]
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Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Occupational Safety and Health Administration (OSHA). [Link]
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Safety Data Sheet: Nicotinic acid. Carl ROTH. [Link]
-
Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]
-
Safety Data Sheet: Nicotinic acid. Chemos GmbH&Co.KG. [Link]
- 5-Bromonicotinic acid Safety D
- 5-Bromo-6-chloronicotinic acid - SAFETY D
-
This compound. Amerigo Scientific. [Link]
- Niacin - SAFETY D
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A Senior Application Scientist's Guide to Handling 5-Bromo-6-(cyclohexyloxy)nicotinic Acid: Personal Protective Equipment and Safe Operational Workflow
This guide provides an in-depth operational plan for the safe handling of 5-Bromo-6-(cyclohexyloxy)nicotinic acid. As a Senior Application Scientist, my objective is to move beyond a simple checklist and instill a deep understanding of the why behind each procedural step. The protocols outlined below are designed to create a self-validating system of safety, ensuring the protection of researchers and the integrity of the experimental environment. This document is grounded in an analysis of analogous chemical structures to establish a robust safety framework.
Hazard Analysis and Risk Assessment: A Proactive Stance
-
Brominated Nicotinic Acid Core: The foundational nicotinic acid structure is a known eye irritant.[1][2][3] The addition of a bromine atom, as seen in analogous compounds like 5-Bromonicotinic acid and 5-Bromo-6-chloronicotinic acid, introduces further hazards, including skin irritation (Category 2), serious eye irritation (Category 2), and potential for respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[4][5]
-
Cyclohexyloxy Moiety: Compounds containing cyclohexyl groups, such as cyclohexyl acetate, can cause skin and eye irritation.[6] Inhalation may lead to nose and throat irritation.[6][7]
-
Overall Assessment: Based on this composite analysis, this compound must be handled as a substance that is, at a minimum, a skin irritant, a serious eye irritant, and a respiratory tract irritant, particularly if handled as a fine powder. All waste should be considered halogenated organic waste.[8]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a passive step but an active defense tailored to the specific task. The following table outlines the minimum required PPE for various operations. The causality is clear: we are protecting against dermal, ocular, and respiratory exposure based on the synthesized hazard assessment.
| Task | Engineering Control | Gloves | Eye & Face Protection | Lab Coat / Gown | Respiratory Protection |
| Storage & Transport | General Laboratory Ventilation | Nitrile Gloves | Safety Glasses with Side Shields | Standard Lab Coat | Not generally required |
| Weighing Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Nitrile Gloves | Safety Goggles | Standard Lab Coat | Recommended if outside a ventilated enclosure |
| Preparing Solutions | Chemical Fume Hood | Nitrile Gloves | Safety Goggles and Face Shield | Chemical Resistant Apron over Lab Coat | Not required within a fume hood |
| Running Reaction & Workup | Chemical Fume Hood | Nitrile Gloves (consider double-gloving) | Safety Goggles and Face Shield | Chemical Resistant Apron over Lab Coat | Not required within a fume hood |
| Spill Cleanup | N/A | Heavy-duty Nitrile or Butyl Rubber Gloves | Safety Goggles and Face Shield | Chemical Resistant Gown | Air-Purifying Respirator (APR) with organic vapor/acid gas cartridges |
Standard Operating Procedures (SOPs): A Step-by-Step Guide
Adherence to a strict, logical workflow is paramount for safety. These procedures are designed to minimize exposure at every stage.
Preparation and Weighing of Solid Compound
-
Verify Engineering Controls: Before starting, ensure the chemical fume hood has a valid certification and the airflow is functioning correctly.
-
Don PPE: At a minimum, don a lab coat, nitrile gloves, and safety goggles. Inspect gloves for any signs of degradation or punctures.[9]
-
Staging: Place all necessary equipment (spatula, weigh boat, container) inside the fume hood before introducing the chemical. This minimizes movement in and out of the containment area.
-
Handling: Carefully open the container inside the fume hood. Avoid creating dust. Use a spatula to transfer the desired amount of this compound to the weigh boat.
-
Closure and Cleanup: Securely close the primary container. Wipe down the spatula and any affected surfaces within the fume hood with a solvent-dampened cloth (e.g., isopropanol), which should then be disposed of as hazardous waste.
Emergency Protocols
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention if irritation persists.[10]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open.[2][4] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[10] If breathing is difficult, administer oxygen. Seek medical attention.
-
Spill: Evacuate the immediate area. Wear appropriate PPE as detailed in the table above before attempting cleanup. Use an inert absorbent material (e.g., sand or vermiculite) to contain the spill.[11] Do not use combustible materials like paper towels to absorb the initial spill. Place the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
Waste Management and Disposal
The operational lifecycle of a chemical does not end until it is properly discarded. The bromine content necessitates specific disposal procedures.
-
Segregation: All materials contaminated with this compound, including gloves, weigh boats, and absorbent materials, must be segregated into a designated "Halogenated Organic Waste" container.[8]
-
Neutralization (for aqueous waste): While direct neutralization of this specific compound isn't documented, general principles for bromine-containing waste can be applied cautiously. Small amounts of residual bromine can often be neutralized with a reducing agent like sodium thiosulfate or sodium bisulfite.[8][12][13] This should only be performed by trained personnel.
-
Disposal: The sealed, labeled waste container must be disposed of through a licensed hazardous waste disposal facility in accordance with local and national regulations.[4][12] Incineration at facilities with appropriate scrubbers is a common method for destroying brominated organic compounds.[12]
Visualization of Safe Handling Workflow
The following diagram illustrates the logical flow of operations, emphasizing the integration of safety checks at each critical stage.
Sources
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- 2. carlroth.com:443 [carlroth.com:443]
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Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
